5-Chloro-2-methylimidazo[1,2-A]pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLRTWNWUQSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552389 | |
| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141517-47-7 | |
| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine. It provides a deep dive into the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this valuable heterocyclic compound.
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological applications.[1][2] This fused bicyclic system is present in numerous marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem, highlighting its therapeutic importance.[3] The unique structural and electronic properties of the imidazo[1,2-a]pyridine ring system allow for diverse interactions with biological targets like enzymes and receptors, leading to a broad spectrum of activities such as anticancer, anti-inflammatory, antiviral, and antibacterial effects.[3][4][5]
The functionalization of this scaffold is a key area of research, aiming to modulate its biological activity and pharmacokinetic properties.[5] The target of this guide, 5-Chloro-2-methylimidazo[1,2-a]pyridine, incorporates a chlorine atom at the 5-position and a methyl group at the 2-position, modifications that can significantly influence its biological profile and utility as a synthetic intermediate.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This approach, a variation of the classic Tschitschibabin reaction, offers a straightforward and efficient route to the desired bicyclic system.[6]
For the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine, the logical disconnection points are the C-N bonds of the imidazole ring, leading to two readily available starting materials: 2-amino-6-chloropyridine and chloroacetone .
Caption: Retrosynthetic analysis of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Reaction Mechanism: A Stepwise Exploration
The formation of the imidazo[1,2-a]pyridine ring proceeds through a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
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Nucleophilic Attack and Intermediate Formation : The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-6-chloropyridine on the electrophilic α-carbon of chloroacetone. This SN2 displacement of the chloride ion forms an N-(2-oxopropyl)-2-amino-6-chloropyridinium intermediate.
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Intramolecular Cyclization and Dehydration : The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a bicyclic hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) under the reaction conditions leads to the formation of the stable, aromatic 5-Chloro-2-methylimidazo[1,2-a]pyridine product.[6]
Caption: Simplified reaction mechanism for the synthesis.
Experimental Protocol
This section provides a generalized, yet detailed, protocol for the synthesis. Researchers should adapt this procedure based on laboratory-specific conditions and safety assessments.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Key Hazards |
| 2-Amino-6-chloropyridine | 45644-21-1 | 128.56 | Harmful if swallowed, Causes skin and serious eye irritation.[7] |
| Chloroacetone | 78-95-5 | 92.53 | Lachrymatory, Toxic, Flammable. Causes severe skin and eye irritation.[8] |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Flammable liquid and vapor. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Minimal hazards. |
| Ethyl Acetate | 141-78-6 | 88.11 | Highly flammable liquid and vapor. |
| Hexane | 110-54-3 | 86.18 | Highly flammable liquid and vapor. |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Detailed Procedure:
-
Reaction Setup : To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous ethanol (10-15 mL per gram of aminopyridine) in a round-bottom flask equipped with a reflux condenser, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction Execution : Heat the resulting mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction : Dissolve the residue in deionized water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Starting Material Considerations
2-Amino-6-chloropyridine : This key intermediate can be synthesized through several routes. A common laboratory method involves the reduction of 2-chloro-6-nitropyridine, for instance, using sodium borohydride with a suitable catalyst.[9] Another approach is the nucleophilic substitution of 2,6-dichloropyridine with an amine source. It is commercially available but synthesis from precursors may be required for cost-effectiveness in larger-scale productions.
Chloroacetone : This reagent is typically prepared by the direct chlorination of acetone.[10] Due to its high reactivity and potent lachrymatory properties, it must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[8]
Product Characterization
The identity and purity of the synthesized 5-Chloro-2-methylimidazo[1,2-a]pyridine must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum should show characteristic signals for the methyl group (a singlet around δ 2.4-2.6 ppm) and distinct aromatic protons on the bicyclic ring system.
-
¹³C NMR : The spectrum will confirm the number of unique carbon atoms and their chemical environments, including the methyl carbon and the carbons of the fused aromatic rings.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product, confirming its molecular weight.[11]
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic system.[11]
Safety and Handling
-
Personal Protective Equipment : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.
-
Chloroacetone Hazard : Chloroacetone is a strong lachrymator and irritant.[8] All manipulations involving this reagent must be conducted in a certified chemical fume hood to avoid inhalation and contact with skin and eyes.
-
2-Amino-6-chloropyridine Hazard : This compound is harmful if swallowed and causes skin and eye irritation.[7] Avoid generating dust and ensure good ventilation.
-
Waste Disposal : All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.
References
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
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Genc, H., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
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Lesina, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]
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Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]
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Adimurthy, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
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Adimurthy, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
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Various Authors. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: [Link]
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Various Authors. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available from: [Link]
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Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. Available from: [Link]
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Various Authors. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
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Various Authors. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available from: [Link]
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National Center for Biotechnology Information. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals. PubChem. Available from: [Link]
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PrepChem. Preparation of chloroacetone. Available from: [Link]
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Wikipedia. 2-Chloropyridine. Available from: [Link]
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Mohareb, R. M., et al. (2014). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. ResearchGate. Available from: [Link]
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physicochemical properties of 5-Chloro-2-methylimidazo[1,2-A]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive examination of the physicochemical properties of a key derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to explain the causality behind experimental choices and the implications of each property in the context of pharmaceutical sciences. We will explore the structural, spectroscopic, and analytical characteristics of this compound, offering both theoretical insights and practical methodologies for its characterization.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a nitrogen-containing fused heterocyclic scaffold renowned for its privileged role in drug discovery. Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets. This has led to the development of successful drugs for various therapeutic areas, including hypnotic agents like Zolpidem and anxiolytics such as Alpidem.[3][4]
The derivatization of this core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. The introduction of specific substituents, such as a methyl group at the C2 position and a chlorine atom at the C5 position, as seen in 5-Chloro-2-methylimidazo[1,2-a]pyridine, can significantly alter its biological activity, metabolic stability, and overall suitability as a drug candidate.[2][5] Understanding the fundamental physicochemical properties of this specific analogue is therefore a critical first step in its evaluation for any research or development program.
Molecular and Structural Properties
The foundational identity of a compound is established by its molecular structure and associated identifiers. For 5-Chloro-2-methylimidazo[1,2-a]pyridine, these are essential for accurate sourcing, data retrieval, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | - |
| CAS Number | 141517-47-7 | [6] |
| Molecular Formula | C₈H₇ClN₂ | [6] |
| Molecular Weight | 166.61 g/mol | [6] |
| Canonical SMILES | CC1=CN2C(Cl)=CC=CC2=N1 | [6] |
Core Physicochemical Characteristics
The physicochemical properties of a molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 5-Chloro-2-methylimidazo[1,2-a]pyridine is not extensively published, we can infer expected characteristics and outline the standardized protocols for their determination.
| Physicochemical Parameter | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | Not Available | A sharp melting point is an indicator of purity. It also influences solubility and dissolution rate. |
| Boiling Point (°C) | Not Available | Relevant for purification by distillation if the compound is a liquid at or near room temperature. |
| Aqueous Solubility | Not Available | Crucial for bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract. |
| logP (Octanol/Water) | Not Available | A measure of lipophilicity. It affects how a drug crosses cell membranes and its distribution in the body. A logP between 1 and 3 is often targeted for oral drugs. |
| pKa (Acid Dissociation Constant) | Not Available | Determines the ionization state of the molecule at a given pH. This impacts solubility, permeability, and receptor binding. The imidazo[1,2-a]pyridine core is basic. A related derivative was found to have a pKa of 9.3.[7] |
Lipophilicity (logP)
Expert Insight: The partition coefficient (logP) is a critical predictor of a drug's ability to cross biological membranes. For the imidazo[1,2-a]pyridine scaffold, the introduction of a chlorine atom is expected to increase lipophilicity, which can enhance membrane permeability but may also increase metabolic turnover and reduce aqueous solubility.
Protocol for logP Determination (Shake-Flask Method):
-
Preparation: Prepare a saturated solution of 5-Chloro-2-methylimidazo[1,2-a]pyridine in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both phases and determine the concentration of the compound in each layer using a validated HPLC-UV method.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa)
Expert Insight: The imidazo[1,2-a]pyridine ring system contains a basic nitrogen atom (N4) which is readily protonated. The pKa of this group dictates the compound's charge state in different physiological compartments. A basic pKa, such as the 9.3 observed in a similar derivative, suggests the compound will be predominantly protonated and positively charged in the acidic environment of the stomach, which typically enhances solubility but may reduce passive diffusion across the gut wall.[7]
Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For accurate results, multiple titrations should be performed.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. While specific spectra for this compound are not publicly available, we can predict the key features based on the known structure and data from related imidazo[1,2-a]pyridines.[8]
-
¹H NMR:
-
Methyl Group (C2-CH₃): A singlet is expected around δ 2.4-2.6 ppm.
-
Imidazole Proton (C3-H): A singlet or narrow multiplet is expected around δ 7.5-7.8 ppm.
-
Pyridine Ring Protons: The protons on the pyridine ring will appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The chlorine at C5 will influence the chemical shifts of adjacent protons.
-
-
¹³C NMR:
-
Methyl Carbon (C2-CH₃): An aliphatic signal is expected around δ 15-20 ppm.
-
Imidazole Carbons: C2 and C3 will appear in the δ 110-150 ppm range.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 115-150 ppm), with the carbon bearing the chlorine (C5) being significantly influenced.
-
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry is essential for confirming molecular weight and elemental composition. For 5-Chloro-2-methylimidazo[1,2-a]pyridine, the key diagnostic feature will be the isotopic pattern of the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks: [M]⁺ at m/z 166 and [M+2]⁺ at m/z 168, with a characteristic intensity ratio of approximately 3:1.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.[9][10]
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.
-
~1640-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic ring system.
-
~850-750 cm⁻¹: C-Cl stretching vibration.
-
Out-of-plane C-H bending: Strong bands in the fingerprint region (< 900 cm⁻¹) that are diagnostic of the substitution pattern on the pyridine ring.
Chromatographic Purity Assessment (HPLC)
Expert Insight: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is typically employed for molecules of this polarity. The choice of mobile phase and column is critical for achieving good peak shape and resolution from potential impurities.[11][12]
Protocol for Purity Analysis by RP-HPLC:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 254 nm or 280 nm).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
Synthesis and Analytical Workflow
A robust synthetic route coupled with a rigorous analytical workflow ensures the reliable production and characterization of high-quality material for research.
Plausible Synthetic Route
The most common method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[3][13]
Caption: Plausible synthetic workflow for 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Comprehensive Analytical Characterization Workflow
A multi-step analytical process is required to confirm the identity, structure, and purity of the final compound.
Caption: Integrated workflow for the analytical characterization of the target compound.
Stability and Storage
Expert Insight: Heterocyclic compounds, particularly those with functionalities that can be prone to oxidation or hydrolysis, require appropriate storage to maintain their integrity over time.
-
Recommended Storage: For long-term stability, 5-Chloro-2-methylimidazo[1,2-a]pyridine should be stored in a tightly sealed container, protected from light and moisture. Refrigeration (e.g., 0-8 °C) is recommended.[14] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
-
Stability: The compound is generally expected to be stable under standard laboratory conditions. However, exposure to strong acids, bases, or oxidizing agents should be avoided.
Conclusion
5-Chloro-2-methylimidazo[1,2-a]pyridine is a molecule of significant interest due to its privileged heterocyclic core. This guide has detailed its key physicochemical properties, emphasizing their profound impact on its behavior in a pharmaceutical context. While some experimental values remain to be published, the provided methodologies for characterization—from spectroscopic analysis to chromatographic separation—offer a robust framework for any researcher working with this compound. Adherence to these rigorous analytical principles is essential for generating reliable, reproducible data and advancing the scientific exploration of this promising chemical entity.
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The Mechanistic Landscape of 5-Chloro-2-methylimidazo[1,2-A]pyridine: A Technical Guide for Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a "Privileged" Structure
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This is due to its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) are prominent examples of the therapeutic success of this chemical class.[5][6] The wide-ranging biological effects of imidazo[1,2-a]pyridine derivatives, including anticancer, antitubercular, anti-inflammatory, and antiviral properties, underscore the importance of understanding their mechanisms of action for future drug development.[2][4][7]
This guide provides an in-depth technical analysis of the putative mechanism of action of a specific derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine. While direct experimental data for this particular compound is limited in publicly available literature, its structural features, when analyzed in the context of its chemical class, allow for a robust, evidence-based postulation of its primary biological target and signaling pathway. We will also explore other potential mechanisms of action reported for structurally related analogs, providing a comprehensive view for researchers and drug development professionals.
Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
Based on extensive research into the pharmacology of imidazo[1,2-a]pyridines, the principal mechanism of action for 5-Chloro-2-methylimidazo[1,2-a]pyridine is proposed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[8][9] This is the same mechanism underlying the therapeutic effects of well-known drugs like zolpidem and alpidem, which share the same core scaffold.[10][11]
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission throughout the central nervous system.[8][9] The receptor is composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties.[9] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers the opening of a central chloride ion (Cl⁻) channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
Imidazo[1,2-a]pyridine derivatives, including presumably 5-Chloro-2-methylimidazo[1,2-a]pyridine, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, commonly known as the benzodiazepine (BZ) binding site, located at the interface of the α and γ subunits.[9][12] By binding to this site, they do not directly open the channel but rather enhance the effect of GABA. This positive allosteric modulation increases the frequency of channel opening when GABA is bound, leading to a greater influx of chloride ions and a more potent inhibitory signal. This enhanced inhibition is responsible for the sedative, hypnotic, and anxiolytic effects associated with this class of compounds.[13][14]
Caption: Proposed mechanism of 5-Chloro-2-methylimidazo[1,2-a]pyridine at the GABA-A receptor.
Structure-Activity Relationship (SAR) Insights
The specific substitutions on the imidazo[1,2-a]pyridine core are critical for determining the compound's affinity and selectivity for different GABA-A receptor subtypes.
-
2-Methyl Group: The methyl group at the 2-position is a common feature in this class.
-
5-Chloro Group: Halogen substitutions, such as the chloro group at the 5-position, can significantly influence the electronic properties and binding affinity of the molecule. In other series of imidazo[1,2-a]pyridines, chloro substitutions have been shown to modulate biological activity.[8]
Further studies would be required to determine if 5-Chloro-2-methylimidazo[1,2-a]pyridine exhibits selectivity for specific α-subunits (e.g., α1 for sedation vs. α2/α3 for anxiolysis), a phenomenon known as functional selectivity.[12][13]
Experimental Protocol: GABA-A Receptor Binding Assay
To empirically validate the proposed primary mechanism of action, a competitive radioligand binding assay is a standard and essential experiment. This protocol provides a template for assessing the binding affinity of 5-Chloro-2-methylimidazo[1,2-a]pyridine to the benzodiazepine site of the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of 5-Chloro-2-methylimidazo[1,2-a]pyridine for the benzodiazepine site on GABA-A receptors using [³H]Ro15-1788 (flumazenil) as the radioligand.[15]
Materials:
-
Tissue Source: Rat cortical membranes or membranes from cell lines stably expressing human recombinant GABA-A receptor subtypes (e.g., HEK293 cells).
-
Radioligand: [³H]Ro15-1788 (specific activity ~80 Ci/mmol).
-
Test Compound: 5-Chloro-2-methylimidazo[1,2-a]pyridine, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.
-
Non-specific Binding Control: Clonazepam (10 µM) or another high-affinity unlabeled BZ site ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester .
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer, and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 250 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]Ro15-1788 (final concentration ~1 nM), and 150 µL membrane suspension.
-
Non-specific Binding: 50 µL clonazepam (10 µM), 50 µL [³H]Ro15-1788, and 150 µL membrane suspension.
-
Test Compound: 50 µL of 5-Chloro-2-methylimidazo[1,2-a]pyridine at various concentrations, 50 µL [³H]Ro15-1788, and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a GABA-A receptor competitive binding assay.
Potential Secondary Mechanisms of Action
The versatility of the imidazo[1,2-a]pyridine scaffold means that 5-Chloro-2-methylimidazo[1,2-a]pyridine could possess other biological activities. The following mechanisms, identified in various analogs, represent plausible areas for further investigation.
Antituberculosis Activity
A significant body of recent research has focused on imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][8][16][17] These compounds have demonstrated nanomolar potency in some cases.[8] While 5-Chloro-2-methylimidazo[1,2-a]pyridine is not a carboxamide, the core scaffold is a key pharmacophore for this activity. The mechanism of these antitubercular agents is distinct from GABA-A receptor modulation and is believed to involve inhibition of essential mycobacterial enzymes.
| Target Enzyme/Process | Description | Representative Analogs |
| QcrB (cytochrome bc1 complex) | A key component of the electron transport chain, essential for cellular respiration and ATP synthesis in M. tuberculosis.[5] | Imidazo[1,2-a]pyridine-3-carboxamides |
| Pantothenate Synthetase (PS) | An enzyme involved in the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A.[10] | 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | A key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).[10] | Imidazo[1,2-a]pyridine amides & sulfonamides |
Further studies, such as determining the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv, would be necessary to ascertain if 5-Chloro-2-methylimidazo[1,2-a]pyridine possesses antitubercular properties.
Anti-inflammatory and Analgesic Activity
Certain imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[18] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Docking studies have shown that these derivatives can bind effectively within the active site of the COX-2 enzyme.[18][19]
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of several key targets in oncology.[20][21][22]
-
Kinase Inhibition: Derivatives have been designed to inhibit receptor tyrosine kinases like c-Met, which is often dysregulated in various cancers.[23] Others have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[22]
-
Apoptosis Induction: Some compounds in this class have been shown to induce apoptosis (programmed cell death) in cancer cell lines, often confirmed through the analysis of caspase-3 and caspase-9 activity.[20]
Screening 5-Chloro-2-methylimidazo[1,2-a]pyridine in a panel of cancer cell lines would be the first step to explore its potential as an anticancer agent.
Conclusion and Future Directions
While direct experimental evidence for 5-Chloro-2-methylimidazo[1,2-a]pyridine is not extensively documented, its structural relationship to a well-established class of GABA-A receptor modulators provides a strong basis for proposing its primary mechanism of action. The most probable role of this compound is as a positive allosteric modulator of the GABA-A receptor, leading to enhanced inhibitory neurotransmission in the CNS.
However, the proven chemical diversity of the imidazo[1,2-a]pyridine scaffold strongly suggests that secondary mechanisms, particularly in the realms of infectious diseases, inflammation, and oncology, should not be discounted. This guide serves as a foundational document for researchers, providing a data-driven hypothesis for its primary mechanism and outlining clear, logical paths for its empirical validation and the exploration of its broader pharmacological profile. Future work should prioritize in vitro binding and functional assays to confirm its activity at the GABA-A receptor, followed by broader screening to uncover any additional therapeutic potential.
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The Biological Significance and Synthetic Utility of the 5-Chloro-2-methylimidazo[1,2-a]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in the field of medicinal chemistry.[1] This nitrogen-containing heterocyclic core is a key structural feature in numerous natural products and clinically approved pharmaceuticals.[1][2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (for acute heart failure) all contain the imidazo[1,2-a]pyridine moiety, underscoring its therapeutic relevance and favorable pharmacological properties.[3]
The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral effects.[2][4] This technical guide focuses on the 5-Chloro-2-methylimidazo[1,2-a]pyridine core, a key synthetic intermediate used in the development of potent and selective therapeutic agents. While this specific compound is not typically a final active pharmaceutical ingredient, its strategic functionalization serves as a cornerstone for generating novel drug candidates. This document will provide an in-depth analysis of the biological activities of its derivatives, detailed synthetic protocols, and an exploration of the key signaling pathways modulated by these compounds, offering valuable insights for researchers and professionals in drug development.
Synthesis of the 5-Chloro-2-methylimidazo[1,2-a]pyridine Core
The foundational 5-Chloro-2-methylimidazo[1,2-a]pyridine scaffold can be synthesized through a classical cyclization reaction. The following protocol provides a representative methodology for its preparation.
Experimental Protocol: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
This protocol describes a common method for the synthesis of the title compound, which involves the reaction of a substituted 2-aminopyridine with an α-haloketone.
Step 1: Reaction Setup
-
To a solution of 2-amino-6-chloropyridine (1.0 equivalent) in a suitable solvent such as ethanol, add chloroacetone (1.1 equivalents).
-
The reaction mixture is then heated to reflux.[5]
Step 2: Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
Step 3: Purification
-
The crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Biological Activities of 5-Chloro-2-methylimidazo[1,2-a]pyridine Derivatives
The true biological potential of the 5-Chloro-2-methylimidazo[1,2-a]pyridine core is realized upon its derivatization. The strategic placement of functional groups on this scaffold has led to the discovery of potent inhibitors for a variety of therapeutic targets.
Antitubercular Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a promising new class of antitubercular agents, exhibiting potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[6]
Many of these compounds are imidazo[1,2-a]pyridine-3-carboxamides.[7] The general structure-activity relationship (SAR) suggests that modifications at the C2, C6, and C7 positions of the imidazo[1,2-a]pyridine core, as well as on the carboxamide moiety, significantly influence the antitubercular potency.[8]
| Compound Class | Representative Derivative | Target/Pathway | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | 6-chloro-N-cyclooctyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | Not specified | 0.10-0.19 µM (as part of a series) | [8] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | ≤1 µM (MIC90) | [7] |
| Imidazo[1,2-a]pyridine derivatives | Various | Putative targets identified via network pharmacology | 1.6 to 6.25 | [9] |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of novel anticancer agents.[10] Derivatives have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation, such as the PI3K/mTOR and c-Met pathways.
c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-validated target in oncology. Dysregulation of the HGF/c-Met pathway is linked to tumor growth, angiogenesis, and metastasis.[11] Several series of imidazo[1,2-a]pyridine derivatives have been designed as potent c-Met inhibitors.[11][12][13]
| Derivative | Cell Line | IC50 | Reference |
| 22e (a potent c-Met inhibitor) | EBC-1 (c-Met-addicted) | 45.0 nM | [11] |
| Compound 31 (a selective c-Met inhibitor) | EBC-1 | Potently inhibited c-Met-driven proliferation | [12] |
| B26 (a pyridineamide derivative) | A549, HeLa, MCF-7 | 3.22, 4.33, 5.82 µM | [14] |
| Various imidazo[1,2-a]pyridine derivatives | Hep-2, HepG2, MCF-7, A375 | 11-91 µM (for compound 12b) | [15] |
| Imidazo[1,2-a]pyridine-based urea derivatives | HeLa, MCF-7, HT-29 | 5.35-11.26 µM (for compound 16h) | [16] |
| Novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6, IP-7) | HCC1937 (breast cancer) | Potent inhibitory function | [10] |
c-Met Signaling Pathway and Inhibition
The following diagram illustrates a simplified c-Met signaling pathway and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.
Caption: Simplified c-Met signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a key factor in the progression of several diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs.[17] Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors.[17][18][19] These compounds often feature a diaryl heterocycle structure, which is common among selective COX-2 inhibitors.
| Derivative Class | Representative Compound | COX-2 IC50 | COX-2 Selectivity Index (SI) | Reference |
| Imidazo[1,2-a]pyridines with p-methylsulfonyl phenyl group | 6f | 0.07-0.18 µM (range for series) | 57-217 (range for series) | [18][19] |
| Diaryl imidazo[1,2-a]pyridines | 5j | 0.05 µM | High | [17] |
| Imidazo[1,2-a]pyridine-stilbene-pyrazole hybrids | 18 | Good inhibition, maximum selectivity | Not specified | [20] |
5-Chloro-2-methylimidazo[1,2-a]pyridine in Synthetic Workflows
The utility of 5-Chloro-2-methylimidazo[1,2-a]pyridine as a synthetic intermediate is best demonstrated through its application in multi-step syntheses of bioactive molecules.
General Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of the imidazo[1,2-a]pyridine core.
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The Imidazo[1,2-a]pyridine Core: A Journey from Chemical Curiosity to Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has traversed a remarkable journey from its initial synthesis in the early 20th century to its current status as a "privileged" structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of imidazo[1,2-a]pyridine derivatives. We will delve into the seminal synthetic methodologies, their evolution driven by the pursuit of efficiency and molecular diversity, and the pivotal discoveries that have led to the development of blockbuster drugs and promising clinical candidates across a spectrum of therapeutic areas. This technical guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational chemistry and rich pharmacological history of this versatile scaffold, thereby inspiring future innovations.
The Genesis of a Privileged Scaffold: Early Discovery and Synthesis
The story of the imidazo[1,2-a]pyridine core begins in 1925 with the pioneering work of the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). His eponymous reaction, a condensation of 2-aminopyridine with α-halocarbonyl compounds, laid the groundwork for the synthesis of this novel heterocyclic system.[1][2] Though initially yielding modest results, this method was a landmark in heterocyclic chemistry, providing the first access to the imidazo[1,2-a]pyridine nucleus.[1]
The Tschitschibabin Synthesis: A Foundation Stone
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone at elevated temperatures.[1] The reaction proceeds via an initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Classical Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add α-bromoacetophenone (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
The initial high-temperature, sealed-tube conditions of the Tschitschibabin reaction were later refined by employing bases such as sodium bicarbonate, which allowed for milder reaction conditions and improved yields.[1]
Caption: Mechanism of the Tschitschibabin Synthesis.
The Evolution of Synthesis: Expanding the Chemical Space
While the Tschitschibabin reaction provided the initial entry into the imidazo[1,2-a]pyridine scaffold, the demand for greater structural diversity and more efficient synthetic routes spurred the development of novel methodologies. The latter half of the 20th century and the beginning of the 21st century witnessed a significant expansion in the synthetic toolkit for accessing these privileged heterocycles.
Multi-Component Reactions (MCRs): A Paradigm Shift in Efficiency
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, revolutionized the synthesis of complex molecules. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR that provides a highly efficient route to 3-aminoimidazo[1,2-a]pyridines.[3][4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[4][5]
The GBB reaction offers several advantages over classical methods, including operational simplicity, high atom economy, and the ability to generate a wide array of derivatives by simply varying the starting components.[4]
Caption: The Groebke-Blackburn-Bienaymé (GBB) Reaction.
Transition Metal Catalysis: Precision and Versatility
The advent of transition metal catalysis has provided powerful tools for the synthesis and functionalization of imidazo[1,2-a]pyridines. Copper- and palladium-catalyzed reactions have been particularly instrumental in forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly substituted and complex derivatives.[6][7][8]
Copper-catalyzed reactions, for instance, have been employed in one-pot procedures using aminopyridines and nitroolefins with air as the oxidant, offering an environmentally friendly approach.[6][8] Palladium-catalyzed cross-coupling reactions have enabled the direct C-H arylation of the imidazo[1,2-a]pyridine core, allowing for the introduction of diverse aryl and heteroaryl substituents.[9][10] These methods provide a high degree of control and predictability, which are crucial for the systematic exploration of structure-activity relationships in drug discovery.
Green Chemistry Approaches: A Sustainable Future
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. For imidazo[1,2-a]pyridines, this has translated into the exploration of microwave-assisted synthesis, the use of environmentally benign solvents like water, and the development of catalyst-free reactions.[11][12] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines.[11][12][13]
From Bench to Bedside: The Drug Discovery Saga
The versatile biological activities of imidazo[1,2-a]pyridine derivatives have cemented their importance in medicinal chemistry. This scaffold is at the heart of several marketed drugs, most notably in the area of central nervous system (CNS) disorders.
The "Z-Drugs": A New Era in Hypnotics
The discovery of zolpidem (Ambien) in the early 1980s by researchers at Synthélabo (now part of Sanofi) marked a turning point in the treatment of insomnia.[14][15] Zolpidem, an imidazo[1,2-a]pyridine derivative, emerged from efforts to develop non-benzodiazepine hypnotics with an improved side-effect profile.[16]
Mechanism of Action: Zolpidem acts as a positive allosteric modulator of the GABAA receptor, primarily at the α1 subunit, which is responsible for its sedative effects.[16][17] This selectivity for the α1 subunit is believed to contribute to its favorable profile, with less anxiolytic and muscle relaxant effects compared to non-selective benzodiazepines.[17]
The success of zolpidem spurred the development of other "Z-drugs" based on the imidazo[1,2-a]pyridine scaffold, including:
-
Alpidem: Developed as an anxiolytic, it showed selectivity for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[18][19][20] However, it was withdrawn from the market due to reports of severe liver toxicity.[20]
-
Saripidem and Necopidem: These analogues were also investigated for their anxiolytic and sedative properties, further highlighting the therapeutic potential of this chemical class.[21][22][23]
Structure-Activity Relationship (SAR) Highlights for GABAA Receptor Modulators:
| Position | Modification | Impact on Activity |
| 2-Position | Aryl or heteroaryl group | Crucial for binding affinity. |
| 3-Position | Acetamide or related functionalities | Important for modulating potency and selectivity. |
| 6-Position | Small alkyl or halogen substituents | Can influence potency and pharmacokinetic properties. |
Beyond the CNS: Expanding Therapeutic Horizons
The privileged nature of the imidazo[1,2-a]pyridine scaffold has led to its exploration in a multitude of other therapeutic areas, with significant progress in oncology and anti-inflammatory drug discovery.
3.2.1 Kinase Inhibitors in Oncology:
The imidazo[1,2-a]pyridine core has proven to be a versatile template for the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. Numerous derivatives have been developed that target key kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Nek2 Inhibitors: A series of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Nek2 kinase, a protein overexpressed in various tumors, with some compounds showing promising anti-proliferative activity in gastric cancer cells.[24]
-
CDK Inhibitors: The scaffold has been optimized to yield potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[25]
3.2.2 Anti-inflammatory Agents:
Chronic inflammation is a key driver of many diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.
-
COX-2 Inhibition: Certain derivatives have been shown to preferentially inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[26]
-
Modulation of STAT3/NF-κB Pathway: Some imidazo[1,2-a]pyridines, particularly in combination with natural products like curcumin, have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[27]
Caption: Drug Discovery Workflow for Imidazo[1,2-a]pyridines.
Conclusion and Future Perspectives
The journey of imidazo[1,2-a]pyridine derivatives, from the seminal discovery by Tschitschibabin to their current standing as a cornerstone of medicinal chemistry, is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. The continuous evolution of synthetic methodologies has not only provided access to a vast and diverse chemical space but has also enabled the fine-tuning of molecular properties to achieve desired biological effects.
The remarkable success of zolpidem and the continued exploration of this scaffold in oncology, inflammation, and infectious diseases underscore its enduring relevance.[21][28][29] As our understanding of disease biology deepens, the imidazo[1,2-a]pyridine core, with its inherent versatility and proven track record, is poised to remain a fertile ground for the discovery of the next generation of innovative medicines. The integration of modern drug discovery tools, such as computational modeling and artificial intelligence, with advanced synthetic strategies will undoubtedly accelerate the journey of new imidazo[1,2-a]pyridine-based therapies from the laboratory to the clinic.
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spectroscopic characterization of 5-Chloro-2-methylimidazo[1,2-A]pyridine.
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of novel derivatives, such as 5-Chloro-2-methylimidazo[1,2-a]pyridine, necessitates unambiguous structural confirmation, which is achieved through a multi-faceted spectroscopic approach. This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the definitive characterization of this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights into the causality behind experimental choices and data analysis.
Molecular Structure and Spectroscopic Overview
5-Chloro-2-methylimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound. The structure consists of a pyridine ring fused to an imidazole ring, with a methyl group at position 2 and a chlorine atom at position 5. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.
A logical workflow for characterization begins with determining the molecular mass and formula, followed by mapping the carbon-hydrogen framework, identifying functional groups, and finally, confirming the electronic properties of the conjugated system.
Caption: Molecular structure of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is the first-line technique to confirm the molecular weight (MW) and elemental composition of a newly synthesized compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine.
Expected Data: The nominal mass of C₈H₇ClN₂ is 166.03 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺. A key confirmatory feature will be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: the primary peak (M) and a secondary peak (M+2) with an intensity ratio of approximately 3:1.
Table 1: Predicted Mass Spectrometry Data for C₈H₇ClN₂
| Ion/Fragment | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Relative Intensity | Notes |
|---|---|---|---|---|
| [M+H]⁺ | 167.0374 | 169.0345 | ~3:1 | Molecular ion peak, confirms MW. |
| [M-CH₃]⁺ | 152.0139 | 154.0110 | ~3:1 | Loss of the methyl group. |
| [M-Cl]⁺ | 131.0655 | - | - | Loss of the chlorine atom. |
Plausible Fragmentation Pathway
High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.[3] Tandem MS (MS/MS) experiments can be used to induce fragmentation, providing structural insights.
Caption: Simplified fragmentation pathway for 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and confirm the ~3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions. If using HRMS, verify that the measured exact mass is within 5 ppm of the calculated value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework.
¹H NMR Spectroscopy
Expected Data: The structure has five protons: three aromatic protons on the pyridine ring, one on the imidazole ring, and a three-proton singlet for the methyl group. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the chlorine substituent.[4]
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~7.5 - 7.6 | Singlet (s) | - | Proton on the electron-rich imidazole ring. |
| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H6-H7) ≈ 9.2, J(H6-H8) ≈ 1.5 | Ortho and meta coupling. |
| H-7 | ~6.7 - 6.9 | Triplet or dd | J(H7-H6) ≈ 9.2, J(H7-H8) ≈ 6.8 | Ortho coupling to H6 and H8. |
| H-8 | ~7.9 - 8.1 | Doublet of doublets (dd) | J(H8-H7) ≈ 6.8, J(H8-H6) ≈ 1.5 | Deshielded due to proximity to the bridgehead nitrogen. |
| -CH₃ | ~2.4 - 2.5 | Singlet (s) | - | Aliphatic protons attached to an aromatic ring. |
Note: Chemical shifts are predictions based on data from similar imidazo[1,2-a]pyridine structures. Actual values may vary.[5]
¹³C NMR Spectroscopy
Expected Data: The molecule has eight distinct carbon atoms. Their chemical shifts are highly dependent on their position within the heterocyclic system and proximity to substituents.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-2 | ~145 - 147 | Carbon bearing the methyl group, adjacent to N. |
| C-3 | ~108 - 110 | Shielded carbon in the imidazole ring. |
| C-5 | ~125 - 127 | Carbon attached to the electronegative Cl atom. |
| C-6 | ~123 - 125 | Aromatic CH. |
| C-7 | ~112 - 114 | Shielded aromatic CH. |
| C-8 | ~117 - 119 | Aromatic CH. |
| C-8a | ~142 - 144 | Bridgehead carbon, adjacent to N. |
| -CH₃ | ~16 - 18 | Aliphatic carbon. |
Note: Predictions are based on general values for the imidazo[1,2-a]pyridine core and known substituent effects.[3][4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure high magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bond types within a molecule. Each bond vibrates at a characteristic frequency, and absorption of infrared radiation at that frequency provides a signal.
Expected Data: The FT-IR spectrum will be dominated by vibrations from the aromatic rings and the methyl group.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds.[6] |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium-Weak | From the -CH₃ group. |
| 1640 - 1500 | C=C and C=N stretching | Strong-Medium | Multiple bands are expected from the fused aromatic rings.[6] |
| 1470 - 1430 | C-H bend (aliphatic) | Medium | Asymmetric and symmetric bending of the -CH₃ group. |
| 1200 - 1000 | In-plane C-H bending | Medium | Fingerprint region, complex patterns. |
| 850 - 750 | C-Cl stretch | Strong-Medium | Expected position for an aryl chloride bond.[7] |
| 850 - 700 | Out-of-plane C-H bending | Strong | Pattern can give clues about ring substitution. |
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic peaks and assign them to the corresponding vibrational modes using correlation tables and literature data for similar compounds.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like imidazo[1,2-a]pyridine, the π→π* transitions are typically in the UV region. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of substituents.
Expected Data: Imidazo[1,2-a]pyridine derivatives typically show two main absorption bands.[8] The presence of the chloro and methyl groups will cause slight shifts ( batochromic or hypsochromic) compared to the unsubstituted parent compound.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Predicted λmax (nm) | Transition Type | Notes |
|---|---|---|
| ~250 - 280 | π→π* | High-energy transition involving the entire aromatic system. |
| ~310 - 340 | π→π* | Lower-energy transition, often showing vibrational fine structure.[5][8] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL). Dilute this stock to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁵ to 10⁻⁴ M range).
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the spectrum, typically from 200 to 500 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Integrated Spectroscopic Analysis: The Path to Unambiguous Confirmation
No single technique provides the complete structural picture. The power of spectroscopic characterization lies in the synergistic integration of data from all methods. The process is a self-validating system where each piece of data must be consistent with the others and with the proposed structure.
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
This integrated approach ensures the highest level of scientific integrity. The mass spectrometry data provide the molecular formula, the NMR data build the atomic framework, the FT-IR confirms the presence of key bonds, and the UV-Vis data validate the electronic nature of the conjugated system. Together, they provide an unambiguous and trustworthy characterization of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
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An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive structural analysis of a key derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine. We delve into its molecular architecture through a combination of established principles of the parent scaffold and in-depth computational analysis. This document serves as a technical resource, elucidating the geometric and electronic properties that underpin the reactivity and potential biological activity of this compound. We will explore its synthesis, spectroscopic signature, and the nuanced interplay of its structural features, offering insights for its application in drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic compound that has garnered significant attention in the pharmaceutical industry. Its rigid structure and rich electron density make it a versatile scaffold for interacting with a wide array of biological targets.[4][5] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core, highlighting its therapeutic relevance.[3][6] The derivatization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged scaffold in drug design.[2][7]
The subject of this guide, 5-Chloro-2-methylimidazo[1,2-a]pyridine, is a representative derivative. The introduction of a chloro group at the 5-position and a methyl group at the 2-position is anticipated to significantly influence its electronic distribution, steric profile, and metabolic stability, thereby modulating its potential as a bioactive molecule.
Molecular Structure and Properties
To provide a detailed understanding of the structural characteristics of 5-Chloro-2-methylimidazo[1,2-a]pyridine, a computational analysis was performed using Density Functional Theory (DFT).
Computational Methodology
The molecular geometry of 5-Chloro-2-methylimidazo[1,2-a]pyridine was optimized using DFT calculations. These theoretical investigations provide valuable insights into the molecule's three-dimensional structure, bond lengths, bond angles, and electronic properties.[8][9][10]
Experimental Protocol: Computational Details
-
Software: Gaussian 09 suite of programs.[11]
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311G++(d,p).
-
Calculations: Geometry optimization, frequency analysis, NMR chemical shift prediction, and frontier molecular orbital analysis.
-
Validation: The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a local energy minimum.
Geometric Parameters
The optimized geometry of 5-Chloro-2-methylimidazo[1,2-a]pyridine reveals a largely planar bicyclic system, a characteristic feature of the imidazo[1,2-a]pyridine core. The key geometric parameters are summarized in the table below.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N1 | 1.38 | N1-C2-N3 | 110.5 |
| C2-C10 | 1.49 | C2-N3-C9 | 106.2 |
| N3-C9 | 1.39 | C5-C6-C7 | 120.1 |
| C5-Cl | 1.74 | C4-C5-Cl | 119.5 |
Note: The atom numbering scheme is provided in the diagram below. The data presented is computationally derived.
Caption: General synthetic scheme for 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Experimental Protocol: General Synthesis
-
Reactants: Equimolar amounts of 6-chloro-2-aminopyridine and chloroacetone.
-
Solvent: A suitable solvent such as ethanol or isopropanol.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.
Chemical Reactivity
The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic substitution, primarily at the C3 position due to the electron-donating effect of the nitrogen atoms. [12][13]The presence of the chloro and methyl substituents on the 5-Chloro-2-methylimidazo[1,2-a]pyridine molecule will influence its reactivity profile. The chloro group is a deactivating, ortho-para directing group, while the methyl group is an activating, ortho-para directing group. The interplay of these electronic effects will dictate the regioselectivity of further functionalization.
Nucleophilic aromatic substitution is also a possible reaction pathway, particularly at the carbon atom bearing the chloro group, especially under harsh reaction conditions or with strong nucleophiles. [14]
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][12][15]The introduction of a chlorine atom can enhance the lipophilicity of a molecule, which may improve its membrane permeability and oral bioavailability. [7]Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
The 5-chloro-2-methyl derivative is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural and electronic features make it an interesting candidate for screening in various biological assays.
Conclusion
This technical guide has provided a detailed structural analysis of 5-Chloro-2-methylimidazo[1,2-a]pyridine. Through a combination of established knowledge of the parent scaffold and computational modeling, we have elucidated its key geometric, spectroscopic, and reactive properties. The insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and development of novel therapeutic agents based on the versatile imidazo[1,2-a]pyridine core.
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Unlocking the Therapeutic Potential of 5-Chloro-2-methylimidazo[1,2-A]pyridine: A Technical Guide to Target Identification and Validation
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the backbone of established pharmaceuticals such as the sedative Zolpidem and the anti-ulcer agent Soraprazan, highlighting its therapeutic versatility.[2][3] The diverse pharmacological activities associated with this scaffold—spanning anticancer, anti-inflammatory, and anti-infective properties—make its derivatives, including 5-Chloro-2-methylimidazo[1,2-A]pyridine, compelling subjects for drug discovery and development.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 5-Chloro-2-methylimidazo[1,2-A]pyridine, grounded in the established pharmacology of the broader imidazo[1,2-a]pyridine class. Furthermore, we present detailed, field-proven methodologies for the identification and validation of these targets, designed to empower researchers in their quest for novel therapeutics.
I. Postulated Therapeutic Arenas and Key Molecular Targets
Based on extensive research into the imidazo[1,2-a]pyridine core, we can hypothesize several key therapeutic areas and specific molecular targets for 5-Chloro-2-methylimidazo[1,2-A]pyridine. The chloro and methyl substitutions at the 5 and 2 positions, respectively, will undoubtedly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially conferring selectivity and potency for specific targets.
Oncology: A Multi-pronged Attack on Cancer Progression
The imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of novel anticancer agents.[5] Several key oncogenic signaling pathways are known to be modulated by derivatives of this class, suggesting that 5-Chloro-2-methylimidazo[1,2-A]pyridine could exert its anti-tumor effects through various mechanisms.
-
Receptor Tyrosine Kinases (RTKs): c-Met and Beyond
The receptor tyrosine kinase c-Met is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis.[6][7] Several imidazo[1,2-a]pyridine derivatives have been identified as potent c-Met inhibitors.[6][8][9] The rationale for investigating 5-Chloro-2-methylimidazo[1,2-A]pyridine as a c-Met inhibitor is strong, with the core scaffold providing a robust anchor for binding to the kinase domain.
-
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Cell Survival
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[10][11] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10][12][13] The potential for 5-Chloro-2-methylimidazo[1,2-A]pyridine to modulate this pathway warrants thorough investigation.
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.
Inflammation: Quelling the Fire of Chronic Disease
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response.
-
The STAT3/NF-κB Axis: A Nexus of Inflammation and Cancer
The transcription factors STAT3 and NF-κB are frequently co-activated in inflammatory conditions and malignancies, creating a feed-forward loop that promotes disease progression.[14] Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing both the NF-κB and STAT3 signaling pathways.[15][16] This provides a strong rationale for evaluating 5-Chloro-2-methylimidazo[1,2-A]pyridine as a modulator of this critical inflammatory axis.
Caption: Proposed modulation of the STAT3/NF-κB signaling pathway.
Infectious Diseases: A New Front against Drug-Resistant Pathogens
The emergence of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), poses a significant global health threat. The imidazo[1,2-a]pyridine scaffold has yielded potent anti-tubercular agents.
-
Mycobacterium tuberculosis Targets: QcrB and Beyond
High-throughput screening has identified imidazo[1,2-a]pyridine compounds as potent inhibitors of Mtb.[17][18] A key target identified through resistance studies is QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase.[17] Other potential Mtb targets for this scaffold include pantothenate synthetase and glutamine synthetase.[18] While a study on 5-chloro-pyrazinamide showed in vitro activity but in vivo inactivity against Mtb, the distinct electronics and sterics of the imidazo[1,2-a]pyridine core in 5-Chloro-2-methylimidazo[1,2-A]pyridine may lead to a different outcome, making this a therapeutic area of high interest.[19][20]
II. A Practical Guide to Target Identification and Validation
Identifying the direct molecular targets of a small molecule is a critical step in drug development. Here, we outline a multi-tiered approach to elucidate the mechanism of action of 5-Chloro-2-methylimidazo[1,2-A]pyridine, integrating both hypothesis-driven and unbiased screening methodologies.
Workflow for Target Identification and Validation
Caption: A streamlined workflow for target identification and validation.
Experimental Protocols
CETSA is a powerful biophysical method to confirm direct binding of a small molecule to its target in a cellular environment.[21][22][23] The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.[15]
Protocol:
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., a cancer cell line with high c-Met expression) to 80-90% confluency.
-
Treat cells with varying concentrations of 5-Chloro-2-methylimidazo[1,2-A]pyridine or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting or other quantitative proteomic methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Given that many imidazo[1,2-a]pyridine derivatives target kinases, a broad kinome profiling screen is essential to identify both the intended and potential off-targets of 5-Chloro-2-methylimidazo[1,2-A]pyridine. This can be performed as a service by specialized contract research organizations.[4][5][6][24][25]
Methodology Overview:
-
Compound Submission: Provide a sample of 5-Chloro-2-methylimidazo[1,2-A]pyridine at a specified concentration.
-
Kinase Panel Screening: The compound is screened against a large panel of recombinant human kinases (typically >400) at a fixed ATP concentration (e.g., physiological 1 mM ATP).
-
Data Acquisition: Kinase activity is measured, often using a radiometric or fluorescence-based assay, in the presence and absence of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results are typically presented as a dendrogram (kinome map) to visualize selectivity.
-
Follow-up Studies: For identified hits, dose-response curves are generated to determine the IC50 values.
CRISPR-Cas9 based genetic screens are a powerful tool for identifying genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to its molecular target or pathway.[2][26][27][28][29]
Protocol Outline:
-
Library Transduction:
-
Transduce a population of Cas9-expressing cells with a genome-wide or focused sgRNA library (e.g., a kinase-focused library) using lentivirus.
-
-
Compound Treatment:
-
Treat the transduced cell population with a cytotoxic concentration of 5-Chloro-2-methylimidazo[1,2-A]pyridine or vehicle control.
-
-
Selection and Genomic DNA Extraction:
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockouts.
-
Harvest the surviving cells and extract genomic DNA.
-
-
Next-Generation Sequencing (NGS):
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Perform deep sequencing to determine the representation of each sgRNA in the treated versus control populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched (indicating resistance-conferring knockouts) or depleted (indicating sensitivity-conferring knockouts).
-
Bioinformatic analysis can then pinpoint the genes and pathways that are functionally related to the compound's activity.
-
III. Quantitative Data Summary
While specific quantitative data for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not yet publicly available, the following table provides representative data for other imidazo[1,2-a]pyridine derivatives against various targets to illustrate the potential potency of this class of compounds.
| Derivative | Target | Assay Type | IC50 (nM) | Reference |
| Compound 22e | c-Met Kinase | Biochemical | 3.9 | [6][8] |
| Compound 22e | EBC-1 cells (c-Met addicted) | Cell-based | 45.0 | [6][8] |
| Compound 31 | c-Met Kinase | Biochemical | 12.8 | [7] |
| Imidazopyridine Derivative | PI3Kα | Biochemical | 2 | [10] |
| Imidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis | MIC | ≤6 | [18] |
IV. Conclusion and Future Directions
5-Chloro-2-methylimidazo[1,2-A]pyridine emerges from a rich chemical lineage with a proven track record in drug discovery. The established anticancer, anti-inflammatory, and anti-infective properties of the imidazo[1,2-a]pyridine scaffold provide a strong foundation for investigating this specific derivative. The potential for this compound to target key cellular players such as c-Met, the PI3K/AKT/mTOR pathway, and the STAT3/NF-κB axis in chronic diseases, as well as novel targets in Mycobacterium tuberculosis, makes it a highly attractive candidate for further research.
The methodologies outlined in this guide—from the direct confirmation of target engagement with CETSA to the broad, unbiased discovery power of kinome profiling and CRISPR-Cas9 screening—provide a robust framework for elucidating the precise mechanism of action of 5-Chloro-2-methylimidazo[1,2-A]pyridine. A thorough and systematic application of these techniques will not only unveil the therapeutic targets of this promising molecule but also pave the way for its potential development into a next-generation therapeutic agent.
V. References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved January 21, 2026, from [Link]
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Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Retrieved January 21, 2026, from [Link]
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Pamgene. (n.d.). KinomePro. Retrieved January 21, 2026, from [Link]
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Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. [Link]
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Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved January 21, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 21, 2026, from [Link]
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Zhang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1015-1020. [Link]
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Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved January 21, 2026, from [Link]
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Molecules. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 189-198. [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Nature Biotechnology. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. [Link]
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Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 154(2), 442-451. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 205-220. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Acta Pharmacologica Sinica. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. [Link]
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BioImpacts. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
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BioImpacts. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
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National Center for Biotechnology Information. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. [Link]
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Semantic Scholar. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved January 21, 2026, from [Link]
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Ahmad, Z., et al. (2013). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. The Indian Journal of Medical Research, 137(1), 167–173. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Boshoff, H. I., et al. (2013). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PLoS ONE, 8(12), e84323. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Damghani, T., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3584. [Link]
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ResearchGate. (n.d.). Representative type I and type II c-Met inhibitors. Retrieved January 21, 2026, from [Link]
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PubMed. (2013). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. [Link]
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PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
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Semantic Scholar. (n.d.). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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PubMed. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
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PubMed. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. [Link]
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National Center for Biotechnology Information. (2012). Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis. [Link]
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ResearchGate. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Preliminary Bioactivity Screening of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Foreword: The Rationale for Investigation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This nitrogen-rich heterocyclic system is the foundation for several commercially successful drugs, demonstrating a remarkable therapeutic versatility that spans from sedative-hypnotics like Zolpidem to cardiotonics such as Olprinone.[1] The scientific literature is replete with examples of imidazo[1,2-a]pyridine derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2]
This guide focuses on a specific, yet under-investigated derivative: 5-Chloro-2-methylimidazo[1,2-a]pyridine . While direct bioactivity data for this exact compound is sparse, a compelling case for its preliminary screening arises from the well-documented structure-activity relationships (SAR) of its analogs. The introduction of a chloro-substituent, for instance, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency. Studies on various chloro-substituted imidazo[1,2-a]pyridines have revealed significant antifungal and antibacterial activities.[3][4] Similarly, the 2-methyl group is a frequent feature in derivatives exhibiting pronounced cytotoxicity against various cancer cell lines.[5][6]
Therefore, the logical impetus for screening 5-Chloro-2-methylimidazo[1,2-a]pyridine is built upon a "rationale by analogy." The combination of the privileged imidazo[1,2-a]pyridine core with chloro- and methyl-substituents—both known to contribute to significant bioactivity in related molecules—positions this compound as a promising candidate for discovering novel therapeutic leads. This guide provides a comprehensive, step-by-step framework for conducting a robust preliminary in vitro screening cascade to elucidate its potential cytotoxic, antimicrobial, and anti-inflammatory properties.
Chapter 1: A Tiered Strategy for Preliminary Bioactivity Screening
A logical and resource-efficient approach to the preliminary screening of a novel compound involves a tiered workflow. This strategy begins with broad, high-throughput assays to identify general bioactivity, followed by more specific, mechanism-oriented assays for promising hits. This ensures that the most compelling biological effects are prioritized for further investigation.
Our proposed screening cascade for 5-Chloro-2-methylimidazo[1,2-a]pyridine is designed to rapidly assess its potential in three key therapeutic areas suggested by the activities of its chemical relatives: oncology, infectious diseases, and inflammation.
Chapter 2: In Vitro Cytotoxicity Screening (MTT Assay)
The initial and most critical step is to determine the compound's effect on cell viability. This provides a foundational dataset that informs the concentrations to be used in subsequent, more specific assays. A potent cytotoxic effect could indicate anticancer potential, while a lack of cytotoxicity is crucial for developing agents intended for other therapeutic areas like antimicrobial or anti-inflammatory applications. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[7]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells.[7] This metabolic activity results in the formation of purple formazan crystals, which are insoluble in aqueous solution. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Detailed Experimental Protocol: MTT Assay
Materials:
-
5-Chloro-2-methylimidazo[1,2-a]pyridine (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Chloro-2-methylimidazo[1,2-a]pyridine in serum-free medium. A typical concentration range for a preliminary screen is 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" (DMSO at the same final concentration as the compound wells) and a "no-cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for 24 to 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank) * 100
The results should be plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell viability, should be determined.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |
| A549 | 0.1 | 98.7 ± 4.2 | \multirow{5}{}{TBD} |
| 1 | 95.3 ± 3.8 | ||
| 10 | 72.1 ± 5.5 | ||
| 50 | 48.9 ± 4.1 | ||
| 100 | 21.5 ± 3.9 | ||
| MCF-7 | 0.1 | 101.2 ± 5.1 | \multirow{5}{}{TBD} |
| 1 | 99.8 ± 4.7 | ||
| 10 | 85.4 ± 6.2 | ||
| 50 | 55.3 ± 4.9 | ||
| 100 | 30.1 ± 4.5 | ||
| HEK293 | 0.1 | 100.5 ± 3.9 | \multirow{5}{*}{TBD} |
| 1 | 99.1 ± 4.1 | ||
| 10 | 96.8 ± 5.3 | ||
| 50 | 89.4 ± 4.8 | ||
| 100 | 75.2 ± 6.1 |
Table 1: Example data presentation for MTT cytotoxicity assay. TBD: To Be Determined from the dose-response curve.
Chapter 3: Antimicrobial Activity Screening (Broth Microdilution)
Should the compound exhibit low general cytotoxicity, its potential as an antimicrobial agent can be explored. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Detailed Experimental Protocol: Broth Microdilution
Materials:
-
5-Chloro-2-methylimidazo[1,2-a]pyridine (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation:
-
Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working stock of the compound in the appropriate broth. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Data Analysis and Presentation
The results are presented as the MIC value in µg/mL or µM for each tested microorganism.
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus ATCC 29213 | TBD | 0.5 | N/A |
| E. coli ATCC 25922 | TBD | 0.25 | N/A |
| C. albicans ATCC 90028 | TBD | N/A | 2 |
Table 2: Example data presentation for antimicrobial MIC determination. TBD: To Be Determined.
Chapter 4: Anti-inflammatory Activity Screening (Nitric Oxide Assay)
Chronic inflammation is implicated in a wide range of diseases. Many imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties. A primary screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.
Principle of the Nitric Oxide Assay
LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide, via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[9]
Detailed Experimental Protocol: Nitric Oxide Assay
Materials:
-
5-Chloro-2-methylimidazo[1,2-a]pyridine (stock solution in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound and LPS Treatment:
-
Treat the cells with various concentrations of 5-Chloro-2-methylimidazo[1,2-a]pyridine (at non-toxic concentrations determined by the MTT assay) for 1-2 hours.
-
Following the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Include controls: cells only, cells + LPS, and cells + known inhibitor (e.g., L-NAME).
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Acquisition and Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production compared to the LPS-only control.
-
Chapter 5: Secondary Screening and Mechanistic Exploration
Positive results in the primary screens warrant further investigation.
-
Potent Cytotoxicity: If 5-Chloro-2-methylimidazo[1,2-a]pyridine shows significant and selective cytotoxicity against cancer cell lines, a logical next step is to explore its mechanism of action. Given that many imidazo[1,2-a]pyridines function as kinase inhibitors , profiling the compound against a panel of cancer-relevant kinases would be a high-priority secondary screen.[5] The inhibition of key signaling pathways like PI3K/Akt/mTOR is a known mechanism for this class of compounds.[5]
-
Anti-inflammatory Activity: If the compound inhibits nitric oxide production, further assays to measure its effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6) and key signaling pathways like NF-κB and STAT3 would be warranted.[10]
-
Antimicrobial Activity: For compounds with promising MIC values, determining the Minimum Bactericidal Concentration (MBC) and testing against a broader panel of clinical isolates would be the subsequent steps.
Conclusion
This technical guide outlines a systematic and scientifically grounded strategy for the preliminary bioactivity screening of 5-Chloro-2-methylimidazo[1,2-a]pyridine. By leveraging the extensive knowledge base of the broader imidazo[1,2-a]pyridine class, we have established a strong rationale for investigating this specific derivative's potential as a cytotoxic, antimicrobial, or anti-inflammatory agent. The detailed, step-by-step protocols provided herein are designed to ensure experimental robustness and data integrity. The proposed tiered approach allows for an efficient allocation of resources, ensuring that the most promising biological activities of this novel compound are identified and prioritized for further, more detailed mechanistic studies, ultimately paving the way for its potential development as a novel therapeutic agent.
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Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (2025). ResearchGate. Retrieved from [Link]
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Althagafi, I., et al. (2021). (a) Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP, (ii)... ResearchGate. Retrieved from [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery - An In-Depth Guide to its Structure-Activity Relationship
Introduction: The Ascendancy of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged scaffold".[1][2] Its unique structural and electronic properties, coupled with its synthetic tractability, have rendered it a fertile ground for the discovery of a diverse array of biologically active compounds.[3][4] This bicyclic 5-6 heterocyclic ring system is not merely a synthetic curiosity; it is the foundational structure for several marketed drugs, including the sedative-hypnotic zolpidem, the cardiotonic olprinone, and the anti-ulcerative zolimidine, underscoring its clinical significance.[2][3] The continued exploration of this scaffold has unveiled a broad spectrum of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and beyond.[3]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives. We will delve into the nuanced effects of substituent modifications at various positions of the core on biological activity, selectivity, and pharmacokinetic profiles across different therapeutic domains. By dissecting the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as a valuable resource for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
I. The Architectural Blueprint: Synthetic Strategies for Imidazo[1,2-a]pyridine Diversification
The exploration of the SAR of any chemical series is fundamentally reliant on the ability to synthesize a diverse library of analogs. The imidazo[1,2-a]pyridine core offers a high degree of synthetic flexibility, allowing for the introduction of a wide range of substituents at various positions. A common and efficient method for the synthesis of this scaffold is the reaction of a 2-aminopyridine with an α-haloketone.[5] This versatile approach allows for the introduction of diversity at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. Further modifications, such as Suzuki or Sonogashira couplings, can be employed to introduce additional diversity at other positions of the pyridine ring.
A representative synthetic workflow for accessing substituted imidazo[1,2-a]pyridines is depicted below. This multi-step sequence allows for the systematic variation of substituents at key positions, enabling a thorough investigation of the SAR.
II. Targeting Malignancy: SAR of Imidazo[1,2-a]pyridines as Anticancer Agents
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines.[5][6] The SAR in this area is often complex, with the nature and position of substituents profoundly influencing cytotoxicity and the mechanism of action.
Key SAR Observations:
-
Substitution at the C2 and C3 Positions: The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are critical for anticancer activity. Introduction of aryl or heteroaryl groups at the C2 position is a common strategy. For instance, a series of imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives displayed anticancer activity with IC50 values ranging from 2.35 to 120.46 μM against HeLa and MCF-7 cell lines.[6]
-
The Role of the Pyridine Ring: Substituents on the pyridine portion of the scaffold also play a significant role. Electron-withdrawing groups, such as halogens, at the C6, C7, or C8 positions can enhance cytotoxic activity.
-
Mechanism of Action: The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.[5]
Quantitative SAR Data for Anticancer Activity
| Compound ID | C2-Substituent | C3-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 9d | p-tolyl | 1H-1,2,3-triazol-4-yl | 6-methyl | MCF-7 | 2.35 | [6] |
| IP-5 | Not specified | Not specified | Not specified | HCC1937 | 45 | [5] |
| IP-6 | Not specified | Not specified | Not specified | HCC1937 | 47.7 | [5] |
| 12b | 4-chlorophenyl | tert-butylamino | - | Hep-2 | 11 | [7] |
| 12b | 4-chlorophenyl | tert-butylamino | - | HepG2 | 13 | [7] |
| 12b | 4-chlorophenyl | tert-butylamino | - | MCF-7 | 11 | [7] |
| 12b | 4-chlorophenyl | tert-butylamino | - | A375 | 11 | [7] |
III. Combating Tuberculosis: A New Frontier for Imidazo[1,2-a]pyridines
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[8] The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel anti-TB drugs.[8]
Key SAR Insights for Antitubercular Activity:
-
The C3-Carboxamide Moiety: A crucial feature for potent anti-TB activity is the presence of a carboxamide group at the C3 position.[8][9]
-
Lipophilicity and Potency: SAR studies have revealed a strong correlation between lipophilicity and antitubercular potency. Bulky and lipophilic biaryl ethers attached to the C3-carboxamide moiety have been shown to exhibit nanomolar potency against Mtb.[8][9]
-
Substitutions on the Imidazo[1,2-a]pyridine Core: Modifications to the core itself also impact activity. For example, a 7-methyl group is generally preferred over a 7-chloro group.[9] The position of the methyl group is also critical, with 6- and 7-methyl analogs being more potent than the 8-methyl isomer.[9]
-
Mechanism of Action: Some potent imidazo[1,2-a]pyridine amides (IPAs) have been shown to target the cytochrome bc1 complex of Mtb, a key component of the electron transport chain.[6]
Quantitative SAR Data for Antitubercular Activity
| Compound ID | C3-Carboxamide Substituent | Core Substituents | Mtb H37Rv MIC (µM) | Reference |
| 9 | -O-(4'-chlorobiphenyl-4-yl) | 6-methyl | ≤0.006 | [9] |
| 12 | -O-(4'-fluorobiphenyl-4-yl) | 6-methyl | ≤0.006 | [9] |
| 16 | -O-(4'-chlorobiphenyl-4-yl) | 7-methyl | 0.006 | [9] |
| 17 | -O-(4'-fluorobiphenyl-4-yl) | 6-methyl | 0.005 | [9] |
| 18 | -O-(4'-fluorobiphenyl-4-yl) | 7-methyl | 0.004 | [9] |
| 15 | -O-(4'-fluorobiphenyl-4-yl) | 7-chloro | 0.02 | [9] |
| 19 | -O-(4'-fluorobiphenyl-4-yl) | 8-methyl | 0.1 | [9] |
| 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | Various substituted phenyl/heterocyclyl amides | Various | 1.6 - 6.25 µg/mL | [10] |
IV. Quelling Inflammation: Imidazo[1,2-a]pyridines as Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key focus of drug discovery. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[9][11][12]
SAR for COX-2 Inhibition:
-
The C2-Aryl Moiety: A recurring structural feature in potent and selective COX-2 inhibitors is the presence of a p-sulfonamido or p-methylsulfonyl phenyl group at the C2 position of the imidazo[1,2-a]pyridine core.[9][11] This moiety is known to interact with a secondary pocket in the COX-2 active site, contributing to selectivity over COX-1.
-
C3-Position Substitutions: The C3 position can be modified to further enhance potency and selectivity. For example, the introduction of a morpholinomethyl group at C3 in conjunction with a p-methylsulfonyl phenyl at C2 resulted in a highly potent and selective COX-2 inhibitor.[9]
SAR for TNF-α Inhibition:
-
The N-Glycinyl-Hydrazone Side Chain: A series of imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives have been identified as potent inhibitors of TNF-α production.[12]
-
Lipophilicity and Activity: The anti-TNF-α inhibitory potency of these compounds increases with the addition of more lipophilic groups to the imine moiety of the N-acylhydrazone (NAH) side chain.[12]
Quantitative SAR Data for Anti-inflammatory Activity
COX-2 Inhibition
| Compound ID | C2-Substituent | C3-Substituent | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 6f | 4-(methylsulfonyl)phenyl | morpholinomethyl | 0.07 - 0.18 | 57 - 217 | [9][11] |
| 5e | 4-(methylsulfonyl)phenyl | 4-methoxyphenoxy | 0.05 | >800 | [11] |
| 5f | 4-(methylsulfonyl)phenyl | 4-fluorophenoxy | 0.05 | >800 | [11] |
| 5j | 4-(methylsulfonyl)phenyl | 4-chlorophenoxy | 0.05 | >800 | [11] |
| 5i | 4-(methylsulfonyl)phenyl | 3,4-dichlorophenoxy | 0.06 | 897.19 | [11] |
TNF-α Production Inhibition
| Compound ID | Imine Substituent (on NAH) | TNF-α Production IC50 (µM) | Reference |
| 1i | 4-chlorophenyl | 0.21 | [12] |
| 1j | 3,4-dichlorophenyl | 0.31 | [12] |
| 1b | 4-(2-(naphthalen-1-yloxy)ethyl)morpholino | 0.34 | [12] |
| 1a | 4-(2-(naphthalen-1-yloxy)ethyl)morpholino | 0.62 | [12] |
| 1k | 2,4-dichlorophenyl | 0.99 | [12] |
Signaling Pathway Modulation
The anti-inflammatory effects of certain imidazo[1,2-a]pyridine derivatives are mediated through the modulation of key inflammatory signaling pathways. For example, some compounds have been shown to suppress the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[6]
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The Strategic Application of 5-Chloro-2-methylimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse functionalization, making it an ideal starting point for the development of novel therapeutics. This guide focuses on a particularly valuable derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine , providing in-depth application notes and detailed protocols for its synthesis and strategic deployment in drug discovery programs. We will explore the causal reasoning behind its use, from its synthesis to its role as a versatile intermediate for creating libraries of potential drug candidates targeting a range of diseases, including cancer and infectious diseases.[3][4]
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine nucleus is present in a variety of marketed drugs, demonstrating its broad therapeutic potential. Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Saripidem for its anti-inflammatory properties.[3] The success of this scaffold lies in its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The fused ring system also imparts favorable physicochemical properties, often leading to improved metabolic stability and oral bioavailability.
Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine: A Robust and Scalable Protocol
The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[5] For the synthesis of our target compound, 5-Chloro-2-methylimidazo[1,2-a]pyridine, the key starting materials are 6-chloropyridin-2-amine and chloroacetone.
Protocol 1: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Objective: To synthesize 5-Chloro-2-methylimidazo[1,2-a]pyridine via a one-pot condensation reaction.
Materials:
-
6-Chloropyridin-2-amine
-
Chloroacetone
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 6-chloropyridin-2-amine (1.0 eq) in anhydrous ethanol (10 mL per mmol of aminopyridine) in a round-bottom flask, add chloroacetone (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture. The bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the cyclization.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Expected Outcome: A white to off-white solid.
Causality in Synthesis: The choice of a mild base like sodium bicarbonate is crucial to avoid side reactions and decomposition of the starting materials and product. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for a convenient reflux temperature.
Physicochemical Properties and Reactivity
The 5-chloro and 2-methyl substituents on the imidazo[1,2-a]pyridine core significantly influence its physicochemical properties and reactivity, making it a versatile building block.
| Property | Influence of Substituents |
| Lipophilicity | The chloro group increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets of target proteins. |
| Electronic Effects | The chloro group is an electron-withdrawing group, which can modulate the pKa of the heterocyclic system and influence its hydrogen bonding capabilities. The methyl group is weakly electron-donating. |
| Reactivity | The chloro group can serve as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, although the pyridine ring's electron-deficient nature can make this challenging. The methyl group can be a site for oxidation or other transformations. The C3 position of the imidazo[1,2-a]pyridine ring is generally the most nucleophilic and prone to electrophilic substitution.[6] |
Medicinal Chemistry Applications of 5-Chloro-2-methylimidazo[1,2-a]pyridine
This scaffold serves as an excellent starting point for the development of inhibitors for various biological targets, particularly in oncology and infectious diseases.
Application in Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[7] The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
The Role of the 5-Chloro and 2-Methyl Groups:
-
5-Chloro Group: The chlorine atom can form halogen bonds with backbone carbonyls or other electron-rich moieties in the ATP-binding pocket of kinases, contributing to binding affinity and selectivity. It can also occupy a hydrophobic pocket.
-
2-Methyl Group: This group can provide a steric anchor within a hydrophobic region of the kinase active site, enhancing binding affinity. It can also be a point for metabolic oxidation, which can be strategically modified to improve the pharmacokinetic profile.
Workflow for Developing Kinase Inhibitors:
Caption: Workflow for kinase inhibitor drug discovery.
Application in Antitubercular Drug Discovery
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics.[4] Imidazo[1,2-a]pyridine derivatives have shown significant promise as potent antitubercular agents.[4][8]
Structure-Activity Relationship (SAR) Insights:
Studies on imidazo[1,2-a]pyridine-based antitubercular agents have revealed key SAR trends. For instance, the presence of a halogen at the 5- or 6-position of the pyridine ring can enhance activity. The 2-methyl group is also often found in active compounds, suggesting its importance for target engagement.[9]
Protocol 2: Derivatization of 5-Chloro-2-methylimidazo[1,2-a]pyridine via C3-Bromination and Suzuki Coupling
Objective: To introduce diversity at the C3 position for SAR studies.
Part A: C3-Bromination
Materials:
-
5-Chloro-2-methylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 5-Chloro-2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 3-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine.
Part B: Suzuki Coupling
Materials:
-
3-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the C3-arylated product.
Logical Relationship of Derivatization and Screening:
Caption: Derivatization strategy for SAR exploration.
Conclusion and Future Perspectives
5-Chloro-2-methylimidazo[1,2-a]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of the chloro and methyl groups provide a solid foundation for the development of novel therapeutics. The protocols and workflows outlined in this guide are intended to empower researchers to efficiently utilize this scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of more sustainable and efficient methods for the functionalization of the imidazo[1,2-a]pyridine core, as well as the exploration of new biological targets for this privileged scaffold.
References
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10130097/]
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/imidazopyridines.shtm]
- Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975.
- Endoori, S., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [https://www.researchgate.
- Hughes, S. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14865.
- Mori, G., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. [https://pubmed.ncbi.nlm.nih.gov/38602698/]
- Kaur, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [https://pubmed.ncbi.nlm.nih.gov/38509674/]
- Singh, V., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01227a]
- Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [https://pubmed.ncbi.nlm.nih.gov/36172656/]
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b]
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- de Souza, M. C. B. V., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [https://www.mdpi.com/1422-0067/22/12/6513]
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Application Notes and Protocols: The Emerging Role of 5-Chloro-2-methylimidazo[1,2-A]pyridine in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives have demonstrated a vast therapeutic spectrum, encompassing roles as anxiolytics, gastroprotective agents, and treatments for insomnia.[3][4][5] This guide delves into the specific potential of a halogenated derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine, in the landscape of contemporary drug discovery. We will explore its promising applications, particularly in oncology and infectious diseases, and provide detailed protocols for its investigation.
The introduction of a chloro group at the 5-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and target engagement, making 5-Chloro-2-methylimidazo[1,2-a]pyridine a compound of considerable interest for developing novel therapeutics.
Therapeutic Potential and Applications
Anticancer Activity: Targeting Kinase Signaling
Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6] The platelet-derived growth factor receptor (PDGFR) is one such target where imidazo[1,2-a]pyridine-based compounds have shown significant inhibitory activity.[7] The strategic placement of substituents on the scaffold is crucial for both potency and selectivity.
The 5-chloro substitution on the pyridine ring of 5-Chloro-2-methylimidazo[1,2-a]pyridine may enhance its binding affinity to the ATP-binding pocket of kinases, a common mechanism of action for this class of inhibitors. The 2-methyl group can also contribute to favorable interactions within the kinase domain.
Workflow for Investigating Anticancer Kinase Inhibition:
Caption: Workflow for evaluating 5-Chloro-2-methylimidazo[1,2-a]pyridine as a kinase inhibitor.
Antituberculosis Activity: A New Frontier
Tuberculosis (TB) remains a global health crisis, with an urgent need for new drugs, especially for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][8] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents, with some compounds exhibiting potent activity in the nanomolar range.[9] A key target for some of these compounds is the cytochrome bc1 complex (QcrB), which is essential for cellular respiration in Mycobacterium tuberculosis.[3][8]
The substitution pattern on the imidazo[1,2-a]pyridine core is critical for anti-TB activity. While a 7-chloro substitution was reported to diminish activity in one study, the effect of a 5-chloro substitution warrants investigation.[9] The combination of the chloro and methyl groups in 5-Chloro-2-methylimidazo[1,2-a]pyridine could lead to a unique structure-activity relationship (SAR) profile against M. tuberculosis.
Experimental Workflow for Antituberculosis Drug Discovery:
Caption: Workflow for evaluating 5-Chloro-2-methylimidazo[1,2-a]pyridine as an anti-TB agent.
Protocols
Protocol 1: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
This protocol is a general method adapted from known procedures for the synthesis of imidazo[1,2-a]pyridines.[10][11]
Materials:
-
2-amino-5-chloropyridine
-
Chloroacetone
-
Sodium bicarbonate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-Chloro-2-methylimidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (PDGFRβ)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 5-Chloro-2-methylimidazo[1,2-a]pyridine against PDGFRβ kinase.
Materials:
-
Recombinant human PDGFRβ kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
5-Chloro-2-methylimidazo[1,2-a]pyridine (test compound)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of 5-Chloro-2-methylimidazo[1,2-a]pyridine in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate peptide.
-
Add the recombinant PDGFRβ kinase to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Add ATP to the wells to start the kinase reaction and incubate for an additional 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | PDGFRβ IC50 (nM) |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | To be determined |
| Staurosporine (Control) | Reference value |
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
This protocol describes the determination of the MIC of 5-Chloro-2-methylimidazo[1,2-a]pyridine against the H37Rv strain of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
5-Chloro-2-methylimidazo[1,2-a]pyridine (test compound)
-
Isoniazid (positive control)
-
96-well microplates
-
Resazurin dye
-
Plate reader for fluorescence or absorbance
Procedure:
-
Prepare a stock solution of 5-Chloro-2-methylimidazo[1,2-a]pyridine in DMSO.
-
Perform a serial two-fold dilution of the test compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final working concentration.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with Isoniazid), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin dye to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink (indicating bacterial growth).
Data Presentation:
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | To be determined |
| Isoniazid (Control) | Reference value |
Conclusion and Future Directions
5-Chloro-2-methylimidazo[1,2-a]pyridine represents a promising starting point for the development of novel therapeutic agents. The protocols outlined above provide a framework for its synthesis and initial biological evaluation in the key areas of oncology and tuberculosis. Further derivatization and optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of potent and selective drug candidates with improved pharmacokinetic properties.[7][9] The versatility of the imidazo[1,2-a]pyridine core ensures that its exploration will continue to be a fruitful endeavor in medicinal chemistry.[4][12][13]
References
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Gupta, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 583-611. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Patel, D. A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Sweeney, Z. K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(4), 422-426. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(21), 7358. [Link]
-
Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(6), 527-531. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
-
Sharma, V., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Sirbu, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221-35234. [Link]
-
Das, D., & Ali, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5694-5705. [Link]
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- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine: A Detailed Guide to Protocols and Methodologies
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a range of biologically active compounds and functional materials. Its unique bicyclic structure imparts favorable physicochemical properties, making it a privileged core in drug discovery programs targeting a wide array of therapeutic areas. This technical guide provides a comprehensive overview of the synthetic protocols for a key derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine, designed for researchers, scientists, and professionals in drug development.
This document will delve into the primary synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and expert commentary on process optimization and troubleshooting. All methodologies presented are grounded in established chemical principles to ensure reproducibility and scalability.
Strategic Approaches to the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is most effectively achieved through the formation of the five-membered imidazole ring onto a pre-existing pyridine core. The two most robust and widely employed strategies for the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine are:
-
Classical Cyclocondensation: The reaction of a substituted 2-aminopyridine with an α-haloketone. This is a highly reliable and straightforward approach.
-
Multicomponent Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot, three-component reaction that offers high efficiency and atom economy, allowing for rapid library synthesis.
This guide will provide detailed protocols for both methodologies, enabling researchers to select the most suitable approach based on available starting materials, desired scale, and experimental capabilities.
Methodology 1: Cyclocondensation of 6-Chloro-2-aminopyridine with Chloroacetone
This classical approach remains a highly effective and widely used method for the synthesis of 2-methyl-substituted imidazo[1,2-a]pyridines. The reaction proceeds via an initial SN2 reaction between the pyridine ring nitrogen of 6-chloro-2-aminopyridine and the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Reaction Mechanism and Workflow
The mechanism involves a two-step sequence:
-
N-Alkylation: The endocyclic nitrogen of 6-chloro-2-aminopyridine acts as a nucleophile, attacking the carbon atom bearing the chlorine in chloroacetone. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon, leading to a cyclic hemiaminal. Subsequent dehydration yields the final aromatic product.
Caption: Workflow for the cyclocondensation synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloro-2-aminopyridine | ≥98% | Commercially Available |
| Chloroacetone | ≥95% (stabilized) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-2-aminopyridine (1.0 eq) and ethanol (10 mL per gram of aminopyridine).
-
Stir the mixture until the 6-chloro-2-aminopyridine is fully dissolved.
-
Add sodium bicarbonate (2.0 eq) to the solution. This base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
To the stirred suspension, add chloroacetone (1.2 eq) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 5-Chloro-2-methylimidazo[1,2-a]pyridine as a solid.
Data Summary:
| Parameter | Value |
| Molar Ratio (Aminopyridine:Chloroacetone:Base) | 1 : 1.2 : 2 |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Methodology 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot synthesis that combines three components—an aminopyridine, an aldehyde, and an isocyanide—to rapidly generate diverse imidazo[1,2-a]pyridines.[1][2] For the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine, the key is the selection of an appropriate aldehyde to install the 2-methyl group. In this case, acetaldehyde is a suitable choice.
Reaction Mechanism and Workflow
The GBB reaction proceeds through a series of interconnected steps:
-
Imine Formation: 6-Chloro-2-aminopyridine reacts with acetaldehyde in the presence of a Lewis or Brønsted acid catalyst to form a Schiff base (imine).
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion intermediate, leading to the formation of the five-membered ring.[3]
Caption: The GBB multicomponent reaction workflow.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloro-2-aminopyridine | ≥98% | Commercially Available |
| Acetaldehyde | ≥99% | Commercially Available |
| tert-Butyl isocyanide | ≥98% | Commercially Available |
| Scandium(III) triflate (Sc(OTf)₃) | Reagent Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
Procedure:
-
In a sealed reaction vial, dissolve 6-chloro-2-aminopyridine (1.0 eq) in anhydrous methanol.
-
Add the Lewis acid catalyst, Scandium(III) triflate (0.1 eq). Other Lewis or Brønsted acids can also be effective.
-
Add acetaldehyde (1.5 eq) to the mixture.
-
Finally, add tert-butyl isocyanide (1.2 eq) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 3-(tert-butylamino)-5-chloro-2-methylimidazo[1,2-a]pyridine. The tert-butylamino group can be removed in subsequent synthetic steps if the unsubstituted 3-position is desired.
Data Summary:
| Parameter | Value |
| Molar Ratio (Aminopyridine:Aldehyde:Isocyanide:Catalyst) | 1 : 1.5 : 1.2 : 0.1 |
| Solvent | Methanol |
| Temperature | 60 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Expert Insights and Troubleshooting
-
Choice of Base in Cyclocondensation: While sodium bicarbonate is effective, stronger, non-nucleophilic bases such as potassium carbonate can sometimes accelerate the reaction. However, overly strong bases may lead to side reactions.
-
Purity of Chloroacetone: Chloroacetone can degrade over time. Using freshly opened or distilled chloroacetone is recommended for optimal yields.
-
Catalyst in GBB Reaction: The choice of catalyst in the GBB reaction can significantly impact the yield and reaction time. Screening of different Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) may be necessary for optimization.[4]
-
Purification: Imidazo[1,2-a]pyridines are generally basic and can be sensitive to acidic conditions. Neutral or basic alumina chromatography can be an alternative to silica gel if the compound shows instability on silica.
-
Scale-up Considerations: For the cyclocondensation reaction, efficient heat transfer is crucial on a larger scale to maintain a consistent reflux. For the GBB reaction, careful control of the addition of the isocyanide may be necessary to manage any exotherm.
Conclusion
The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine can be reliably achieved through well-established synthetic methodologies. The classical cyclocondensation with chloroacetone offers a straightforward and high-yielding route, while the Groebke-Blackburn-Bienaymé multicomponent reaction provides a rapid and efficient alternative for generating structural diversity. The choice of method will depend on the specific needs of the research program, including the availability of starting materials, desired scale, and the need for analog synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important heterocyclic scaffold.
References
- Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings.
- Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Lombardino, J. G., & McLemore, T. L. (1965). Preparation and New Reactions of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.
- Paolini, J. P., & Robins, R. K. (1965). Aromaticity in Heterocyclic Systems. IV.
- Guchhait, S. K., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines.
- Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry.
- Heravi, M. M., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Reaction of ?-chloro-?-isonitrosoacetone with aminopyridines. (n.d.). CoLab.
- Feng, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Xu, K., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
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- Bhutia, T., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
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Application Notes & Protocols: The 5-Chloro-2-methylimidazo[1,2-a]pyridine Scaffold in Modern Organic Synthesis
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and synthetic accessibility have made it a focal point of drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[4][5][6][7] This document provides an in-depth guide to the synthetic utility of a key derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine. The chlorine atom at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. The C2-methyl group provides a fixed substitution pattern, directing synthetic efforts towards other positions and influencing the molecule's overall pharmacological profile. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the construction of complex molecular architectures.
Strategic Overview: The Value of the 5-Chloro Handle
The synthetic power of 5-Chloro-2-methylimidazo[1,2-a]pyridine lies in the reactivity of its C-Cl bond. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts in cross-coupling reactions, significant advances in catalyst and ligand design have overcome this challenge.[8][9] The use of an economical and readily available chloro-derivative as a starting material is highly advantageous in process chemistry and library synthesis.
The primary functionalization strategies for this scaffold revolve around converting the C5-Cl bond into new C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceutical candidates. The following sections will detail field-proven protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Caption: Synthetic utility of the 5-Chloro-2-methylimidazo[1,2-a]pyridine scaffold.
Synthesis of the Core Scaffold
The foundational step is the reliable synthesis of the 5-Chloro-2-methylimidazo[1,2-a]pyridine starting material. The most robust and classical approach is the condensation reaction between a 2-aminopyridine and an α-haloketone.[10][11] In this case, 2-amino-6-chloropyridine is reacted with chloroacetone.
Protocol 1: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Principle: This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-chloropyridine by chloroacetone, followed by an intramolecular condensation between the remaining amino group and the ketone to form the fused imidazole ring.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Amino-6-chloropyridine | 128.56 | 50.0 | 6.43 g | Starting Material |
| Chloroacetone | 92.53 | 60.0 (1.2 eq) | 5.1 mL | Reagent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 75.0 (1.5 eq) | 6.30 g | Base |
| Ethanol (EtOH) | 46.07 | - | 150 mL | Solvent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (6.43 g, 50.0 mmol) and ethanol (150 mL).
-
Add sodium bicarbonate (6.30 g, 75.0 mmol). The base neutralizes the HCl generated during the cyclization.
-
While stirring, add chloroacetone (5.1 mL, 60.0 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation, enabling the coupling of the C5 position with a vast array of aryl and heteroaryl boronic acids or esters.[8][12] For an unactivated aryl chloride like our scaffold, the choice of a highly active catalyst system is critical. This typically involves a palladium source and a sterically bulky, electron-rich phosphine ligand.[13][14]
Protocol 2: Suzuki-Miyaura Coupling at the C5 Position
Causality Behind Experimental Choices:
-
Catalyst (Pd(OAc)₂): A common, reliable, and relatively inexpensive palladium(II) precursor that is reduced in situ to the active palladium(0) species.
-
Ligand (SPhos): A sterically hindered biaryl phosphine ligand. Its bulk promotes the reductive elimination step (the final C-C bond formation), while its electron-rich nature facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) center, which is the rate-limiting step for aryl chlorides.
-
Base (K₃PO₄): A moderately strong base that is crucial for the transmetalation step (transfer of the organic group from boron to palladium). It is generally more effective than carbonate bases for challenging chloride substrates.
-
Solvent (Dioxane/H₂O): The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, facilitating interaction between all components in the catalytic cycle.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | 166.61 | 1.0 | 167 mg | Starting Material |
| Arylboronic Acid | - | 1.2 (1.2 eq) | Varies | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| SPhos | 410.51 | 0.04 (4 mol%) | 16.4 mg | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 (2.0 eq) | 425 mg | Base |
| 1,4-Dioxane / H₂O (10:1) | - | - | 5.5 mL | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add 5-Chloro-2-methylimidazo[1,2-a]pyridine (167 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Briefly open the tube under a positive pressure of inert gas and add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add the degassed 1,4-dioxane (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 8-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ethyl acetate.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to obtain the desired 5-aryl-2-methylimidazo[1,2-a]pyridine.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[15] It allows for the direct coupling of the C5 position with a wide range of primary and secondary amines, which is a critical transformation for introducing functionalities that can modulate solubility, basicity, and receptor-binding interactions in drug candidates.[16] The reaction requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle.[17][18]
Protocol 3: Buchwald-Hartwig Amination at the C5 Position
Causality Behind Experimental Choices:
-
Catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable and common source of the active Pd(0) catalyst, requiring no in situ reduction.
-
Ligand (Xantphos): A wide bite-angle ligand that is highly effective for C-N coupling. Its specific geometry stabilizes the palladium center and promotes the crucial C-N reductive elimination step while suppressing undesired side reactions like β-hydride elimination.
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to generate the palladium amide intermediate within the catalytic cycle. It is sufficiently strong to deprotonate a wide variety of amines.
-
Solvent (Toluene): An anhydrous, non-polar solvent that is well-suited for this reaction, as it has a high boiling point and does not interfere with the strongly basic conditions.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | 166.61 | 1.0 | 167 mg | Starting Material |
| Amine (R¹R²NH) | - | 1.2 (1.2 eq) | Varies | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Catalyst Precursor |
| Xantphos | 578.68 | 0.03 (3 mol%) | 17.4 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 (1.4 eq) | 135 mg | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, performing the setup in a glovebox is ideal.
-
To a dry Schlenk tube containing a magnetic stir bar, add NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (17.4 mg, 0.03 mmol).
-
Add the 5-Chloro-2-methylimidazo[1,2-a]pyridine (167 mg, 1.0 mmol).
-
Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction for 4-18 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 5-amino-2-methylimidazo[1,2-a]pyridine derivative.
Concluding Remarks
5-Chloro-2-methylimidazo[1,2-a]pyridine is a highly valuable and versatile building block for organic synthesis and drug discovery. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust and reproducible methods for elaborating the core scaffold. The key to success with these transformations lies in the rational selection of the catalyst, ligand, base, and solvent system, tailored to overcome the inherent low reactivity of the aryl chloride. By leveraging these powerful cross-coupling technologies, chemists can efficiently access a wide chemical space of novel imidazo[1,2-a]pyridine derivatives for biological evaluation.
References
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- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH National Library of Medicine.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. SpringerLink.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine. Benchchem.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. NIH National Library of Medicine.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
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Application Notes and Protocols for the Quantification of 5-Chloro-2-methylimidazo[1,2-A]pyridine
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-Chloro-2-methylimidazo[1,2-A]pyridine, a key heterocyclic scaffold of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical techniques, this document outlines two primary methods: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices. All methodologies are presented in accordance with the principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Imperative for 5-Chloro-2-methylimidazo[1,2-A]pyridine
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. 5-Chloro-2-methylimidazo[1,2-A]pyridine is a significant intermediate and potential impurity in the synthesis of such active pharmaceutical ingredients (APIs). Its precise quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. Inaccurate measurement can lead to out-of-specification results, impacting batch release and regulatory compliance.
This guide presents field-proven, self-validating analytical systems designed to provide consistent and trustworthy data. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the routine quantification of 5-Chloro-2-methylimidazo[1,2-A]pyridine in bulk drug substances and simple formulations. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase, with detection based on the analyte's ultraviolet absorbance.
Rationale for Method Design
-
Column Chemistry: A C18 column is selected due to its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like imidazo[1,2-a]pyridine derivatives.
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (methanol or acetonitrile) is employed to achieve optimal retention and peak shape. The buffer controls the pH to ensure consistent ionization of the analyte, while the organic solvent modulates the elution strength. An ammonium acetate buffer is chosen for its compatibility with both UV and MS detection, should a transfer to the LC-MS/MS method be necessary.
-
Detection: UV detection is a robust and widely available technique. The wavelength is selected based on the UV spectrum of 5-Chloro-2-methylimidazo[1,2-A]pyridine to maximize sensitivity. Based on structurally similar compounds like Zolpidem, a wavelength in the range of 240-255 nm is a suitable starting point.[4]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade methanol, acetonitrile, and water.
-
Ammonium acetate (analytical grade).
-
Acetic acid (analytical grade).
-
0.45 µm membrane filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 5.0, adjusted with acetic acid) : Methanol (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in HPLC grade water. Adjust the pH to 5.0 using acetic acid. Filter through a 0.45 µm membrane filter. Mix with methanol in a 30:70 ratio (aqueous:organic).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 5-Chloro-2-methylimidazo[1,2-A]pyridine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution. Record the chromatograms and integrate the peak area for the analyte.
Method Validation (as per ICH Q2(R1) Guidelines)
The method must be validated to ensure it is suitable for its intended purpose.[1][3]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Accuracy | The mean recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | The Relative Standard Deviation (RSD) should be ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | To be determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | To be determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the quantification of 5-Chloro-2-methylimidazo[1,2-A]pyridine at trace levels, in complex biological matrices, or for definitive impurity profiling. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Rationale for Method Design
-
Chromatography: A fast LC gradient using a shorter column is employed to reduce run times while still providing adequate separation from matrix components. The mobile phase additives (formic acid) are volatile and compatible with electrospray ionization (ESI).
-
Ionization: ESI in positive ion mode is selected as the imidazo[1,2-a]pyridine structure is basic and readily accepts a proton to form a stable [M+H]⁺ ion.
-
Mass Spectrometry (MRM): MRM provides exceptional specificity by monitoring a specific precursor ion to product ion transition. The precursor ion is the protonated molecule, and the product ions are generated by collision-induced dissociation (CID) in the mass spectrometer. This allows for quantification even in the presence of co-eluting interferences.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
0.22 µm membrane filters.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table below |
Proposed MRM Transitions for 5-Chloro-2-methylimidazo[1,2-A]pyridine (MW: 166.61)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 5-Chloro-2-methylimidazo[1,2-A]pyridine | 167.1 | To be determined empirically | To be determined empirically |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table.
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC-UV method, but use mobile phase A as the diluent. The concentrations for the calibration curve will be significantly lower due to the increased sensitivity of the method.
-
Analysis: Equilibrate the LC-MS/MS system. Inject the standards and samples. The data is acquired in MRM mode.
Method Validation (as per ICH Q2(R1) and Bioanalytical Guidelines)
Validation for the LC-MS/MS method follows similar principles to the HPLC-UV method but with more stringent criteria for sensitivity and considerations for matrix effects.
Validation Parameters Summary:
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | A linear relationship with a correlation coefficient (r²) ≥ 0.99 over the defined range. |
| Accuracy & Precision | Within ±15% of the nominal value (±20% at the LLOQ). RSD ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | To be assessed to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte. |
| Stability | Analyte stability to be demonstrated in the sample matrix under various storage and processing conditions. |
Data Visualization and Workflows
General Analytical Workflow
The following diagram illustrates the general workflow for the quantification of 5-Chloro-2-methylimidazo[1,2-A]pyridine in a pharmaceutical product.
Caption: General workflow from sample preparation to final result.
Method Validation Logic
The relationship between different validation parameters ensures a robust and reliable analytical method.
Caption: Interrelation of key analytical method validation parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 5-Chloro-2-methylimidazo[1,2-A]pyridine. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis and complex sample matrices. Adherence to the outlined protocols and rigorous validation according to ICH guidelines will ensure the generation of high-quality, defensible analytical data, which is essential for modern pharmaceutical development and manufacturing.
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Saravanan, V. S., & Revathi, R. (2014). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Turkish Journal of Pharmaceutical Sciences. [Link]
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Application Notes & Protocols: 5-Chloro-2-methylimidazo[1,2-A]pyridine as a High-Performance Fluorescent Probe
Introduction: Unveiling the Potential of a Versatile Fluorophore
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in clinically significant drugs like Zolpidem and Alpidem.[1][2][3] Beyond its therapeutic applications, this nitrogen-containing heterocyclic system possesses intrinsic fluorescent properties that make it a highly attractive core for developing sophisticated molecular probes.[1][4][5] The rigid, π-conjugated bicyclic structure of imidazo[1,2-a]pyridines gives rise to favorable photophysical characteristics, including high fluorescence quantum yields and pronounced sensitivity to the local microenvironment.[5][6]
This guide focuses on a specific derivative, 5-Chloro-2-methylimidazo[1,2-A]pyridine , a fluorophore designed for enhanced performance and utility in complex biological and chemical systems. The introduction of a chloro-substituent at the 5-position and a methyl group at the 2-position can strategically modulate the electronic and steric properties of the core scaffold. These modifications can influence key parameters such as cell permeability, target binding affinity, and photostability, making it a versatile tool for researchers.
These application notes provide a comprehensive technical overview, field-tested protocols, and the theoretical underpinnings for deploying 5-Chloro-2-methylimidazo[1,2-A]pyridine in demanding research applications, including trace metal ion detection and live-cell imaging.
Core Principles & Photophysical Characteristics
The utility of a fluorescent probe is dictated by its photophysical properties. The imidazo[1,2-a]pyridine core's fluorescence is highly tunable and responsive, governed by several key mechanisms.[4] Depending on the substitution pattern and environment, fluorescence modulation can occur via processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT).[4] For instance, the presence of a metal ion can chelate with the probe, inhibiting PET and causing a "turn-on" fluorescence response.[7]
The electronic nature of substituents plays a critical role. Electron-donating groups generally enhance fluorescence quantum yield and can cause a red-shift in emission, while electron-withdrawing groups can have more varied, sometimes quenching, effects.[6] The 2-methyl group on the title compound is a weak electron-donating group, which typically helps to increase the fluorescence intensity compared to the unsubstituted parent compound.[8] The 5-chloro group, being electron-withdrawing, can further tune the electronic properties and may influence the probe's interaction with specific analytes.
Key Performance Metrics
The following table summarizes the expected photophysical properties based on the characteristics of the imidazo[1,2-a]pyridine scaffold. Note: Specific values should be experimentally determined for each batch and set of experimental conditions.
| Property | Typical Value Range for Imidazo[1,2-a]pyridines | Rationale & Significance for 5-Chloro-2-methyl Derivative |
| Absorption Max (λabs) | 320 - 400 nm | Enables excitation with common UV/Visible light sources (e.g., 365 nm LED, Xenon lamp). |
| Emission Max (λem) | 400 - 550 nm (Blue to Green) | Emission in the visible spectrum is ideal for detection with standard PMT detectors and for cellular imaging. |
| Quantum Yield (ΦF) | 0.2 - 0.7 in organic solvents | A higher quantum yield translates to a brighter signal, enabling more sensitive detection.[6] |
| Stokes Shift | 50 - 150 nm | A large Stokes shift minimizes self-quenching and simplifies optical filter selection by reducing spectral overlap. |
| Solvatochromism | Pronounced shift in λem with solvent polarity | The probe's emission is sensitive to the polarity of its environment, a property that can be exploited to study binding events or membrane dynamics.[6][9] |
| pH Sensitivity | Responsive in acidic/basic ranges | The nitrogen atoms in the ring system can be protonated, altering the electronic structure and fluorescence, making it a potential pH sensor.[10] |
Application I: Detection of Divalent & Trivalent Metal Ions
Imidazo[1,2-a]pyridine derivatives have proven to be excellent chemosensors for various metal ions, including biologically important ones like Fe³⁺ and toxic heavy metals like Hg²⁺.[11][7][12] The sensing mechanism often involves the heterocyclic nitrogen atoms acting as a binding site. Ion binding restricts intramolecular motions or modulates electronic transfer processes, leading to a distinct and measurable change in fluorescence intensity ("turn-on" or "turn-off").[7]
Experimental Workflow: Ion Sensing
The following diagram outlines the typical workflow for characterizing the probe's response to a target metal ion.
Caption: Workflow for Live-Cell Imaging.
Protocol: Staining of HeLa Cells for Fluorescence Microscopy
This protocol provides a general method for staining live HeLa cells. Optimization of probe concentration and incubation time is recommended for different cell lines.
A. Materials & Reagents:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
5-Chloro-2-methylimidazo[1,2-A]pyridine stock solution (1 mM in DMSO)
-
Glass-bottom confocal dishes or imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for probe's Ex/Em)
B. Cell Preparation:
-
The day before imaging, seed HeLa cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. Causality: This density ensures healthy, individual cells are available for imaging without overcrowding artifacts.
-
Incubate cells overnight in a humidified incubator at 37°C with 5% CO₂.
C. Probe Loading and Staining:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock into serum-free cell culture medium to a final concentration of 5-10 µM. Vortex briefly to mix.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. Note: Incubation time and concentration are critical parameters that must be optimized to achieve sufficient signal with minimal cytotoxicity.
-
After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed complete culture medium or imaging buffer (e.g., phenol red-free medium) to the cells.
D. Fluorescence Microscopy:
-
Immediately transfer the dish to the stage of a fluorescence microscope.
-
Using an appropriate filter set (e.g., ~370 nm excitation, ~460 nm emission), focus on the cells and acquire images.
-
Adjust exposure time to obtain a strong signal without saturating the detector.
-
Cytotoxicity Control (Self-Validation): To ensure the probe is not toxic at the working concentration, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel on cells treated under the same conditions.
-
Co-localization (Optional): To determine subcellular localization, cells can be co-stained with a commercially available organelle-specific tracker (e.g., MitoTracker™ Red CMXRos for mitochondria) following the manufacturer's protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Fluorescence Signal | Incorrect Ex/Em wavelengths; Probe degradation; Insufficient concentration or incubation time (cells); Quenching by media components. | Verify instrument settings against probe's spectra. Use fresh probe dilutions. Optimize concentration and incubation time. Image in phenol red-free medium. |
| High Background Signal | Incomplete removal of unbound probe; Autofluorescence from cells or medium. | Increase the number and duration of wash steps. Use an imaging buffer without serum or phenol red. Acquire an unstained control image to assess autofluorescence. |
| Rapid Photobleaching | High excitation light intensity; Prolonged exposure. | Reduce laser power or lamp intensity. Use a neutral density filter. Minimize exposure time or use time-lapse imaging with longer intervals. |
| Precipitation of Probe | Poor solubility in aqueous buffer/medium. | Ensure the final concentration of DMSO is low (<0.5%). Vortex the working solution thoroughly before adding to cells/cuvette. Consider using a surfactant like Pluronic F-127. |
Conclusion
5-Chloro-2-methylimidazo[1,2-A]pyridine represents a versatile and powerful fluorescent probe with significant potential for diverse applications in chemical sensing and biological imaging. Its tunable photophysical properties, rooted in the robust imidazo[1,2-a]pyridine core, allow for the rational design of assays to detect specific analytes like metal ions and to visualize cellular structures with high contrast. The protocols provided herein serve as a validated starting point for researchers to harness the capabilities of this fluorophore, with the understanding that empirical optimization is key to achieving the highest quality data in any specific experimental system.
References
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Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). PubMed. [Link]
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An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (2022). Sensors & Diagnostics (RSC Publishing). [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). RSC Publishing. [Link]
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Imidazo-pyridine-based zinc(II) complexes as fluorescent hydrogen sulfide probes. (2021). PubMed. [Link]
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Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. (2013). ResearchGate. [Link]
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Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). PubMed Central. [Link]
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Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways. (2012). PubMed. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]
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Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. (2013). PubMed. [Link]
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A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). PubMed. [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). PubMed Central. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]
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C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2021). ResearchGate. [Link]
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Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. (2022). MDPI. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). Semantic Scholar. [Link]
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Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]
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Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2024). MDPI. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2018). NIH. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2021). RSC Publishing. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 5-Chloro-2-methylimidazo[1,2-A]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This fused heterocyclic system is the core of several marketed drugs, including Zolpidem (an insomnia medication) and Alpidem (an anxiolytic), showcasing its therapeutic importance.[5][6] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and potent antitubercular properties.[3][5][6][7][8] The introduction of specific substituents, such as a chloro group at the 5-position and a methyl group at the 2-position, can significantly modulate the compound's physicochemical properties and biological activity, making these derivatives highly attractive targets for drug discovery programs.
This guide provides an in-depth exploration of the synthetic methodologies for creating 5-Chloro-2-methylimidazo[1,2-a]pyridine and its derivatives. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and discuss modern techniques for diversification of the core structure.
Strategic Synthesis: Pathways to the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be approached through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Strategy 1: Classical Condensation (Tschitschibabin-type Reaction)
This is the most fundamental and widely used method for synthesizing imidazo[1,2-a]pyridines.[1][9] The strategy relies on the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound.
Causality and Rationale: The reaction proceeds via a two-step sequence. First, the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form a pyridinium salt intermediate. The subsequent addition of a base facilitates an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[10][11] To obtain the desired 5-chloro-2-methyl substitution pattern, 2-amino-6-chloropyridine is selected as the starting material, as the chlorine at the 6-position of the pyridine ring becomes the 5-position in the fused bicyclic product.
Caption: Workflow for Tschitschibabin-type condensation.
Strategy 2: One-Pot Multi-Component Reactions (MCRs)
Multi-component reactions offer a highly efficient route to complex molecules in a single step, maximizing atom economy and reducing waste. The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a powerful MCR for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[11][12][13]
Causality and Rationale: This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[2] The aldehyde and 2-aminopyridine first condense to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, which is activated by the acid catalyst. An intramolecular cyclization follows, leading to the rapid assembly of the functionalized imidazo[1,2-a]pyridine scaffold.[14] While the primary product is a 3-amino derivative, this method is exceptionally valuable for rapidly building a library of analogues by varying the aldehyde and isocyanide components. To synthesize a derivative of our target, 2-amino-6-chloropyridine would be used as the amidine component.
Caption: Late-stage functionalization via cross-coupling.
Detailed Experimental Protocol: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
This protocol details the synthesis via the classical condensation method.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.29 g | 10.0 |
| 1-Bromo-2-propanone | C₃H₅BrO | 136.98 | 1.51 g (1.1 mL) | 11.0 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.52 g | 30.0 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.29 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add 1-bromo-2-propanone (1.51 g, 11.0 mmol, 1.1 equiv) to the solution dropwise over 5 minutes. An initial color change and slight warming may be observed.
-
Initial Alkylation: Stir the reaction mixture at room temperature for 1 hour. During this time, the intermediate pyridinium salt will begin to form, often as a precipitate.
-
Cyclization: Add sodium bicarbonate (2.52 g, 30.0 mmol, 3.0 equiv) to the flask in one portion.
-
Scientist's Note: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction and to promote the intramolecular nucleophilic attack for cyclization.
-
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Isolation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 9:1 to 7:3) to afford the pure 5-chloro-2-methylimidazo[1,2-a]pyridine.
Expected Spectroscopic Data
The accurate characterization of imidazo[1,2-a]pyridine isomers is crucial for confirming the successful synthesis. [15]Below are the expected NMR shifts for the target compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.95 | d | J ≈ 9.0 | H-8 |
| ~7.45 | s | - | H-3 | |
| ~7.35 | d | J ≈ 7.0 | H-6 | |
| ~6.95 | dd | J ≈ 9.0, 7.0 | H-7 | |
| ~2.40 | s | - | CH₃ (C-2) | |
| ¹³C NMR | ~145.0 | - | - | C-8a |
| ~142.5 | - | - | C-2 | |
| ~125.0 | - | - | C-5 | |
| ~123.0 | - | - | C-8 | |
| ~120.0 | - | - | C-6 | |
| ~115.0 | - | - | C-7 | |
| ~112.0 | - | - | C-3 | |
| ~14.5 | - | - | CH₃ (C-2) |
Note: NMR shifts are approximate and can vary based on the solvent and instrument used. Data is predicted based on known spectra of similar derivatives. [15][16][17]
Summary of Synthetic Methodologies
| Method | Key Reagents | Core Advantage | Key Consideration |
| Tschitschibabin Condensation | 2-Aminopyridine, α-Haloketone | Direct, reliable, scalable | Requires handling of lachrymatory α-haloketones |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | High efficiency, rapid diversity | Primarily yields 3-amino derivatives |
| Buchwald-Hartwig Amination | Halogenated Scaffold, Amine, Pd-catalyst | Late-stage C-N bond formation | Requires multi-step synthesis of the core |
| Suzuki Coupling | Halogenated Scaffold, Boronic Acid, Pd-catalyst | Late-stage C-C bond formation | Boronic acids can be unstable |
This guide provides a foundational framework for the synthesis and derivatization of 5-Chloro-2-methylimidazo[1,2-a]pyridines. By understanding the rationale behind each synthetic strategy, researchers can make informed decisions to efficiently access these valuable compounds for further investigation in drug discovery and materials science.
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
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Bentham Science. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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ResearchGate. (2020). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. [Link]
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experimental setup for testing 5-Chloro-2-methylimidazo[1,2-A]pyridine efficacy
Application Notes & Protocols
Topic: Experimental Setup for Testing 5-Chloro-2-methylimidazo[1,2-A]pyridine Efficacy Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Strategy for Efficacy and Mechanism of Action Profiling of 5-Chloro-2-methylimidazo[1,2-A]pyridine
Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Derivatives of this class have been shown to inhibit critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3] This document outlines a comprehensive, multi-phased experimental strategy to rigorously evaluate the therapeutic efficacy and elucidate the mechanism of action of a novel derivative, 5-Chloro-2-methylimidazo[1,2-A]pyridine.
Our approach is designed as a logical pipeline, progressing from high-throughput in vitro screening to complex cell-based assays and culminating in a proof-of-concept in vivo model. This tiered system ensures that resources are committed efficiently, allowing for early go/no-go decisions based on robust, reproducible data. We will proceed under the primary hypothesis that the compound exhibits anticancer properties by inhibiting a key protein kinase, a common mechanism for this class of molecules.[4]
Guiding Philosophy: A Self-Validating Experimental Pipeline The trustworthiness of any preclinical data package rests on its internal consistency and validation. The workflow described herein is built on this principle. Each phase is designed not only to answer a primary scientific question but also to validate the findings of the preceding stage and provide a solid foundation for the next. This is achieved through the systematic inclusion of orthogonal assays, appropriate controls, and causality-driven experimental design.
Caption: Figure 1. A logical workflow progressing from target-specific biochemical assays to cellular and finally to in vivo models.
Phase 1: In Vitro Biochemical Potency and Selectivity
Rationale and Causality The foundational step is to determine if 5-Chloro-2-methylimidazo[1,2-A]pyridine directly interacts with its putative molecular target in a purified, cell-free system. This removes the complexity of cellular uptake, metabolism, and off-target effects, providing a clean measure of potency (IC50).[5] Given the prevalence of kinase inhibition among related compounds, we will proceed with an in vitro kinase assay as the primary screen.[6] The choice of kinase(s) to test would be guided by computational docking studies or screening against a broad panel. For this protocol, we will assume a hypothetical target, "Kinase X."
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is designed to measure the concentration of the compound required to inhibit 50% of Kinase X activity. Radiometric assays using [γ-³²P]ATP are considered a gold standard for sensitivity, but non-radioactive, luminescence-based assays like ADP-Glo™ are widely used for higher throughput.[7][8]
Materials:
-
Recombinant human Kinase X
-
Specific peptide substrate for Kinase X
-
5-Chloro-2-methylimidazo[1,2-A]pyridine (test compound)
-
Known Kinase X inhibitor (positive control, e.g., Staurosporine)
-
DMSO (vehicle)
-
Kinase assay buffer (containing MgCl₂, DTT)
-
ATP (at a concentration equal to the Kₘ for Kinase X)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series of 5-Chloro-2-methylimidazo[1,2-A]pyridine in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay. Prepare identical dilutions for the positive control inhibitor.
-
Reaction Setup: In each well of the plate, add the components in the following order:
-
Kinase assay buffer.
-
1 µL of diluted test compound, positive control, or DMSO (vehicle control).
-
Kinase X enzyme (pre-diluted in assay buffer).
-
Peptide substrate.
-
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization based on the specific activity of Kinase X.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle (DMSO) control as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.[9]
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound | Target | IC50 (nM) |
| 5-Chloro-2-methylimidazo[1,2-A]pyridine | Kinase X | 45.2 |
| Staurosporine (Positive Control) | Kinase X | 5.8 |
Phase 2: Cellular Activity and Mechanism of Action (MoA)
Rationale and Causality After establishing biochemical potency, the next critical step is to determine if the compound can exert its effect in a complex biological system.[10] Cell-based assays answer key questions: Can the compound cross the cell membrane? Is it cytotoxic to cancer cells? Does it induce a specific cell death pathway, such as apoptosis?[11]
Caption: Figure 2. Hypothesized mechanism targeting the PI3K/Akt/mTOR signaling cascade to inhibit proliferation and induce apoptosis.
Protocol 2: Cell Proliferation Inhibition (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12] It is a robust method to determine the cytotoxic IC50 across a panel of cancer cell lines.[4][13]
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast)
-
Appropriate complete growth medium for each cell line
-
96-well clear-bottom tissue culture plates
-
Test compound and vehicle (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.[13]
-
Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe effects on proliferation.
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and plot against the log of compound concentration to determine the IC50 value.[14]
Data Presentation: Hypothetical Cell Viability Data
| Cell Line (Cancer Type) | IC50 (µM) |
| HCT116 (Colorectal) | 1.2 |
| A549 (Lung) | 2.5 |
| MCF-7 (Breast) | 0.8 |
| Normal Fibroblasts | > 50 |
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the cleavage of key proteins involved in the apoptotic cascade, providing mechanistic insight into how the compound induces cell death.[15] The cleavage of Caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.[16][17]
Materials:
-
Cancer cells treated with the test compound (at 1x and 5x IC50) and vehicle for 24-48 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Cleaved Caspase-3, anti-PARP, anti-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. The appearance of cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) fragments indicates apoptosis induction.[18]
Phase 3: In Vivo Efficacy Evaluation
Rationale and Causality The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism.[19] The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust system for evaluating in vivo efficacy.[20][21] This model provides critical data on a compound's therapeutic potential under physiological conditions, bridging the gap between cell culture and clinical trials.[22][23]
Protocol 4: Subcutaneous Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG mice), 6-8 weeks old.
-
Cancer cell line known to be sensitive in vitro (e.g., HCT116).
-
Matrigel or similar basement membrane matrix.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Standard chemotherapy agent (positive control, e.g., 5-FU for HCT116).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 2-5 million HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[13]
-
Group 1: Vehicle Control (daily administration)
-
Group 2: Test Compound (e.g., 25 mg/kg, daily)
-
Group 3: Test Compound (e.g., 50 mg/kg, daily)
-
Group 4: Positive Control (e.g., 5-FU, relevant schedule)
-
-
Drug Administration: Administer the compound or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule for a set period (e.g., 21 days).
-
Monitoring: Throughout the study, measure tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of toxicity.
-
Study Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and record their final weights.
-
Data Analysis:
-
Calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.[13]
-
Plot the mean tumor volume for each group over time.
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | - | 1550 ± 210 | - |
| 5-Chloro-2-methylimidazo[1,2-A]pyridine | 25 | 775 ± 150 | 50 |
| 5-Chloro-2-methylimidazo[1,2-A]pyridine | 50 | 387 ± 95 | 75 |
| 5-FU (Positive Control) | 30 | 465 ± 110 | 70 |
References
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Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Science & Therapy. Available at: [Link]
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Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
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Jana, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
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Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Al-Salahi, R., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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The University of Queensland. (2016). IC50 or cell viability experiment. YouTube. Available at: [Link]
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Haan, S., & Ghoreschi, K. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
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Patel, R. V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry. Available at: [Link]
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MDPI. (2020). In Vitro Tumor Cell Growth Inhibition Induced by Lophocereus marginatus (DC.) S. Arias and Terrazas Endophytic Fungi Extracts. Molecules. Available at: [Link]
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Abrahams, K. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Creative Diagnostics. Available at: [Link]
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Orbán, E., et al. (2018). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Molecules. Available at: [Link]
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ACS Omega. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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ACS Publications. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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Elsevier. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Bioorganic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: A Guide to Targeting Specific Protein Kinases
Introduction: The Central Role of Protein Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[2] This phosphorylation event acts as a molecular switch, modulating the activity and function of the target protein and propagating signals through complex intracellular networks.[3][4]
Given their central role in signal transduction, it is not surprising that aberrant kinase activity due to mutation, overexpression, or dysregulation is a hallmark of many diseases, most notably cancer.[1][5] This has made protein kinases one of the most important and intensely pursued classes of drug targets in modern medicine.[6][7] The development of small molecule kinase inhibitors has revolutionized the treatment of certain cancers and other diseases, but achieving selectivity for a specific kinase target remains a significant challenge due to the high degree of structural conservation within the kinase family.[8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key methodologies and protocols used to identify, characterize, and validate inhibitors targeting specific protein kinases. We will delve into the causality behind experimental choices, providing a framework for building a robust and self-validating drug discovery cascade.
The Kinase Inhibitor Discovery Funnel: An Integrated Strategy
The path from a potential kinase-inhibiting compound to a viable drug candidate is a multi-step process that involves a series of assays with increasing biological complexity. This "discovery funnel" approach is designed to efficiently screen large numbers of compounds and then progressively characterize the most promising hits with a suite of orthogonal assays.
Figure 1: The Kinase Inhibitor Discovery Funnel. A typical workflow for identifying and validating specific kinase inhibitors, moving from high-throughput biochemical screens to in vivo animal models.
I. Biochemical Assays: The First Line of Screening
Biochemical assays are the workhorse of early-stage kinase drug discovery.[7] They are performed in a purified, cell-free system, allowing for the direct measurement of an inhibitor's effect on the catalytic activity of the target kinase.[7] The primary goal of these assays is to identify "hits" from large compound libraries and to determine their potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
Causality Behind Experimental Choices:
-
Why a Purified System? By isolating the kinase, substrate, and co-factors (like ATP and Mg2+), we can be confident that any observed inhibition is a direct result of the compound interacting with the kinase, rather than an indirect effect on other cellular components.[10]
-
Choice of Substrate: The substrate can be a generic peptide or a full-length protein. Peptides are often used for high-throughput screening (HTS) due to their ease of synthesis and modification. However, using a more physiologically relevant protein substrate can provide more accurate potency data.
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[2] Many screening campaigns are run at or near the Km for ATP of the kinase to provide a standardized comparison of inhibitor potencies.[2][8]
Common Biochemical Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to the substrate.[6] | Gold standard, highly sensitive, direct measurement. | Radioactive waste, safety concerns, not amenable to HTS.[6] |
| Fluorescence Polarization (FP) | A fluorescently labeled tracer competes with the product (ADP) for binding to a specific antibody.[6] | Homogeneous ("mix-and-read"), non-radioactive, suitable for HTS. | Can be prone to interference from fluorescent compounds. |
| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor and a fluorescent acceptor to detect either substrate phosphorylation or ADP production.[11][12] | High sensitivity, low background, robust for HTS.[12] | Requires specific antibodies and labeled reagents. |
| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. | Simple, sensitive, homogeneous format. | Indirect measurement, can be affected by compounds that interfere with the luciferase reporter enzyme. |
Protocol: A Generic TR-FRET Based Kinase Assay for IC50 Determination
This protocol provides a framework for determining the potency of a test compound against a specific protein kinase using a TR-FRET format that detects ADP formation.
Materials:
-
Purified, active protein kinase
-
Biotinylated peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compound serially diluted in DMSO
-
TR-FRET detection reagents (e.g., Europium-labeled anti-ADP antibody and a streptavidin-conjugated acceptor fluorophore)
-
Stop/Detection buffer (e.g., 20 mM EDTA in TR-FRET buffer)
-
Low-volume 384-well assay plates (e.g., white, solid bottom)
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of your test compound in DMSO. A typical starting concentration is 10 mM.
-
Dispense a small volume (e.g., 50 nL) of the serially diluted compound into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the kinase and biotinylated substrate in kinase reaction buffer. The optimal concentrations of each should be determined empirically in a separate assay development step.[8]
-
-
Initiate the Kinase Reaction:
-
Dispense the kinase/substrate mix into the wells containing the test compounds.
-
Prepare an ATP solution in kinase reaction buffer at a concentration that is twice the desired final concentration (e.g., 2x Km ATP).
-
Add the ATP solution to all wells to start the reaction. The final reaction volume is typically 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Stop the Reaction and Add Detection Reagents:
-
Prepare the stop/detection solution containing the TR-FRET reagents according to the manufacturer's instructions.
-
Add the stop/detection solution to all wells. The EDTA will chelate the Mg²⁺, stopping the kinase reaction.
-
-
Detection:
-
Incubate the plate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Biophysical Assays: Confirming Direct Target Engagement
While a biochemical assay can demonstrate that a compound inhibits the activity of a kinase, it does not definitively prove that the compound is binding directly to the target. Biophysical assays are essential for confirming direct physical interaction between the inhibitor and the kinase.[13]
Causality Behind Experimental Choices:
-
Why Confirm Direct Binding? Compounds can inhibit enzyme activity through non-specific mechanisms, such as aggregation. Biophysical assays provide orthogonal validation that the inhibitor's mode of action is through direct binding to the kinase.
-
Label-Free vs. Labeled: Some methods, like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are label-free, which avoids potential artifacts from modifying the protein or compound.[14] Others, like the thermal shift assay, use a dye but do not require modification of the protein or inhibitor.
Key Biophysical Methods:
| Method | Principle | Key Outputs |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of a protein upon ligand binding. A bound ligand generally stabilizes the protein, leading to an increase in Tm.[2] | ΔTm (change in melting temperature) |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.[14] | Binding affinity (KD), association rate (ka), dissociation rate (kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein.[15] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
Protocol: Thermal Shift Assay (TSA) for Target Engagement
This protocol describes a general method for assessing the direct binding of a compound to a protein kinase by measuring the change in its thermal stability.
Materials:
-
Purified protein kinase
-
TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Test compound in DMSO
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare Protein and Dye Mixture:
-
Dilute the protein kinase to a final concentration of 2-5 µM in TSA buffer.
-
Add the fluorescent dye to the protein solution. The optimal dye concentration should be determined empirically but is often a 1:1000 dilution of the stock.
-
-
Compound Addition:
-
In a 96-well PCR plate, add the test compound to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.
-
Add the protein/dye mixture to each well for a final volume of 20-25 µL.
-
Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramping protocol:
-
Start temperature: 25°C
-
End temperature: 95°C
-
Ramp rate: 1°C/minute
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well. This will generate a series of melting curves.
-
Determine the melting temperature (Tm) for each curve, which is the midpoint of the transition. This can be done by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and suggests direct binding.
-
III. Cell-Based Assays: Assessing Activity in a Physiological Context
Once a compound has demonstrated direct binding and biochemical potency, it is crucial to assess its activity in a cellular environment.[16] Cell-based assays provide a more physiologically relevant context, as they account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and competing substrates.[16]
Causality Behind Experimental Choices:
-
Why Move to Cells? A compound that is potent in a biochemical assay may not be effective in a cell due to poor membrane permeability or rapid efflux. Cellular assays are a critical step to bridge the gap between in vitro activity and in vivo efficacy.[2][16]
-
Target Engagement vs. Pathway Modulation: It's important to measure both whether the inhibitor is engaging its direct target in the cell (target engagement) and whether this engagement leads to the desired downstream biological effect (pathway modulation).
-
Choice of Cell Line: The choice of cell line is critical. Ideally, one should use a cell line where the target kinase is a known driver of a particular phenotype (e.g., proliferation). This allows for a clear link between target inhibition and a functional outcome.
Figure 2: The MAPK Signaling Pathway. A simplified diagram of the MAPK pathway, a common target in cancer therapy. A MEK inhibitor blocks the phosphorylation of ERK, thereby inhibiting downstream signaling that leads to cell proliferation.[17]
Protocol: Western Blot Analysis of Target Phosphorylation
This protocol describes a common method to assess the ability of a kinase inhibitor to block the phosphorylation of its direct downstream substrate in cells.
Materials:
-
Cultured cells in which the target kinase pathway is active.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK) and one for the total substrate protein (e.g., anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein of the substrate (e.g., anti-total-ERK).
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total protein. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates effective target inhibition in the cell.
-
IV. Chemical Proteomics: Unveiling the Selectivity Profile
A significant challenge in kinase inhibitor development is ensuring selectivity, as many compounds will bind to multiple kinases due to the conserved ATP-binding pocket.[2] Chemical proteomics has emerged as a powerful tool to assess the selectivity of an inhibitor across a large portion of the kinome in an unbiased manner.[18][19]
Causality Behind Experimental Choices:
-
Why Profile Selectivity? Off-target effects are a major cause of toxicity and can confound the interpretation of a compound's biological activity. Understanding the full target profile of an inhibitor is crucial for developing a safe and effective drug.[20]
-
Affinity-Based Methods: These methods use an immobilized version of the inhibitor to "fish" for its binding partners in a cell lysate.[18][21] The bound proteins are then identified by mass spectrometry. This provides a direct readout of the proteins that physically interact with the compound.
Overview of an Affinity-Based Chemical Proteomics Workflow
-
Probe Synthesis: The kinase inhibitor is chemically modified with a linker and a reactive group or an affinity tag (e.g., biotin).
-
Immobilization: The modified inhibitor is immobilized on a solid support, such as beads.
-
Affinity Pulldown: The inhibitor-coated beads are incubated with a complex protein mixture, such as a cell lysate.[22]
-
Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.
-
Mass Spectrometry and Data Analysis: The eluted proteins are identified and quantified using mass spectrometry. The proteins that are significantly enriched in the pulldown with the test compound compared to a control are identified as potential targets.
V. In Vivo Models: The Final Preclinical Test
The ultimate preclinical validation of a kinase inhibitor's potential comes from its evaluation in in vivo models.[7] These studies are designed to assess the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety in a whole organism.[7][23]
Causality Behind Experimental Choices:
-
Why In Vivo? In vivo models integrate all the complexities of a living system, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the immune system and the tumor microenvironment.[24]
-
PK/PD Relationship: A key goal is to establish a relationship between the drug concentration in the plasma (PK) and the extent of target inhibition in the tumor tissue (PD).[23] This relationship is critical for determining the optimal dosing schedule for clinical trials.
-
Choice of Model: Genetically engineered mouse models (GEMMs) or xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used.[24] The choice of model depends on the specific kinase target and the type of cancer being studied.
Key Components of an In Vivo Efficacy Study
-
Model Selection and Compound Formulation: Choose an appropriate animal model and formulate the compound for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing and Monitoring: Animals are treated with the compound at various doses and schedules. Tumor growth is monitored over time, typically by caliper measurements. Animal health and body weight are also closely monitored.
-
Pharmacokinetic (PK) Analysis: At various time points after dosing, blood samples are collected to measure the concentration of the drug over time.
-
Pharmacodynamic (PD) Analysis: Tumor and surrogate tissues are collected to measure target inhibition (e.g., by Western blot for phosphorylated substrates) and to correlate this with drug exposure levels.[23]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI). The data is analyzed to determine if the compound causes a statistically significant reduction in tumor growth compared to a vehicle-treated control group.
Conclusion and Best Practices
Targeting specific protein kinases is a proven and powerful strategy for the development of new therapeutics. Success in this endeavor requires a logical, multi-faceted approach that combines a variety of experimental techniques to build a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.
Best Practices:
-
Orthogonal Validation: Never rely on a single assay. Use a combination of biochemical, biophysical, and cell-based methods to confirm the activity of your compound.
-
Understand Your Assay: Be acutely aware of the limitations of each assay format and the impact of key parameters like ATP concentration.
-
Early Selectivity Profiling: Assess the selectivity of your lead compounds as early as possible in the discovery process to avoid investing resources in non-selective molecules.
-
Establish a Clear PK/PD Relationship: In vivo efficacy is meaningless without a clear understanding of how drug exposure relates to target modulation.
By following the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of kinase inhibitor drug discovery and increase the likelihood of developing novel, targeted therapies for a wide range of diseases.
References
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
-
Jia, Z., et al. (2016). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. MDPI. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Gani, R., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. PMC - NIH. [Link]
-
Xiong, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
A comprehensive review of biophysical methods for the detection of protein-protein interactions. (n.d.). ResearchGate. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Dankers, W., et al. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Singh, S., et al. (2022). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. MDPI. [Link]
-
Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Pearson, J. F., et al. (2017). Protein Kinase Signalling Networks in Cancer. PMC - NIH. [Link]
-
Fabbro, D. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
Che, D. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Journal of Medicinal Chemistry. [Link]
-
Kim, J., & Lee, J. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]
-
Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.). Nature. [Link]
-
Stevers, L. M., et al. (2023). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]
-
Godl, K., et al. (2005). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Proceedings of the National Academy of Sciences. [Link]
-
PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]
-
Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Reaction Biology. [Link]
-
Ellson, R., & Gansner, E. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Kinases and Cancer. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]
-
Johnson, G. L. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Physiology. [Link]
-
Dot Language Graphviz. (n.d.). aichat.physics.ucla.edu. [Link]
-
Arkin, M. R., et al. (2014). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Request PDF - ResearchGate. [Link]
-
Dhillon, A. S., et al. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. YouTube. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
-
A Quick Introduction to Graphviz. (2017). Medium. [Link]
-
Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). Holland-Frei Cancer Medicine - NCBI. [Link]
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- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment [journal.hep.com.cn]
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- 24. reactionbiology.com [reactionbiology.com]
Technical Support Center: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support guide for the synthesis and optimization of 5-Chloro-2-methylimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot effectively, optimize your reaction yields, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-Chloro-2-methylimidazo[1,2-a]pyridine?
The most robust and widely adopted method for synthesizing this scaffold is a variation of the classic Tschitschibabin reaction.[1][2] This approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For your specific target, the reaction is between 2-amino-6-chloropyridine and chloroacetone .
The reaction proceeds in two key stages:
-
N-Alkylation: The endocyclic nitrogen of the 2-amino-6-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in an SN2 reaction. This forms an intermediate N-alkylated pyridinium salt.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.[2]
Below is a diagram illustrating this fundamental synthetic pathway.
Caption: General synthesis pathway for 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide: Optimizing for Yield and Purity
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q2: My reaction yield is consistently below 50%. What are the most likely causes and how can I fix this?
Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis. We recommend investigating the following factors in order.
A) Purity and Stoichiometry of Starting Materials:
-
The "Why": The purity of your starting materials is paramount. 2-amino-6-chloropyridine can degrade over time, and chloroacetone is susceptible to self-condensation or polymerization, especially if not stored properly. Incorrect stoichiometry, particularly an excess or deficit of the base, can either prevent the reaction from proceeding or promote side reactions.
-
The Fix:
-
Verify Purity: Confirm the purity of 2-amino-6-chloropyridine and chloroacetone via NMR or GC-MS before use. If necessary, purify the aminopyridine by recrystallization.
-
Use Fresh Reagents: Use freshly opened or distilled chloroacetone.
-
Check Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of chloroacetone to ensure the complete consumption of the more valuable aminopyridine. The base is typically used in a slight excess (1.5 to 2.0 equivalents) to neutralize the H-Cl formed and facilitate the final dehydration step.
-
B) Reaction Conditions: Solvent, Base, and Temperature:
-
The "Why": The choice of solvent and base dictates the solubility of intermediates and the reaction rate. A common failure mode is the precipitation of the intermediate pyridinium salt, which can stall the reaction. The temperature must be high enough to overcome the activation energy for cyclization and dehydration but not so high as to cause decomposition.
-
The Fix:
-
Solvent Selection: While ethanol is common, a higher-boiling polar aprotic solvent like DMF or acetonitrile can improve the solubility of intermediates and increase the reaction rate.
-
Base Selection: An inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically effective.[1] K₂CO₃ is stronger and may be more effective but can also promote side reactions if not controlled. NaHCO₃ is a milder and often safer choice to start with.
-
Temperature Optimization: A typical starting point is refluxing ethanol (~78°C). If using DMF, a temperature range of 80-100°C is recommended. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Caption: A systematic workflow for troubleshooting low synthesis yield.
Q3: My final product is impure after work-up, showing multiple spots on TLC. What are these impurities and how can I prevent them?
Impurity is often due to unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted 2-amino-6-chloropyridine: This is highly polar and will typically have a low Rf on TLC.
-
Polymerized/Condensed Chloroacetone: These are often a complex mixture and can appear as a baseline streak on TLC.
-
Isomeric Products (minor): While the reaction is generally regioselective, trace amounts of other isomers can sometimes form depending on the conditions.
-
-
Prevention & Purification:
-
Monitor the Reaction: Use TLC to track the consumption of the limiting reagent (typically the aminopyridine). Do not stop the reaction prematurely.
-
Controlled Addition: Adding the chloroacetone dropwise to the heated solution of the aminopyridine and base can minimize its self-condensation.
-
Effective Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the solvent. The residue can then be taken up in a solvent like dichloromethane (DCM) or ethyl acetate and washed with water to remove any remaining salts and highly polar impurities.
-
Purification Protocol:
-
Column Chromatography: This is the most effective method for purification. A silica gel column using a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically successful.
-
Recrystallization: If the crude product is semi-pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.
-
-
Optimization Strategies & Protocols
Q4: How can I systematically optimize the reaction for the highest possible yield?
Systematic optimization involves screening key reaction parameters. The table below provides a validated starting point for your experiments.
Table 1: Parameter Screening for Synthesis Optimization
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (High-Temp) | Rationale |
| Solvent | Ethanol | Acetonitrile | DMF | Solvent polarity and boiling point affect reaction rate and solubility of intermediates.[3] |
| Base | NaHCO₃ (2.0 eq) | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | Base strength influences the rate of both the initial SN2 reaction and the final dehydration step. |
| Temperature | Reflux (~78°C) | Reflux (~82°C) | 100°C | Higher temperatures can accelerate the reaction but may also lead to decomposition or side products. |
| Time | 12-24 h | 8-16 h | 4-8 h | Reaction progress should be monitored by TLC to determine the optimal time and avoid degradation. |
Detailed Experimental Protocol (Benchmark)
This protocol provides a reliable method for the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Materials:
-
2-amino-6-chloropyridine (1.0 eq)
-
Chloroacetone (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (ACS Grade)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add ethanol to achieve a concentration of approximately 0.2 M with respect to the 2-amino-6-chloropyridine.
-
Begin stirring and heat the mixture to reflux (approximately 78°C).
-
Once refluxing, add chloroacetone (1.2 eq) dropwise over 15 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Chloro-2-methylimidazo[1,2-a]pyridine as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
References
-
G. A. G. S. L. G. A. G. S. L. ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link].
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link].
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link].
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link].
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link].
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link].
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link].
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link].
-
RSC Advances. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link].
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link].
-
Nanomaterials Chemistry. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available at: [Link].
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ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link].
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ACS Publications. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link].
-
Organic & Biomolecular Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link].
-
Taylor & Francis Online. Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Available at: [Link].
-
The Journal of Organic Chemistry. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Available at: [Link].
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link].
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link].
-
ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. Available at: [Link].
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
ResearchGate. (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Available at: [Link].
-
Wikipedia. Zolpidem. Available at: [Link].
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link].
- Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
Sources
Technical Support Center: Purification of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support guide for 5-Chloro-2-methylimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its synthesis is often accompanied by purification challenges that can impede research and development timelines.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern purification. By anticipating common issues and providing logical, step-by-step troubleshooting solutions, we aim to empower you to achieve high purity and yield in your experiments.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My crude reaction mixture is complex. What are the likely impurities I'm dealing with after synthesizing 5-Chloro-2-methylimidazo[1,2-a]pyridine?
Answer:
Understanding the potential impurities is the first critical step toward designing an effective purification strategy. The most common synthetic route involves the condensation of 2-amino-5-chloropyridine with an α-haloketone like chloroacetone (Tschitschibabin reaction).[4] Impurities typically arise from unreacted starting materials, side reactions, or subsequent degradation.
Common Impurities to Expect:
-
Unreacted 2-amino-5-chloropyridine: This is a common and relatively polar impurity. Its presence is easily detected by TLC and NMR.
-
Unreacted α-haloketone (e.g., Chloroacetone): This reagent is volatile and reactive. While much of it may be removed during solvent evaporation, residual amounts or byproducts from its self-condensation can persist.
-
Regioisomers: Depending on the complexity of your starting materials, regioisomeric products can sometimes form, though this is less common for this specific symmetric ketone.
-
Polymeric Byproducts: Dark, tar-like substances are often formed, especially if the reaction is overheated or run for an extended period. These are typically high molecular weight materials that remain at the baseline on a TLC plate.
-
N-Oxide Species: The pyridine nitrogen is susceptible to oxidation, which can occur during the reaction or workup, leading to highly polar impurities.
The diagram below illustrates the primary reaction pathway and the points at which key impurities can be introduced.
Caption: Synthesis pathway and common impurity origins.
Question 2: My column chromatography is not giving good separation. The product is streaking or co-eluting with impurities. How can I optimize it?
Answer:
This is a very common issue when purifying nitrogen-containing heterocycles like imidazo[1,2-a]pyridines on silica gel. The basic nitrogen atoms can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing/streaking) and sometimes product loss on the column.[5]
Troubleshooting Strategy:
-
TLC Analysis First: Before attempting a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your product an Rf value between 0.25 and 0.40 for good separation on a column.[6]
-
Deactivate the Silica Gel: The key to success is to "tame" the acidic silica.
-
Add a Basic Modifier: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent. A typical starting point is 0.5-1% (v/v). The amine competes with your product for binding to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.
-
Use Pre-Treated Silica: Some suppliers offer silica gel that has been pre-treated with a base or is otherwise deactivated.
-
-
Solvent System Selection: Imidazo[1,2-a]pyridines are moderately polar. Start with a non-polar/polar solvent system and gradually increase polarity.
-
Common Systems: Hexanes/Ethyl Acetate and Dichloromethane/Methanol are the two most common and effective systems.
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the percentage of the polar solvent) is often more effective than an isocratic (constant solvent ratio) elution.
-
Data Table: Recommended Solvent Systems for Column Chromatography
| Eluent System | Starting Ratio (v/v) | Comments & Tips |
| Hexane / Ethyl Acetate | 90:10 | Good for eluting non-polar impurities first. Gradually increase Ethyl Acetate to 30-50% to elute the product. |
| Dichloromethane / Methanol | 99:1 | Excellent for resolving more polar compounds. Be cautious, as small increases in methanol drastically increase solvent polarity. |
| Toluene / Acetone | 80:20 | A less common but sometimes effective alternative if the above systems fail. |
Note: Always add 0.5-1% triethylamine to your chosen eluent system.
Step-by-Step Protocol for Optimized Flash Column Chromatography:
-
Prepare the Slurry: Weigh your silica gel (typically 50-100 times the weight of your crude material) and make a slurry using your initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Pack the Column: Pour the slurry into your column and use pressure or gravity to pack it evenly, avoiding air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]
-
Elute: Begin running the column with the low-polarity eluent. Collect fractions and monitor them closely by TLC.
-
Increase Polarity: Gradually increase the percentage of your polar solvent to move the product off the column.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Caption: Workflow for optimized column chromatography.
Question 3: My product looks clean by NMR after the column, but I can't get it to crystallize. What is the best approach for recrystallization?
Answer:
Recrystallization is an excellent final purification step to remove trace impurities and obtain high-quality, crystalline material. The inability to crystallize often stems from two issues: the presence of persistent minor impurities (even at <5% levels) that inhibit lattice formation, or a suboptimal choice of solvent.
Troubleshooting Strategy:
-
Ensure High Purity: Before attempting recrystallization, ensure your material is >95% pure by 1H NMR. If it isn't, a second column may be necessary.
-
Systematic Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvents: Test solubility in small vials with ~10-20 mg of your product. Add the solvent dropwise. Good candidates will show poor solubility when cold but dissolve completely upon heating.
-
Solvent Pairs: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, like Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like Hexanes or Pentane) at an elevated temperature until the solution becomes faintly cloudy. Let it cool slowly.
-
Data Table: Recommended Solvents for Recrystallization Screening
| Solvent System | Type | Polarity | Comments |
| Ethanol/Water | Pair | Polar | Dissolve in hot ethanol, add hot water dropwise until cloudy. |
| Ethyl Acetate/Hexane | Pair | Medium/Non-polar | A very common and effective system. Dissolve in minimal hot EtOAc, add hexanes. |
| Isopropanol (IPA) | Single | Polar | Often a good single solvent for compounds of this type. |
| Toluene | Single | Non-polar Aromatic | Can be effective if other systems fail. Cool slowly. |
| Acetonitrile | Single | Polar Aprotic | Another good single-solvent option to screen. |
Step-by-Step Protocol for Recrystallization:
-
Dissolution: Place your compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (or "good" solvent from a pair) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, silica), perform a quick filtration of the hot solution.
-
Induce Crystallization:
-
If using a solvent pair, add the hot anti-solvent until persistent cloudiness appears. Add a drop or two of the good solvent to clarify, then remove from heat.
-
Cover the flask (e.g., with a watch glass) to allow for slow cooling. Do not disturb it.
-
-
Crystal Growth: Let the flask cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- Guchhait, S. K., & Madaan, C. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Guchhait, S. K., & Madaan, C. (2014).
- Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Various Authors. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Supporting Information for Angew. Chem. Int. Ed. Z51196. (2003). Wiley-VCH.
- Various Authors. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
University of Technology. (n.d.). Chromatography. Retrieved from [Link]
- Various Authors. (2023).
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
- Various Authors. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
- Various Authors. (2023).
- Various Authors. (2020).
- Zhu, D., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report 5 | PDF | Chromatography. Retrieved from [Link]
- Various Authors. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4987.
-
European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
- Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
- Various Authors. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PMC - NIH.
Sources
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improving the solubility of 5-Chloro-2-methylimidazo[1,2-A]pyridine for assays
Technical Guide: Enhancing the Solubility of 5-Chloro-2-methylimidazo[1,2-A]pyridine for Reliable Assay Performance
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 5-Chloro-2-methylimidazo[1,2-A]pyridine is a valuable derivative for screening and drug discovery. However, like many heterocyclic compounds rich in aromatic character, it exhibits limited aqueous solubility. This property presents a significant challenge for researchers, as compound precipitation in assays can lead to inaccurate measurements of biological activity, underestimation of potency, and poor reproducibility.[3]
This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and improving the solubility of 5-Chloro-2-methylimidazo[1,2-A]pyridine. We will move from fundamental principles and standard protocols to advanced strategies, explaining the scientific rationale behind each recommendation to ensure robust and reliable experimental outcomes.
Section 1: Understanding the Compound - Core Physicochemical Properties (FAQ)
Q1: What is 5-Chloro-2-methylimidazo[1,2-A]pyridine, and why is its solubility a primary concern for assays?
5-Chloro-2-methylimidazo[1,2-A]pyridine is a bicyclic heterocyclic compound. Its structure consists of a fused imidazole and pyridine ring system. The combination of the planar aromatic rings, the methyl group, and the chloro substituent contributes to its lipophilic (fat-loving) nature, which inherently limits its ability to dissolve in aqueous environments like cell culture media or assay buffers.[4] When a compound's concentration exceeds its solubility limit in the assay medium, it precipitates out of solution. This reduces the actual concentration of the compound available to interact with the biological target, leading to flawed data.[5]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
While specific experimental data for this exact molecule may be limited, we can infer its properties from the imidazo[1,2-a]pyridine class. These properties are critical for designing an effective solubilization strategy.
| Property | Predicted Value/Characteristic | Implication for Solubility Strategy |
| LogP (Lipophilicity) | Moderately High | The compound will inherently prefer organic solvents over water. A co-solvent approach is necessary. |
| Aqueous Solubility (LogS) | Low to Very Low | Predicted LogS values for similar structures range from -5.5 to -7.5, indicating poor solubility.[6][7] Direct dissolution in aqueous buffers will likely fail. |
| pKa (Acid Dissociation Constant) | ~4.5 - 5.5 (Predicted) | The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N1).[8] This means the compound will become protonated and more soluble in acidic conditions (pH < pKa). |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the standard choice for initial stock solutions.[4][9] |
Section 2: Troubleshooting Common Solubility Issues
Q3: I dissolved my 5-Chloro-2-methylimidazo[1,2-A]pyridine in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening and how do I fix it?
This is the most common solubility issue, often called "crashing out." It occurs when the high-concentration DMSO stock is rapidly diluted into an aqueous buffer. The DMSO disperses, and the compound suddenly finds itself in an environment (the aqueous buffer) where it is not soluble at that concentration, causing it to precipitate.[10]
The Core Problem: Localized supersaturation. Adding a small volume of highly concentrated DMSO stock to a large volume of buffer creates transient, localized regions where the compound concentration far exceeds its solubility limit before the DMSO has a chance to fully disperse.
The Solution: A carefully planned serial dilution and mixing strategy is essential. The goal is to keep the compound concentration below its solubility limit at every step of the dilution process.
Caption: Recommended workflow for preventing compound precipitation.
Protocol 1: Standard Co-Solvent Solubilization
-
Prepare Master Stock (10-50 mM):
-
Accurately weigh the solid 5-Chloro-2-methylimidazo[1,2-A]pyridine.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration. Using anhydrous DMSO is critical as absorbed water can decrease solubility over time during storage.[11]
-
Ensure complete dissolution by vortexing, sonicating in a water bath, or gently warming (not to exceed 40°C).
-
-
Create Intermediate Dilutions:
-
Perform serial dilutions from your master stock using 100% DMSO to create a range of intermediate concentrations that are closer to your final assay concentrations.
-
-
Prepare Final Assay Solution (The Critical Step):
-
Add your aqueous assay buffer or cell culture medium to the final assay plate or tube first.
-
While vortexing or mixing, add a small volume (typically 1-2 µL) of the appropriate intermediate DMSO stock to the buffer to reach the final desired concentration. This "solvent-to-buffer" addition method helps the DMSO and compound disperse rapidly, preventing localized precipitation.[12]
-
Self-Validation: The final solution should be visually clear. Hold it up to a light source to check for any cloudiness, particulates, or Tyndall effect (light scattering), which indicates precipitation.
-
Section 3: Advanced Solubilization Strategies
Q4: I followed the standard protocol, but my compound still precipitates at the desired concentration. What is my next option?
If co-solvency with DMSO alone is insufficient, the next logical step is to exploit the compound's basicity through pH modification.
Strategy 1: pH-Adjusted Solubilization
The imidazo[1,2-a]pyridine ring system contains a basic nitrogen atom that can be protonated in an acidic environment. This protonated form creates a salt, which is significantly more water-soluble than the neutral form.[8][13]
Caption: Protonation at low pH increases compound solubility.
Protocol 2: Acidified Buffer Solubilization
Prerequisite: This method is only suitable for assays that are tolerant to a lower pH (e.g., many biochemical or enzymatic assays). It is often incompatible with cell-based assays where physiological pH (7.2-7.4) is critical.
-
Prepare an Acidified Stock Buffer:
-
Prepare your primary assay buffer (e.g., PBS, Tris).
-
Adjust the pH to a value at least 1-2 units below the compound's predicted pKa. A pH of 3.0-4.0 is a good starting point. Use a dilute acid like HCl.
-
-
Prepare the Compound:
-
Follow Protocol 1 to prepare your DMSO stock and intermediate dilutions.
-
-
Prepare Final Assay Solution:
-
Add the acidified assay buffer to your final plate/tube.
-
While mixing, add the DMSO stock of your compound. The acidic environment will promote the formation of the soluble protonated species.
-
-
Self-Validation: Check for visual clarity. You can also perform a simple test by preparing the compound in both your standard buffer and the acidified buffer at the same concentration to visually confirm the improvement in solubility.
Q5: Are there other solvents or additives I can use if pH modification is not an option for my cell-based assay?
Yes. If your assay requires physiological pH, you can explore other co-solvents or solubility-enhancing excipients. However, you must always validate the tolerance of your specific assay to these additives.
| Additive | Mechanism of Action | Typical Final Concentration | Pros & Cons |
| Ethanol | Water-miscible organic co-solvent that reduces the polarity of the aqueous phase.[14] | < 1% | Pro: Commonly used, less toxic than DMSO for some cell lines. Con: Can have biological effects; less powerful solvent than DMSO. |
| PEG-400 (Polyethylene Glycol 400) | A non-toxic, water-miscible polymer that acts as a co-solvent.[15] | 1-5% | Pro: Generally well-tolerated in vivo and in vitro. Con: Can increase viscosity; may not be as effective as DMSO. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves water solubility.[16] | 1-10 mM | Pro: Highly effective for many compounds; often used in formulations. Con: Can sometimes interfere with compound-target binding; requires optimization. |
Section 4: Best Practices for Storage and Handling (FAQ)
Q6: How should I store my DMSO stock solutions to prevent compound precipitation over time?
Store master stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption. DMSO is hygroscopic and will readily absorb moisture from the air. This absorbed water significantly reduces DMSO's solvating power for lipophilic compounds, causing them to precipitate upon freeze-thaw cycles.[11][17] Avoid repeated freeze-thaw cycles of the master stock by preparing smaller-volume aliquots for daily use.
Q7: What is the maximum final DMSO concentration I should use in my assay?
This is highly assay-dependent.
-
Cell-Based Assays: Aim for the lowest possible concentration, ideally ≤ 0.1% . Most cell lines can tolerate up to 0.5%, but concentrations above this can cause stress, toxicity, or differentiation, confounding your results.[16][18] Always run a "vehicle control" with the same final DMSO concentration as your test samples to account for any solvent effects.
-
Biochemical/Enzymatic Assays: These are often more tolerant, and final DMSO concentrations of 1-2% may be acceptable. However, high concentrations can still denature proteins or directly inhibit enzymes, so validation is crucial.
References
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Lyssikatos, J. P., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. organic-chemistry.org. Available at: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Saha, P., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Kalgutkar, A. S., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
Kozikowski, B. A., et al. (2006). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
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Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Journal of the Pharmaceutical Society of Japan. Available at: [Link]
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Ates, G., et al. (2020). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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de Oliveira, R. S., et al. (2022). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]
-
Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Roda, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. Available at: [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Tsinman, K., et al. (1980). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.org. Available at: [Link]
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Malanga, M., et al. (2020). Considerations regarding use of solvents in in vitro cell based assays. Elsevier. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats on Reddit. Available at: [Link]
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May, J. R., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
troubleshooting common issues in imidazo[1,2-a]pyridine reactions.
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and field-proven insights to ensure the successful outcome of your experiments.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Yield in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the GBB reaction, a powerful method for generating diverse imidazo[1,2-a]pyridines, are a common issue that can often be traced back to starting material quality, reaction conditions, or catalyst efficacy.[1][2]
-
Starting Material Purity: The GBB reaction is sensitive to the purity of the reactants.
-
Aldehyde: Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Ensure your aldehyde is pure, or consider using freshly distilled or purified aldehyde.
-
2-Aminopyridine: Impurities in the 2-aminopyridine substrate can interfere with the initial condensation step. Recrystallization or column chromatography of the 2-aminopyridine may be necessary.
-
Isocyanide: Isocyanides can degrade over time, especially if not stored properly. Use freshly prepared or purchased isocyanides and verify their purity if possible.
-
-
Reaction Conditions: Optimization of reaction parameters is crucial for the GBB reaction.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While polar aprotic solvents like DMF or acetonitrile are commonly used, alcohols such as ethanol can also be effective, sometimes leading to precipitation of the product, which simplifies purification.[3] A solvent screen is often a worthwhile endeavor.
-
Temperature: While many GBB reactions proceed at room temperature, some substrate combinations require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to side product formation. A systematic temperature optimization study (e.g., room temperature, 50 °C, 80 °C) is recommended. Microwave irradiation has been shown to accelerate these reactions and improve yields in some cases.[4]
-
Catalyst: The GBB reaction is typically acid-catalyzed. A variety of Lewis and Brønsted acids can be employed.[1] If you are experiencing low yields, consider screening different catalysts. Iodine has been reported as a cost-effective and environmentally friendly catalyst for this transformation.[3][5]
-
-
Set up parallel reactions in small vials, each with a different catalyst (e.g., Sc(OTf)₃, Y(OTf)₃, InCl₃, I₂).
-
To each vial, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.0 equiv) in the chosen solvent.
-
Add the catalyst (typically 5-10 mol%) to each respective vial.
-
Stir the reactions at the desired temperature and monitor their progress by TLC or LC-MS.
-
Compare the product formation across the different catalysts to identify the most effective one for your specific substrates.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but it is contaminated with significant side products, making purification difficult. What are the common side products and how can I minimize their formation and improve purification?
Answer:
Side product formation in imidazo[1,2-a]pyridine synthesis often arises from competing reaction pathways or the degradation of starting materials or products. Purification can be challenging due to the similar polarities of the desired product and impurities.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting materials.
-
Solution: Increase the reaction time or temperature. Ensure stoichiometric balance of your reactants; sometimes a slight excess of one component (e.g., the more volatile aldehyde or isocyanide) can drive the reaction to completion.
-
-
Hydrolysis of Intermediates: The initial imine intermediate formed between the 2-aminopyridine and the aldehyde is susceptible to hydrolysis, especially in the presence of water.
-
Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent such as magnesium sulfate or molecular sieves.
-
-
Polymerization of Aldehyde or Isocyanide: Some aldehydes and isocyanides are prone to polymerization, especially under acidic conditions or at elevated temperatures.
-
Solution: Add the sensitive reagent slowly to the reaction mixture. Maintain a lower reaction temperature if possible.
-
-
Initial Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities and the catalyst.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying imidazo[1,2-a]pyridines.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on the specific product. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic products on the silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity.[6] Common solvent systems for recrystallization include ethanol, methanol, or ethyl acetate/hexanes.
Issue 3: Poor Regioselectivity in Reactions with Substituted 2-Aminopyridines
Question: I am using a substituted 2-aminopyridine, and I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The regioselectivity of imidazo[1,2-a]pyridine formation is determined by which nitrogen atom of the 2-aminopyridine acts as the initial nucleophile. The endocyclic pyridine nitrogen is generally more nucleophilic and attacks the α-haloketone (in the classical synthesis) or the related electrophile, leading to the desired imidazo[1,2-a]pyridine scaffold. However, electronic and steric effects of substituents on the pyridine ring can influence this selectivity.
-
Electronic Effects: Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the ring nitrogen, favoring the desired cyclization. Conversely, electron-withdrawing groups can decrease its nucleophilicity, potentially leading to side reactions.[7]
-
Steric Hindrance: Bulky substituents near the pyridine nitrogen can hinder its attack, potentially favoring reaction at the exocyclic amino group, which can lead to other products.
-
Choice of Synthesis Method: Some synthetic routes offer better regiocontrol than others. For example, the reaction of 2-aminopyridines with α-haloketones is generally highly regioselective for the formation of the imidazo[1,2-a]pyridine core.[4]
-
Reaction Conditions: Fine-tuning the reaction conditions, such as solvent and temperature, can sometimes influence the regiochemical outcome. A systematic optimization of these parameters is recommended.
-
Protecting Groups: In cases where regioselectivity is a persistent issue, a protecting group strategy on the exocyclic amine could be considered, although this adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
A1: The generally accepted mechanism involves two main steps:
-
N-alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon of the ketone in an intramolecular fashion, forming a five-membered ring intermediate. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine product.
Caption: General mechanism of imidazo[1,2-a]pyridine synthesis.
Q2: Can I use microwave irradiation to accelerate my imidazo[1,2-a]pyridine synthesis?
A2: Yes, microwave-assisted synthesis has been successfully applied to various imidazo[1,2-a]pyridine syntheses, often leading to significantly reduced reaction times and improved yields.[4] It is a valuable tool for high-throughput synthesis and library generation.
Q3: My imidazo[1,2-a]pyridine product is an oil and difficult to purify by column chromatography. What are my options?
A3: If your product is an oil and chromatography is challenging, consider these options:
-
Salt Formation: If your product is basic, you can try to form a salt (e.g., hydrochloride or trifluoroacetate salt) which may be a crystalline solid that can be purified by recrystallization.
-
Kugelrohr Distillation: For thermally stable, low-molecular-weight oils, Kugelrohr distillation under high vacuum can be an effective purification method.
-
Preparative HPLC: If small quantities of highly pure material are required, preparative reverse-phase HPLC is a powerful purification technique.
Data Summary
The following table summarizes the effect of various catalysts on the yield of a model GBB reaction. This data highlights the importance of catalyst screening in optimizing your reaction.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | 25 | 24 | < 5 | [3] |
| Sc(OTf)₃ | Acetonitrile | 25 | 12 | 85 | [4] |
| Y(OTf)₃ | Acetonitrile | 25 | 12 | 92 | [8] |
| InCl₃ | Ethanol | 50 | 8 | 78 | [3] |
| I₂ | Ethanol | 25 | 6 | 95 | [3][5] |
Visualizing Reaction Pathways
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a low-yielding imidazo[1,2-a]pyridine reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Common Side Reaction Pathway
This diagram illustrates a common side reaction pathway: the hydrolysis of the imine intermediate in the GBB reaction.
Caption: Hydrolysis as a competing side reaction.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. Retrieved from [Link]
-
Taleb, Z. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The Groebke‐Blackburn‐Bienaymé Reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Retrieved from [Link]
-
Georgieva, M., & Momekov, G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
stability testing of 5-Chloro-2-methylimidazo[1,2-A]pyridine under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylimidazo[1,2-a]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability testing of this compound. Our goal is to equip you with the necessary knowledge to design robust stability studies, interpret your results accurately, and overcome common experimental challenges.
Introduction to the Stability of 5-Chloro-2-methylimidazo[1,2-a]pyridine
5-Chloro-2-methylimidazo[1,2-a]pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The imidazo[1,2-a]pyridine core is a key structural motif in several marketed drugs, including zolpidem and alpidem.[3][4] Understanding the stability of this molecule is paramount for the development of safe, effective, and reliable pharmaceutical products. Stability studies are crucial for identifying potential degradation products, elucidating degradation pathways, and establishing appropriate storage conditions and shelf-life.
This guide will walk you through the essential aspects of stability testing for 5-Chloro-2-methylimidazo[1,2-a]pyridine, with a focus on forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the stability testing of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Q1: What are the primary factors that can affect the stability of 5-Chloro-2-methylimidazo[1,2-a]pyridine?
Based on the general characteristics of the imidazo[1,2-a]pyridine scaffold and related compounds, the primary factors of concern are:
-
pH: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light (Photostability): Aromatic heterocyclic compounds can be prone to photodegradation. Studies on related compounds like zolpidem have shown significant degradation under photolytic conditions.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Q2: I am observing a new, unexpected peak in my HPLC chromatogram after storing my sample. What could it be?
An unexpected peak likely indicates the formation of a degradation product. To identify the source, consider the following:
-
Review your storage conditions: Was the sample exposed to light, elevated temperatures, or atmospheric oxygen?
-
Analyze a control sample: Compare the chromatogram of the stored sample to a freshly prepared sample to confirm the new peak is not an artifact.
-
Consider potential degradation pathways:
-
Hydrolysis: If the compound has any hydrolyzable functional groups (though 5-Chloro-2-methylimidazo[1,2-a]pyridine itself does not have obvious ones), hydrolysis could be a cause. For derivatives with, for example, an amide side chain like zolpidem, hydrolysis to the corresponding carboxylic acid is a known degradation pathway under basic conditions.[5][6]
-
Oxidation: The pyridine or imidazole ring could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can lead to complex photochemical reactions.
-
Q3: My 5-Chloro-2-methylimidazo[1,2-a]pyridine sample has developed a slight discoloration. Does this indicate degradation?
Discoloration is often an indicator of chemical instability and the formation of degradation products, which may be present even at very low levels. It is crucial to investigate the cause through analytical techniques like HPLC or LC-MS to identify and quantify any impurities that may have formed.
Q4: What are the acceptable limits for degradation in a forced degradation study?
According to ICH guidelines, the goal of forced degradation is to achieve a target degradation of 5-20%. This level of degradation is considered sufficient to demonstrate the stability-indicating nature of the analytical method without being so excessive that it leads to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Troubleshooting Guide for Stability Studies
This section provides a structured approach to troubleshooting common issues encountered during the stability testing of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Issue 1: No or Minimal Degradation Observed Under Stress Conditions
-
Causality: The imidazo[1,2-a]pyridine core is generally stable.[1] The applied stress conditions may not be harsh enough to induce significant degradation.
-
Troubleshooting Steps:
-
Increase Stressor Intensity:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N or higher), increase the temperature (e.g., to 60-80 °C), or prolong the exposure time.[6][7]
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).
-
Thermal: Increase the temperature, but be mindful of the compound's melting point.
-
-
Verify Experimental Setup: Ensure that the sample is adequately exposed to the stressor (e.g., proper mixing in solution).
-
Issue 2: Excessive Degradation (>20%) or "Mass Balance" Issues
-
Causality: The stress conditions may be too aggressive, leading to the formation of multiple, complex degradation products that are not adequately detected by the analytical method. This can result in a "mass balance" issue where the sum of the parent compound and its detected degradants is significantly less than 100% of the initial amount.
-
Troubleshooting Steps:
-
Reduce Stressor Intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
-
Optimize Analytical Method:
-
HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to ensure the separation and detection of all significant degradation products. Use a photodiode array (PDA) detector to check for peak purity.
-
Consider Alternative Detection: If degradants lack a UV chromophore, consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).
-
-
Investigate Non-Chromatophoric Degradants: Some degradation pathways may lead to small, volatile, or non-UV active fragments.
-
Experimental Protocols for Forced Degradation Studies
The following are detailed, step-by-step methodologies for conducting forced degradation studies on 5-Chloro-2-methylimidazo[1,2-a]pyridine. These protocols are based on ICH guidelines and common industry practices.
General Workflow for Forced Degradation Studies
Caption: Potential degradation pathways for 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Conclusion
This technical support guide provides a comprehensive overview of the stability testing of 5-Chloro-2-methylimidazo[1,2-a]pyridine. By understanding the potential degradation pathways and employing systematic troubleshooting strategies, researchers can confidently design and execute robust stability studies. Adherence to ICH guidelines is essential for generating reliable data that is crucial for regulatory submissions and the overall success of drug development projects.
References
- Pushpalatha, P., Sarin, R. K., Idris, M., Rao, M. A., Baggi, T. R., & Varma, M. S. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC.
-
Pushpalatha, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. ACG Publications. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Available at: [Link]
-
ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Available at: [Link]
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 623–654.
- Li, W., Li, K., Yang, Z., Xu, X., Liu, H., & Zhu, W. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS medicinal chemistry letters, 8(10), 1055–1060.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega.
- Baranczak, A., Czeskis, B. A., Cohen, S. M., & Kirshenbaum, K. (2009). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. Organic letters, 11(21), 4946–4949.
- Kumar, A., Kumar, A., Kumar, S., & Kumar, V. (2015). BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. Organic letters, 17(20), 5056–5059.
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Beilstein-Institut. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
PubMed. (n.d.). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Available at: [Link]
-
Wikipedia. (n.d.). Alpidem. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available at: [Link]
-
National Institutes of Health. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Available at: [Link]
-
DrugCentral. (n.d.). alpidem. Available at: [Link]
-
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]
-
Semantic Scholar. (n.d.). Photochemical decomposition of 1,4-benzodiazepines. Available at: [Link]
-
National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Available at: [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Anticancer Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you navigate and overcome the common challenge of drug resistance in your cancer cell models. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Introduction: The Challenge of Imidazo[1,2-a]pyridine Resistance in Oncology
Imidazo[1,2-a]pyridines are a promising class of heterocyclic compounds that have demonstrated significant anticancer activity in a variety of tumor types.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[2][3] However, as with many targeted therapies, the development of resistance is a significant clinical and experimental obstacle.[3] This guide will equip you with the knowledge and tools to anticipate, identify, and overcome these resistance mechanisms in your in vitro studies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with imidazo[1,2-a]pyridine compounds and resistance.
Q1: My cancer cell line, initially sensitive to my imidazo[1,2-a]pyridine compound, is now showing decreased sensitivity. What are the likely causes?
A1: This phenomenon, known as acquired resistance, can be multifactorial. The two most prevalent mechanisms for this class of compounds are:
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Target Alteration or Bypass: This can involve mutations in the primary target of your compound or the activation of alternative "bypass" signaling pathways that compensate for the inhibited pathway. A common bypass mechanism is the hyperactivation of parallel signaling cascades that converge on downstream effectors of cell survival and proliferation.[4]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).[5] These transporters act as cellular pumps, actively removing the imidazo[1,2-a]pyridine compound from the cell, thereby reducing its intracellular concentration and efficacy.[6]
Q2: How can I determine if my resistant cells are overexpressing efflux pumps?
A2: A functional assay using a fluorescent substrate of these pumps, such as Rhodamine 123, is a reliable method.[7] In cells with high efflux pump activity, Rhodamine 123 is rapidly pumped out, resulting in low intracellular fluorescence. This can be measured by flow cytometry or a fluorescence plate reader. A significant increase in Rhodamine 123 accumulation in the presence of a known efflux pump inhibitor (like verapamil) would confirm this mechanism.
Q3: Are there specific mutations I should look for in my resistant cell lines?
A3: While specific mutations conferring resistance to imidazo[1,2-a]pyridines are still an active area of research, mutations in key components of the PI3K/Akt/mTOR pathway are a logical starting point for investigation. For instance, "gatekeeper" mutations in the kinase domain of the target protein can prevent the binding of the inhibitor.[2][4] Sequencing the genes encoding for the suspected protein targets of your compound in both the sensitive parental and the resistant cell lines can identify such mutations.
Q4: Can I use a combination therapy approach to overcome resistance?
A4: Absolutely. Combination therapy is a clinically established and experimentally effective strategy.[8] The key is to use drugs that target different, non-overlapping resistance mechanisms. For example, combining your imidazo[1,2-a]pyridine compound with an efflux pump inhibitor or an inhibitor of a suspected bypass pathway can restore sensitivity.
Troubleshooting Guides
This section provides detailed protocols and workflows for key experiments to investigate and overcome resistance.
Guide 1: Developing a Resistant Cell Line Model
To study resistance, you first need a reliable model. The continuous exposure method is a common and effective way to generate resistant cell lines in vitro.[3][9]
Caption: Workflow for the Rhodamine 123 efflux assay.
-
Cell Preparation:
-
Harvest parental and resistant cells and prepare single-cell suspensions at a concentration of 1 x 10^6 cells/mL in serum-free media.
-
-
Inhibitor Pre-incubation:
-
Aliquot cell suspensions into flow cytometry tubes.
-
To appropriate tubes, add a known efflux pump inhibitor (e.g., 50 µM Verapamil) as a positive control for pump inhibition. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Analysis:
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed media and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
Data Interpretation:
-
Parental Cells: Should show high Rhodamine 123 fluorescence, as they have low efflux pump activity.
-
Resistant Cells: If resistance is due to efflux pumps, they will show low Rhodamine 123 fluorescence.
-
Resistant Cells + Inhibitor: The fluorescence should be restored to a level similar to that of the parental cells, confirming that the low fluorescence in the resistant cells is due to active efflux.
Guide 3: Overcoming Resistance with Combination Therapy
This guide provides a framework for designing and executing in vitro combination therapy studies.
A checkerboard (or matrix) assay is a common method to assess the effects of drug combinations. [11]
| Drug B (Concentration) -> | ||||
|---|---|---|---|---|
| Drug A (Concentration) | 0 | 0.25x IC50 | 0.5x IC50 | 1x IC50 |
| 0 | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 0.25x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 0.5x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| 1x IC50 | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
-
Determine Single-Agent IC50s: First, determine the IC50 values for your imidazo[1,2-a]pyridine compound and the second drug you wish to test in combination in the resistant cell line.
-
Set up Checkerboard Plate:
-
In a 96-well plate, create a matrix of drug concentrations. Serially dilute your imidazo[1,2-a]pyridine compound (Drug A) along the rows and the second drug (Drug B) along the columns. Include wells with each drug alone and a vehicle control.
-
-
Cell Seeding and Treatment:
-
Seed the resistant cells into the wells of the 96-well plate.
-
Add the drug dilutions to the appropriate wells.
-
-
Incubation and Viability Assay:
-
Incubate the plate for a duration appropriate for the drugs being tested (e.g., 72 hours).
-
Perform a cell viability assay to determine the percentage of viable cells in each well.
-
-
Data Analysis:
-
The interaction between the two drugs can be quantified using various models, such as the Bliss Independence model or the Chou-Talalay method, to calculate a Combination Index (CI).
-
CI < 1: Synergistic effect (the combination is more effective than the sum of the individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect (the combination is less effective than the individual drugs).
-
-
Guide 4: Investigating PI3K/Akt/mTOR Pathway Alterations
If you suspect that resistance is mediated by alterations in the PI3K/Akt/mTOR pathway, Western blotting can be used to assess the phosphorylation status of key proteins in this cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
-
Cell Lysis:
-
Treat parental and resistant cells with your imidazo[1,2-a]pyridine compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6K, total S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation:
-
In resistant cells, you may observe a sustained or increased phosphorylation of Akt and downstream targets like mTOR and S6K, even in the presence of your imidazo[1,2-a]pyridine compound, indicating pathway reactivation or a bypass mechanism.
References
- BenchChem. (2025).
- National Institutes of Health. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. NIH.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Wagle, N., et al. (2014).
- Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Bio-protocol. (n.d.). Rhodamine 123 efflux assay. Bio-protocol.
- Procell. (2025).
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- ResearchGate. (n.d.). Schematic representation of the protocol used to develop....
- ResearchGate. (n.d.). Flow Cytometry Protocols Flow Cytometry Protocols.
- Gampenrieder, S. P., et al. (2017).
- O'Driscoll, L., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology.
- Chen, Z., et al. (2017). Reversal of ABCB1-related multidrug resistance by ERK5-IN-1. Oncotarget.
- Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay. Sigma-Aldrich.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Nirogacestat Resistance Mechanisms in Cancer Cells. Benchchem.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Broxterman, H. J., et al. (2009). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies.
- Fan, W. (2015). In vitro evaluation of combination chemotherapy against human tumor cells (Review).
- National Institutes of Health. (n.d.). Reversal of Drug Resistance by JS-K and Nitric oxide in ABCB1. NIH.
- PubMed. (n.d.). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed.
- Spahn, M., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
- Ricciuti, B. (2022). Mechanisms of resistance to KRAS G12C inhibitors. YouTube.
- ResearchGate. (n.d.). Experimental Design for In Vitro Drug Combination Studies.
- ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b....
- Wu, C.-P., et al. (2019). ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines. Molecules.
- Invitrogen. (n.d.).
- Frontiers. (n.d.). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers.
- Zhang, C., et al. (2021). Uncaria alkaloids reverse ABCB1-mediated cancer multidrug resistance. Acta Pharmaceutica Sinica B.
- Sousa, M. F., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells.
- ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in....
- Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays.
- Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
- Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
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- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
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- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloro-2-methylimidazo[1,2-A]pyridine Analytical Techniques
Welcome to the technical support center dedicated to the analytical refinement of 5-Chloro-2-methylimidazo[1,2-A]pyridine. This guide is designed for researchers, scientists, and drug development professionals who work with this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] Therefore, robust and reliable analytical methods are paramount for accurate quantification, impurity profiling, and characterization.
This resource moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may encounter. We will explore the causality behind experimental choices, empowering you to not only solve problems but also to proactively develop more resilient methods.
Part 1: General Frequently Asked Questions (FAQs)
This section addresses high-level questions about handling and analyzing 5-Chloro-2-methylimidazo[1,2-A]pyridine.
Q1: What are the key physicochemical properties of 5-Chloro-2-methylimidazo[1,2-A]pyridine that I should consider for analytical method development?
A1: Understanding the molecule's properties is the foundation of a good method.
-
Structure: It is a fused heterocyclic system containing both an imidazole and a pyridine ring.[3]
-
Basicity: The pyridine nitrogen makes the molecule basic, which is a critical consideration for reversed-phase HPLC to avoid peak tailing due to interactions with residual silanols on the column packing.
-
Solubility: It is typically soluble in organic solvents like methanol, acetonitrile, and DMSO, with limited aqueous solubility.[3] Always confirm solubility in your chosen mobile phase or sample diluent to prevent precipitation.
-
UV Absorbance: The aromatic system provides strong UV absorbance, making UV-based detection in HPLC a suitable choice. A wavelength scan should be performed to determine the absorbance maximum (λ-max) for optimal sensitivity.
-
Stability: While generally stable under standard laboratory conditions, it may be susceptible to degradation under extreme pH or high temperatures.[3] A forced degradation study is recommended to understand its stability profile.
Q2: What is the best starting point for sample preparation?
A2: The goal is to dissolve the analyte in a solvent that is compatible with the analytical system and to remove any interfering matrix components.
-
Solvent Selection: For HPLC, the ideal sample diluent is the mobile phase itself or a weaker solvent.[4] Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause peak distortion and broadening.[5]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter compatible with your sample solvent. This prevents particulates from clogging your HPLC column or GC liner.
-
Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, crude reaction mixtures), SPE can be used to clean up the sample. A reversed-phase cartridge (like C18) can be effective for retaining the analyte while allowing more polar impurities to be washed away.
Q3: Which primary analytical technique should I choose?
A3: The choice depends on your objective:
-
Quantification & Purity (HPLC): High-Performance Liquid Chromatography with UV or MS detection is the gold standard for quantifying the compound and assessing its purity.
-
Identification & Structure Elucidation (MS & NMR): Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[6][7]
-
Volatile Impurity Analysis (GC): Gas Chromatography, typically coupled with MS, is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis.
Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for analyzing 5-Chloro-2-methylimidazo[1,2-A]pyridine. This section addresses the most frequent problems in a Q&A format.
Visual Workflow: General HPLC Troubleshooting
The following diagram outlines a systematic approach to diagnosing HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
HPLC Troubleshooting Q&A
Q: My peak for 5-Chloro-2-methylimidazo[1,2-A]pyridine is tailing badly. What is the cause and how do I fix it?
A: Peak tailing is a common issue for basic compounds like yours. The primary cause is secondary interactions between the basic nitrogen atoms on your molecule and acidic residual silanol groups (Si-OH) on the surface of the C18 silica packing. This leads to a portion of the analyte being retained longer, causing the characteristic tail.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0 with an acid like phosphoric acid or formic acid, the silanols become protonated (Si-OH) and are less likely to interact with your protonated basic analyte.[4]
-
Add a Competing Base: If you cannot lower the pH, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Check for Column Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration by a factor of 10 to see if the peak shape improves.[8]
-
Use a Modern, End-Capped Column: Older columns have a higher concentration of residual silanols. Modern, high-purity silica columns that are thoroughly end-capped are specifically designed to minimize these secondary interactions and provide better peak shape for basic compounds.
Q: My system pressure is suddenly very high. What should I do?
A: High backpressure usually indicates a blockage somewhere in the system.[9] Do not exceed the column's pressure limit. Work backward from the column to diagnose the issue.
-
Disconnect the Column: Disconnect the tubing from the column inlet. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the injector or connecting tubing).
-
If the Column is the Problem:
-
Check the Guard Column: If you have a guard column, remove it and reconnect the main column. If the pressure drops, simply replace the guard column.
-
Backflush the Column: Reverse the column direction and flush with a strong solvent (like isopropanol or acetonitrile) at a low flow rate. This can dislodge particulates from the inlet frit.[9]
-
Column Contamination: If the pressure remains high, the column itself may be contaminated or plugged. A more rigorous washing procedure may be needed, or the column may need to be replaced.
-
Q: My analyte's retention time is decreasing with every injection. Why is this happening?
A: Drifting retention times suggest that the system conditions are not stable.
-
Mobile Phase Composition: Is your mobile phase premixed? If you are using an online mixer with buffered and organic phases, ensure the pump is proportioning correctly. If the mobile phase is premixed, volatile organic components (like acetonitrile) can evaporate over time, increasing the aqueous content and decreasing retention. Prepare fresh mobile phase daily.[10]
-
Column Temperature: Are you using a column oven? Fluctuations in ambient temperature can cause significant shifts in retention time. A column oven provides a stable thermal environment.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when switching between different mobile phases.
Protocol: HPLC-UV Method for 5-Chloro-2-methylimidazo[1,2-A]pyridine
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for this type of analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to control analyte and silanol ionization, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 10 min | A gradient is often necessary to elute the main peak and any impurities with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A good starting volume; can be adjusted based on sensitivity needs. |
| Detection | UV at 240 nm | A general starting wavelength; should be optimized by running a UV scan of the analyte.[11] |
| Sample Diluent | 50:50 Acetonitrile:Water | A solvent that is compatible with the mobile phase and ensures analyte solubility. |
Part 3: Troubleshooting Guide: Gas Chromatography (GC)
GC is an excellent technique for analyzing the thermal stability of 5-Chloro-2-methylimidazo[1,2-A]pyridine and for detecting volatile or semi-volatile impurities.
Visual Workflow: Key GC-MS Components & Variables
This diagram shows the relationship between key components and common variables in a GC-MS system.
Caption: Key components and associated variables in a GC-MS system.
GC Troubleshooting Q&A
Q: I am not seeing my peak, or it is very small. What could be the problem?
A: Loss of analyte in a GC system can occur at several points.
-
Inlet Discrimination/Degradation: Your compound might be thermally labile and degrading in the hot injector. Try lowering the injector temperature in 20 °C increments. Also, ensure the inlet liner is clean and deactivated. An under-deactivated liner can have active sites that irreversibly adsorb the analyte.
-
Improper Injection Mode: For trace analysis, use a splitless injection to transfer the entire sample volume onto the column. If you are using a split injection, a very high split ratio might be venting most of your sample.
-
Column Issues: The compound may be strongly retained or degraded on the column. Ensure you are using a column with an appropriate stationary phase (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer Settings (GC-MS): Ensure the MS is set to the correct mode (e.g., Electron Ionization) and is scanning an appropriate mass range. For low-level detection, using Selected Ion Monitoring (SIM) mode will significantly increase sensitivity.
Q: My peaks are broad or tailing. What are the common causes in GC?
A: Peak shape problems in GC often relate to the column or injection technique.[12]
-
Column Installation: Improperly installed columns are a frequent cause of broad or tailing peaks. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector/MS interface.
-
Contamination: The inlet liner, septum, or the first few meters of the column can become contaminated. Trim 0.5 meters from the front of the column and replace the liner and septum.
-
Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Check for leaks and verify your flow rate.
-
Analyte-Phase Mismatch: Using a highly polar column for a moderately polar compound can sometimes lead to peak tailing. A general-purpose 5% phenyl column is a good starting point.
Q: I am analyzing for impurities and see many "ghost peaks." Where are they coming from?
A: Ghost peaks are peaks that appear in blank runs and are typically due to contamination.[12]
-
Septum Bleed: Old or low-quality septa can release siloxanes when heated, which show up as regularly spaced peaks. Replace the septum with a high-quality, low-bleed version.
-
Carryover: A previous, highly concentrated sample may not have been fully eluted from the system. Run a solvent blank with a long, high-temperature bake-out at the end of the run to clean the column.
-
Contaminated Carrier Gas or Solvents: Use high-purity solvents and carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons.
References
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006). PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au.
- Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Thermo Fisher Scientific.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. PubMed.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025).
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (EVT-336033). EvitaChem.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (EVT-336033) | 40851-92-1 [evitachem.com]
- 4. sepscience.com [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Enhancing the Bioavailability of 5-Chloro-2-methylimidazo[1,2-A]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylimidazo[1,2-A]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2][3] However, like many heterocyclic compounds, derivatives of 5-Chloro-2-methylimidazo[1,2-A]pyridine can present significant challenges in achieving adequate oral bioavailability, primarily due to issues with solubility, permeability, and metabolic stability.
This resource is designed to be a practical, field-proven guide. We will not only outline experimental protocols but also delve into the scientific rationale behind these methodologies, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses the most common hurdles encountered when working to improve the bioavailability of 5-Chloro-2-methylimidazo[1,2-A]pyridine derivatives. Each subsection is dedicated to a specific challenge and provides a step-by-step experimental workflow to overcome it.
Issue: Poor Aqueous Solubility
Poor aqueous solubility is a frequent starting point for low oral bioavailability of many promising drug candidates, including those with the imidazo[1,2-a]pyridine core.[4] A compound must be in solution in the gastrointestinal fluids to be absorbed. The presence of the chloro and methyl groups on the imidazo[1,2-a]pyridine scaffold can contribute to its lipophilicity and crystalline nature, often leading to limited aqueous solubility.[5]
Causality: Before attempting to enhance solubility, it is crucial to quantify the baseline solubility of your compound across a physiologically relevant pH range (1.2-6.8). This data will inform your formulation strategy and help classify your compound according to the Biopharmaceutics Classification System (BCS).
Protocol:
-
Prepare Buffers: Prepare a series of buffers at pH 1.2, 4.5, and 6.8.
-
Compound Addition: Add an excess amount of the 5-Chloro-2-methylimidazo[1,2-A]pyridine derivative to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved particles, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[6]
Caption: Troubleshooting workflow for addressing low aqueous solubility.
-
Particle Size Reduction: Micronization
Causality: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[7] This is a common and effective first-line approach for dissolution rate-limited compounds.[2]
Protocol (Jet Milling):
-
Material Preparation: Ensure the 5-Chloro-2-methylimidazo[1,2-A]pyridine derivative is in a dry, crystalline powder form.
-
Milling: Introduce the powder into a jet mill. High-velocity compressed air or nitrogen creates particle-on-particle collisions, reducing the particle size.
-
Collection: Collect the micronized powder in a cyclone separator.
-
Characterization: Characterize the particle size distribution of the milled powder using laser diffraction.
-
Dissolution Testing: Perform dissolution studies on the micronized powder and compare the dissolution rate to the unmilled material.
-
-
Solid-State Modification: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
Causality: Converting a crystalline drug to its amorphous state disrupts the crystal lattice energy, leading to a higher apparent solubility and faster dissolution.[8] HME is a solvent-free method to create a solid dispersion of the drug in a polymer matrix, which stabilizes the amorphous form.[9]
Protocol:
-
Polymer Selection: Select a suitable polymer (e.g., PVP/VA 64, Soluplus®, HPMC-AS) based on miscibility and stability studies with your compound.
-
Blending: Create a physical mixture of the 5-Chloro-2-methylimidazo[1,2-A]pyridine derivative and the chosen polymer at a predetermined ratio.
-
Extrusion: Feed the blend into a hot-melt extruder at a controlled temperature and screw speed. The temperature should be above the glass transition temperature of the polymer and sufficient to melt or soften the drug.[10]
-
Cooling and Milling: The extrudate is cooled and then milled into a powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Dissolution Testing: Perform dissolution studies to assess the improvement in solubility and dissolution rate.
-
-
Formulation Approach: Self-Emulsifying Drug Delivery Systems (SEDDS)
Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11] The drug is dissolved in the lipid-based formulation, bypassing the dissolution step in the gut.[12]
Protocol:
-
Excipient Screening: Determine the solubility of your 5-Chloro-2-methylimidazo[1,2-A]pyridine derivative in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagrams: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by mixing the drug with the chosen oil, surfactant, and co-surfactant.
-
Characterization: Evaluate the self-emulsification performance by adding the pre-concentrate to water and observing the formation of the emulsion. Characterize the droplet size of the resulting emulsion using dynamic light scattering.
-
In Vitro Release: Perform in vitro drug release studies using a dialysis method to assess the release of the drug from the emulsion.[13]
-
Issue: Low Intestinal Permeability
Even if a compound is soluble, it must be able to permeate the intestinal epithelium to reach the systemic circulation. Low permeability can be a significant barrier to oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[5][14]
Causality: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key transporters, mimicking the intestinal barrier.[15] It allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which can indicate if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability:
-
Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Sample Analysis: Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[1]
Caption: Troubleshooting workflow for addressing low intestinal permeability.
Issue: High First-Pass Metabolism
After absorption, a drug passes through the liver where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce bioavailability. For imidazo[1,2-a]pyridine derivatives, metabolic oxidation is a common pathway.[4]
Causality: This assay uses liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s), to estimate the intrinsic clearance of a compound.[16] This provides an early indication of its susceptibility to first-pass metabolism.
Protocol:
-
Incubation: Incubate the 5-Chloro-2-methylimidazo[1,2-A]pyridine derivative (typically at 1 µM) with pooled human liver microsomes at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.[17]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. agcpharmachemicals.com [agcpharmachemicals.com]
- 8. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot Melt Extrusion: Improving Solubility of Poorly Soluble Compounds - Patheon pharma services [patheon.com]
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- 15. enamine.net [enamine.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. mercell.com [mercell.com]
Technical Support Center: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying mechanistic rationale.
Overview of the Core Synthesis
The most common and direct route to 5-Chloro-2-methylimidazo[1,2-a]pyridine is a variation of the Tschitschibabin reaction, involving the condensation of 2-amino-6-chloropyridine with chloroacetone.[1][2] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.
Caption: General reaction pathway for the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue that can stem from several factors, from reaction conditions to reagent quality.
-
Causality: The reaction involves a delicate balance. The initial SN2 reaction requires sufficient energy, but the intermediates and the product can be sensitive to high temperatures. Incomplete reaction is a major cause of low yield, often due to suboptimal conditions or reagent degradation.
-
Troubleshooting Steps:
-
Reagent Quality:
-
Chloroacetone: This reagent is susceptible to degradation and self-condensation. Use freshly opened or distilled chloroacetone for best results. Verify its purity via NMR if it has been stored for an extended period.
-
2-Amino-6-chloropyridine: Ensure it is dry and free from impurities.
-
-
Temperature Control:
-
While classic Tschitschibabin reactions were performed at high temperatures (150-200 °C)[2], modern variations use milder conditions.[1] Overheating can lead to the formation of dark, insoluble tars, sequestering your product and starting material.
-
Recommendation: Start with a modest temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, a moderate increase in temperature may be warranted. Some modern approaches even utilize microwave irradiation to improve yields and reduce reaction times.[3]
-
-
Role of the Base:
-
The reaction generates one equivalent of HCl, which protonates the basic nitrogen atoms of the pyridine starting material and the imidazopyridine product, effectively halting the reaction.
-
Recommendation: The addition of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is crucial to neutralize the acid and drive the reaction to completion.[2][3] Use 1.1 to 1.5 equivalents of the base.
-
-
| Parameter | Recommendation | Rationale |
| Temperature | 60-80 °C (in refluxing ethanol/DMF) | Balances reaction rate against thermal degradation of reagents and products. |
| Base | 1.1-1.5 eq. NaHCO₃ or K₂CO₃ | Neutralizes in situ generated HCl, preventing starting material protonation and driving equilibrium. |
| Solvent | Anhydrous Ethanol, Isopropanol, or DMF | Provides good solubility for reactants and facilitates the required reaction temperature. |
| Reaction Time | 4-24 hours | Monitor by TLC/LCMS for completion. |
Question 2: My reaction mixture turns dark brown or black, and I'm getting a lot of tar. How can I prevent this?
The formation of tar is a clear sign of decomposition and/or polymerization side reactions.
-
Causality: This is almost always caused by excessive heat. Chloroacetone can self-condense, and the aminopyridine and the product itself can undergo polymerization at high temperatures. The presence of oxygen can also lead to oxidative side reactions, forming colored impurities.
-
Preventative Measures:
-
Reduce Temperature: This is the most critical factor. As mentioned above, stick to the 60-80 °C range.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes oxidative side reactions that contribute to color formation.
-
Order of Addition: Consider adding the chloroacetone dropwise to a heated solution of the 2-amino-6-chloropyridine and base. This keeps the instantaneous concentration of the reactive chloroacetone low, minimizing its self-condensation.
-
Caption: Troubleshooting workflow for low yield and tar formation.
Question 3: I'm observing a significant byproduct with approximately double the mass of my product. What is it and how can I avoid it?
This is likely a dimeric byproduct. Dimerization can occur through several pathways, but a common one involves the reaction of the reactive enamine intermediate with another molecule of the starting pyridinium salt.
-
Causality: Bimolecular reactions, such as dimerization, are highly dependent on concentration. The higher the concentration of reactive intermediates, the more likely they are to collide and react with each other rather than proceeding through the desired intramolecular cyclization.
-
Minimization Strategies:
-
Higher Dilution: The most effective strategy is to run the reaction at a lower concentration. By doubling the solvent volume, you can significantly reduce the rate of bimolecular side reactions relative to the desired unimolecular cyclization.
-
Controlled Stoichiometry: Ensure accurate 1:1 stoichiometry between the 2-amino-6-chloropyridine and chloroacetone. A large excess of the chloroacetone-derived intermediate could promote dimerization.
-
Temperature: As with tar formation, excessive temperature can sometimes favor side reactions. Ensure you are not overheating the reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product?
A: A multi-step approach is often best.
-
Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Acid-Base Extraction: Dissolve the crude residue in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. The product is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent.
-
Column Chromatography: This is highly effective for removing closely related impurities. A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Recrystallization: If the product is a solid after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide the final, high-purity material.
Q: Can I use other α-haloketones in this reaction?
A: Yes, this synthesis is quite versatile. The use of other α-bromo or α-chloro ketones allows for the synthesis of a wide variety of 2-substituted imidazo[1,2-a]pyridines.[1][3] The reactivity may vary, with α-bromoketones generally being more reactive than α-chloroketones.
Q: Is it possible to avoid using a halogenated ketone?
A: Yes, alternative methods have been developed to construct the imidazo[1,2-a]pyridine scaffold, although they may be less direct for this specific target. These include copper-catalyzed reactions of aminopyridines with ketones and an oxidant, or multicomponent reactions involving an aminopyridine, an aldehyde, and an alkyne or isonitrile.[4][5][6] These methods can be advantageous for avoiding the handling of lachrymatory α-haloketones.
Experimental Protocols
Protocol 4.1: Standard Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine
This protocol incorporates best practices to maximize yield and minimize side products.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq.), sodium bicarbonate (1.2 eq.), and anhydrous ethanol (to make a ~0.2 M solution based on the aminopyridine).
-
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 78-80 °C).
-
Reagent Addition: Once the mixture is refluxing, add chloroacetone (1.05 eq.) dropwise over 15-20 minutes using a syringe or dropping funnel.
-
Reaction: Maintain the reflux and stir the reaction mixture. Monitor the disappearance of the starting material using TLC (e.g., 30% Ethyl Acetate / Hexanes). The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium bicarbonate and sodium chloride byproduct. Wash the solid with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid/oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the product-containing fractions and remove the solvent to yield the pure product.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Imidazopyridine: A versatile scaffold for the synthesis of potent bioactive molecules. Journal of Chemical Sciences, 126(4), 931-944. Available from: [Link]
-
Sharma, V., & Kumar, V. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Sreedhar, B., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available from: [Link]
-
Mishra, S., & Ghosh, R. (2011). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, in the presence of the copper(I) iodide-CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene, generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Synthesis, 2011(21), 3463-3470. Available from: [Link]
-
Li, J., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. Available from: [Link]
-
Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available from: [Link]
-
S. G. Kadam, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
S. G. Kadam, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
Chen, Y. C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]
-
Webber, R. K., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry, 50(8), 1695-1707. Available from: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available from: [Link]
-
Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
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- 3. researchgate.net [researchgate.net]
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- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
scaling up the production of 5-Chloro-2-methylimidazo[1,2-A]pyridine
An In-Depth Technical Guide to the Synthesis and Scaling of 5-Chloro-2-methylimidazo[1,2-A]pyridine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Chloro-2-methylimidazo[1,2-A]pyridine. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents.[1][2][3] This document provides a detailed synthetic pathway, robust troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory synthesis and large-scale production.
Overview of the Synthetic Pathway
The most common and industrially scalable route to synthesize 5-Chloro-2-methylimidazo[1,2-A]pyridine is through the cyclocondensation reaction of 5-chloro-2-aminopyridine with an appropriate three-carbon building block, typically chloroacetone or bromoacetone. This reaction, a variation of the Tschitschibabin synthesis, is widely adopted due to its efficiency and the availability of starting materials.
The reaction proceeds via an initial N-alkylation of the exocyclic amino group of 5-chloro-2-aminopyridine, followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General synthetic route for 5-Chloro-2-methylimidazo[1,2-A]pyridine.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues that may arise during the synthesis and scale-up of 5-Chloro-2-methylimidazo[1,2-A]pyridine in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors, especially during scale-up. A systematic approach is necessary to diagnose the root cause.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to unreacted starting materials. While lab-scale reactions might complete quickly, larger volumes have different heat and mass transfer characteristics.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure that the internal temperature of the reactor, not just the jacket temperature, reaches and maintains the target. Consider extending the reaction time at the optimal temperature.
-
-
Side Product Formation:
-
Cause: The primary competing reaction is the formation of a regioisomer. While the desired product is 5-chloro-2-methyl, other isomers can form under certain conditions. Additionally, di-alkylation or polymerization can occur if the reaction conditions are too harsh.
-
Solution: Control the rate of addition of chloroacetone, especially at the beginning of the reaction, to maintain a low concentration and minimize side reactions. Ensure the base used (e.g., sodium bicarbonate) is sufficient to neutralize the HCl generated but not so strong as to promote undesired side reactions.
-
-
Product Loss During Work-up:
-
Cause: The product may have some solubility in the aqueous phase, leading to losses during extraction. Emulsion formation during extraction is also a common problem at larger scales.
-
Solution: Perform a saturation of the aqueous layer with brine (saturated NaCl solution) to decrease the product's solubility before extraction. For emulsions, adding a small amount of a different solvent or filtering the mixture through a pad of celite can help break the emulsion.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: The final product has a persistent color and fails purity specifications. How can I improve its purity?
Product purity is critical. Color is often an indicator of high-molecular-weight impurities or degradation products.
-
Cause of Color: Colored impurities often arise from overheating or extended reaction times, which can lead to the formation of polymeric materials. Residual starting materials or intermediates can also contribute to discoloration.
-
Purification Strategies:
-
Activated Carbon Treatment: Before final crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities through adsorption.[4][5]
-
Recrystallization: This is the most effective method for purifying solid organic compounds at scale. The key is to find a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
-
Filtration through Silica Gel/Alumina: For stubborn impurities, a "plug" filtration can be performed. The crude product is dissolved in a minimal amount of a non-polar solvent and passed through a short column (a "plug") of silica gel or alumina. The less polar product will elute quickly, while more polar impurities are retained.
-
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the thermal profile?
Exothermicity is a major safety and quality concern during scale-up.[6]
-
Controlled Addition: The most effective method is to control the rate of addition of the limiting reagent (typically chloroacetone) to the reaction mixture. This allows the reactor's cooling system to dissipate the heat as it is generated.
-
Solvent Choice: A solvent with a higher boiling point can provide a larger operating window for temperature control. However, the solvent must be easily removable later.
-
Initial Temperature: Starting the reaction at a lower temperature and allowing the exotherm to heat the reaction to the desired setpoint can be an effective strategy, but requires careful monitoring.
-
Reactor Efficiency: Ensure the reactor's cooling system is functioning optimally. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.
Frequently Asked Questions (FAQs)
-
What are the critical process parameters to monitor during the reaction?
-
Temperature: Crucial for reaction rate and impurity profile.
-
Rate of Addition: Key for controlling exothermicity.
-
pH/Basicity: The amount and type of base can influence the reaction rate and selectivity.
-
Stirring Rate: Adequate mixing is essential for maintaining homogeneity and efficient heat transfer.
-
-
What are the recommended solvents for this reaction and for recrystallization?
-
Reaction Solvents: Ethanol, isopropanol, or acetonitrile are commonly used. They provide good solubility for the starting materials and are relatively easy to remove.
-
Recrystallization Solvents: A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like heptane or hexane) often works well. The product is dissolved in the hot polar solvent, and the non-polar solvent is added until turbidity is observed, then the solution is cooled slowly.
-
-
What are the primary safety concerns?
-
Chloroacetone: It is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Exothermic Reaction: The potential for a runaway reaction exists if the addition of reagents is too fast or the cooling fails.
-
Solvent Hazards: Use of flammable solvents requires appropriate grounding and inert atmosphere (e.g., nitrogen blanket) to prevent ignition.
-
Scalable Experimental Protocol
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Step 1: Reaction Setup
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add 5-chloro-2-aminopyridine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Add ethanol as the solvent (5-10 volumes relative to the 5-chloro-2-aminopyridine).
-
Stir the suspension and heat to 50-60 °C.
Step 2: Reagent Addition
-
Slowly add chloroacetone (1.1 eq) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 70 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (sodium bicarbonate and sodium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, add activated carbon, stir for 15-20 minutes, and filter through celite while hot.
-
Slowly add heptane or water to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/heptane mixture, and dry under vacuum.
Critical Parameter Summary
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Impact on Quality/Yield |
| Solvent Volume | 100 mL Ethanol | 100 L Ethanol | Affects concentration, reaction rate, and ease of work-up. |
| Chloroacetone Addition Time | 15-20 min | 2-3 hours | Critical for temperature control and minimizing side products. |
| Reaction Temperature | 78 °C (Reflux) | 75-80 °C (Internal) | Higher temps increase rate but may lead to impurities. |
| Stirring Speed | 300 RPM (Magnetic) | 100-150 RPM (Impeller) | Ensures homogeneity and heat transfer; prevents localized heating. |
| Cooling Method | Ice bath | Chiller/Jacket Cooling | Efficiency is crucial for managing exotherm during scale-up. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]]
-
Sharma, P., & Kumar, A. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.[7]
-
Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[8]
-
Li, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry.[9]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Chen, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.[10]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[1]
-
ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate.[11]
-
Singh, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[12]
-
PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central.[2]
-
Chemical-Supermarket.com. (n.d.). An Overview of Water Purification Methods. Chemical-Supermarket.com.[4]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd.[13]
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.[3]
-
SlideShare. (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. SlideShare.[14]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. BenchChem.[15]
-
PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed.[16]
-
Atlas Scientific. (n.d.). Water Purification Methods. Atlas Scientific.[17]
-
Labconco. (n.d.). Laboratory guide to Water Purification. Labconco.[5]
-
Microbe Notes. (2024). Water Purification Methods and Steps: A Complete Guide. Microbe Notes.[18]
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ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.[6]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Kinase Inhibition - A Comparative Analysis of c-MET Inhibitors
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This scaffold is considered a "privileged" structure, meaning it can serve as a foundation for ligands targeting diverse biological receptors. While some derivatives of this scaffold, such as zolpidem, are well-known for their effects on the central nervous system, extensive research has demonstrated the potential of other imidazo[1,2-a]pyridine-based molecules as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy.[3]
A simple representation of this scaffold can be seen in the molecule 5-Chloro-2-methylimidazo[1,2-a]pyridine . While this specific molecule may not be a potent kinase inhibitor itself, its core structure provides a rigid and synthetically accessible framework that can be strategically modified to achieve high-affinity and selective binding to the ATP-binding pocket of specific kinases. The strategic placement of various substituents on the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][4]
This guide will provide a comparative analysis of a potent imidazo[1,2-a]pyridine-based kinase inhibitor, Volitinib (Savolitinib, HMPL-504) , with other clinically relevant inhibitors targeting the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase: Capmatinib and Tepotinib . This analysis will be supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to evaluate and compare such inhibitors.
The Target: c-MET Receptor Tyrosine Kinase
The c-MET receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including cell proliferation, survival, migration, and invasion.[5][6] Dysregulation of the HGF/c-MET signaling pathway, through mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or overexpression, is a key driver in the development and progression of numerous cancers.[7][8][9] This makes c-MET a highly attractive therapeutic target for the development of targeted cancer therapies.
dot graph "c-MET_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];
// Nodes HGF [label="HGF"]; cMET [label="c-MET Receptor"]; GRB2 [label="GRB2"]; SOS [label="SOS"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; mTOR [label="mTOR"]; STAT3 [label="STAT3"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#34A853"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853"]; Inhibitor [label="c-MET Inhibitors\n(Volitinib, Capmatinib, Tepotinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HGF -> cMET [label=" binds"]; cMET -> GRB2; cMET -> PI3K; cMET -> STAT3; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; STAT3 -> Proliferation; ERK -> Migration; mTOR -> Migration; STAT3 -> Migration; ERK -> Angiogenesis; mTOR -> Angiogenesis; Inhibitor -> cMET [label=" inhibit", style=dashed, color="#EA4335", arrowhead=tee]; } . Caption: Simplified c-MET signaling pathway and the point of intervention for inhibitors.
The Inhibitors: A Comparative Overview
This guide focuses on three potent and selective c-MET inhibitors:
-
Volitinib (Savolitinib, HMPL-504): An orally bioavailable and highly selective ATP-competitive inhibitor of c-MET with an imidazo[1,2-a]pyridine core.[10][11][12] It has demonstrated potent antitumor activity in preclinical models and is in clinical development.[10][11][12][13]
-
Capmatinib (Tabrecta): A potent and selective ATP-competitive inhibitor of c-MET.[7][14] It is approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[7]
-
Tepotinib (Tepmetko): A highly selective, oral MET inhibitor that targets oncogenic MET receptor signaling.[8][9][15] It is also approved for the treatment of advanced NSCLC with MET exon 14 skipping alterations.[15]
| Inhibitor | Chemical Scaffold | Reported IC50 (c-MET) | Key Features |
| Volitinib | Imidazo[1,2-a]pyridine | ~5 nM[11][16] | Highly selective for c-MET.[11] |
| Capmatinib | Quinoline derivative | ~0.13 nM[7] | Approved for METex14 skipping NSCLC.[7] |
| Tepotinib | Pyridinone derivative | ~1-3 nM | Approved for METex14 skipping NSCLC.[8][15] |
Experimental Protocols for Comparative Analysis
To objectively compare the performance of these inhibitors, a series of in vitro and cell-based assays should be conducted. The following protocols provide a framework for such a comparative analysis.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory potency of the compounds against the enzymatic activity of the c-MET kinase domain.
dot graph "Biochemical_Kinase_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant c-MET kinase\n- Kinase buffer\n- ATP\n- Substrate (e.g., Poly(Glu,Tyr))"]; Serial_Dilution [label="Perform serial dilution\nof inhibitors"]; Reaction_Setup [label="Set up kinase reaction in a 96-well plate:\n- Inhibitor\n- c-MET kinase\n- Substrate"]; Initiate_Reaction [label="Initiate reaction by adding ATP"]; Incubate [label="Incubate at 30°C for 60 min"]; Stop_Reaction [label="Stop reaction and measure ADP production\n(e.g., using ADP-Glo™)"]; Data_Analysis [label="Analyze data to determine IC50 values"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Serial_Dilution; Serial_Dilution -> Reaction_Setup; Reaction_Setup -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Data_Analysis; Data_Analysis -> End; } . Caption: Workflow for an in vitro biochemical c-MET kinase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[17]
-
Reconstitute recombinant human c-MET kinase domain (amino acids 956-1390) in the kinase buffer.[18]
-
Prepare a stock solution of a suitable substrate, such as Poly(Glu,Tyr) 4:1.[19]
-
Prepare a stock solution of ATP.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of Volitinib, Capmatinib, and Tepotinib in 100% DMSO.
-
Perform serial dilutions of each inhibitor in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitors.
-
Add the c-MET kinase and the substrate to each well.
-
Initiate the reaction by adding ATP (the final concentration should be close to the Km for ATP).
-
Incubate the plate at 30°C for 60 minutes.[17]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay.[19] The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Cellular Phospho-MET Inhibition Assay
Objective: To assess the ability of the inhibitors to block c-MET autophosphorylation in a cellular context.
dot graph "Cellular_Phospho-MET_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Seed_Cells [label="Seed c-MET-dependent cancer cells\n(e.g., MKN-45) in a 96-well plate"]; Incubate_Cells [label="Incubate overnight"]; Starve_Cells [label="Serum-starve cells"]; Treat_Cells [label="Treat cells with serial dilutions\nof inhibitors"]; Stimulate_Cells [label="Stimulate cells with HGF (optional,\ndepending on cell line)"]; Lyse_Cells [label="Lyse cells and collect lysates"]; Measure_pMET [label="Measure phospho-MET levels\n(e.g., by ELISA or Western Blot)"]; Data_Analysis [label="Analyze data to determine IC50 values"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"]; } . Caption: Workflow for a cellular phospho-MET inhibition assay.
Detailed Methodology:
-
Cell Culture:
-
Inhibitor Treatment:
-
Serum-starve the cells for several hours.
-
Treat the cells with serial dilutions of Volitinib, Capmatinib, and Tepotinib for 2 hours.
-
-
Stimulation and Lysis:
-
For cell lines that are not constitutively active, stimulate with HGF for a short period (e.g., 15 minutes) to induce c-MET phosphorylation. For cell lines like MKN-45 with constitutive activation, this step may be omitted.[20]
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[22][23]
-
-
Detection:
-
Determine the levels of phosphorylated c-MET (p-MET) in the cell lysates. This can be done using various methods:
-
-
Data Analysis:
-
Quantify the p-MET signal and normalize it to the total c-MET signal.
-
Calculate the percentage of inhibition of p-MET for each inhibitor concentration relative to the stimulated control.
-
Determine the cellular IC50 value for each compound.
-
Cell Proliferation Assay
Objective: To evaluate the effect of the inhibitors on the growth of c-MET-dependent cancer cell lines.
Detailed Methodology:
-
Cell Seeding:
-
Seed c-MET-dependent cancer cells (e.g., EBC-1, a lung cancer cell line with MET amplification) in a 96-well plate at an appropriate density.[25]
-
-
Inhibitor Treatment:
-
After the cells have attached, treat them with serial dilutions of Volitinib, Capmatinib, and Tepotinib.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a colorimetric or luminescent assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.[25]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
-
Comparative Data Summary
The following table summarizes expected outcomes from the described experimental protocols, based on literature data.
| Inhibitor | Biochemical IC50 (c-MET) | Cellular p-MET IC50 | Cell Proliferation GI50 (EBC-1) |
| Volitinib | Low nM | Low nM | Low nM |
| Capmatinib | Sub-nM | Low nM | Low nM |
| Tepotinib | Low nM | Low nM | Low nM |
Kinase Selectivity Profiling
A crucial aspect of inhibitor characterization is determining its selectivity. A highly selective inhibitor targets the intended kinase with high potency while having minimal off-target effects, which can lead to a better safety profile.
Methodology:
-
The inhibitors should be screened against a large panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM).
-
The percentage of inhibition for each kinase is determined.
-
A selectivity score can be calculated to quantify the degree of selectivity.
Volitinib has been reported to be highly selective for c-MET over a large panel of other kinases.[11] Similarly, Capmatinib and Tepotinib are also known for their high selectivity.[7][8][14] A direct head-to-head comparison in a comprehensive kinase panel would provide valuable data on their relative selectivity profiles.
Pharmacokinetic Properties
The in vivo efficacy of a drug is highly dependent on its pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). The imidazo[1,2-a]pyridine scaffold is known to be amenable to modifications that can optimize PK parameters.[1][4][26]
A comparative in vivo PK study in a relevant animal model (e.g., mice or rats) would involve administering each inhibitor via oral and intravenous routes and measuring the plasma concentration over time. Key parameters to compare include:
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Maximum concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
Conclusion
The imidazo[1,2-a]pyridine scaffold serves as an excellent starting point for the design of potent and selective kinase inhibitors. As exemplified by Volitinib, strategic modifications to this core can lead to compounds with desirable pharmacological properties for targeting kinases like c-MET.
References
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][5][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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National Center for Biotechnology Information. (2023). The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. [Link]
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National Center for Biotechnology Information. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. [Link]
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AACR Journals. (2013). Abstract 928: Volitinib (HMPL504), a novel, selective and potent cMET inhibitor, is efficacious in primary tumor models of cMET-driven gastric cancer. [Link]
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ResearchGate. Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
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PubMed. The MET Inhibitor AZD6094 (Savolitinib, HMPL-504) Induces Regression in Papillary Renal Cell Carcinoma Patient-Derived Xenograft Models. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][5][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
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A Comparative Guide to Validating the Biological Target of 5-Chloro-2-methylimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. The imidazo[1,2-a]pyridine scaffold, present in numerous clinically used drugs for conditions ranging from insomnia to peptic ulcers, is a testament to its privileged status in medicinal chemistry.[1][2] Derivatives of this scaffold have shown a wide array of biological activities, including potent antituberculosis effects by targeting the cytochrome b subunit of the QcrB complex.[3][4] This guide provides a comprehensive, in-depth comparison of modern experimental strategies to definitively identify and validate the biological target(s) of a specific derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine. Our focus is on establishing a robust, self-validating experimental workflow that ensures scientific rigor and accelerates the drug discovery process.
The Imperative of Target Validation
Target identification and validation are the foundational steps in drug discovery.[5][6] A validated target provides a clear mechanistic rationale for a compound's therapeutic effect and potential toxicities.[7][8] Without this, advancing a compound is a high-risk endeavor, often leading to late-stage failures. This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices to construct a logical and efficient validation cascade.
Phase 1: Unbiased Target Identification — Casting a Wide Net
Assuming the initial discovery of 5-Chloro-2-methylimidazo[1,2-a]pyridine arose from a phenotypic screen, the first crucial step is to deconvolve its molecular target from the entire proteome. Chemical proteomics offers powerful, unbiased approaches to achieve this.[9][10][11]
Chemical Proteomics Strategies
Chemical proteomics utilizes the small molecule itself, or a close derivative, to isolate its binding partners from a complex biological sample like a cell lysate.[12]
-
Affinity-Based Proteomics : This is a foundational technique where the small molecule is immobilized on a solid support (e.g., beads) to "fish" for its binding partners in a lysate.[12][13] The captured proteins are then identified using mass spectrometry.[14]
-
Activity-Based Protein Profiling (ABPP) : This method uses probes that covalently bind to the active sites of specific enzyme families to map their activity. A compound of interest can be used in a competitive manner to identify its target within that enzyme class.[11]
These initial methods generate a list of potential candidate targets. However, they are prone to false positives from non-specific binding. Therefore, the subsequent validation of these candidates is paramount.
Phase 2: Target Engagement & Validation — From Candidates to Confirmation
Once a list of putative targets is generated, the next phase is to rigorously confirm direct physical engagement between 5-Chloro-2-methylimidazo[1,2-a]pyridine and the candidate protein(s) in a biologically relevant context. Here, we compare several gold-standard techniques.
Label-Free In-Cell Target Engagement Methods
The key advantage of the following methods is their ability to confirm target engagement within intact cells or lysates without chemically modifying the compound, which can alter its binding properties.[15]
CETSA is a powerful biophysical assay that measures a drug's binding to its target in living cells and tissues.[16][17] The core principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability.[16][18]
Causality Behind the Method: By heating cell lysates or intact cells treated with the compound to various temperatures, one can determine the melting point of a target protein. A shift in this melting curve upon compound treatment is direct evidence of target engagement.[19][20]
dot graph "CETSA_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: CETSA Workflow for Target Engagement.
DARTS operates on a similar principle of ligand-induced stabilization but uses proteases instead of heat.[21][22] A small molecule binding to its target protein can protect it from being digested by a protease.[23][24]
Causality Behind the Method: The structural stabilization conferred by ligand binding shields protease cleavage sites on the target protein. By comparing the digestion patterns of a proteome treated with the compound versus a vehicle control, proteins that are "protected" by the compound can be identified via SDS-PAGE and mass spectrometry.[21][25]
dot graph "DARTS_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: DARTS Workflow for Target Identification.
Comparison of Label-Free Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization.[16][18] | Ligand-induced protease resistance.[22] |
| Format | In-cell, in-lysate, in-tissue.[16][19] | Primarily in-lysate.[25] |
| Compound State | Label-free, unmodified compound.[18][19] | Label-free, unmodified compound.[22] |
| Readout | Western Blot, Mass Spectrometry, Immunoassays.[16] | SDS-PAGE, Mass Spectrometry. |
| Key Advantage | Applicable in live cells, capturing the native environment.[16] | Technically simpler and can be faster for initial screens.[25] |
| Limitation | Can be lower throughput for the full thermal curve.[20] | Less physiologically relevant than in-cell CETSA. |
Biophysical Validation: Quantifying the Interaction
For a more quantitative assessment of the binding affinity, biophysical methods using purified target protein are indispensable.[26][27] These techniques provide orthogonal validation to the cellular results.[28]
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data, measuring the association (ka) and dissociation (kd) rates of the compound binding to the immobilized target protein, from which the binding affinity (KD) is calculated.[28][29]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event.[29] This allows for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy), providing deep mechanistic insight into the binding event.[26][28]
Phase 3: Genetic Validation — Linking Target to Phenotype
Confirming a physical interaction is crucial, but it does not prove that this interaction is responsible for the compound's biological effect. Genetic approaches are the gold standard for functional validation.[6]
Causality Behind the Method: If engaging the target protein with 5-Chloro-2-methylimidazo[1,2-a]pyridine causes a specific cellular phenotype (e.g., cell death, pathway inhibition), then genetically removing or reducing the amount of that target protein should, in theory, make the cells resistant to the compound's effect.
-
CRISPR-Cas9: This powerful gene-editing tool can be used to create a complete knockout of the gene encoding the target protein.[30][31] Comparing the response of knockout cells to wild-type cells in the presence of the compound provides strong evidence for on-target activity.[32][33]
dot graph "Genetic_Validation_Logic" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Logic of Genetic Target Validation.
Phase 4: In Vivo Validation — The Final Frontier
The ultimate test of target validity is to demonstrate its relevance in a living organism.[35][36] Using appropriate animal models of disease, researchers can assess whether treatment with 5-Chloro-2-methylimidazo[1,2-a]pyridine engages the target in vivo and produces the desired therapeutic outcome.[37][38] This often involves developing biomarkers to measure target engagement and downstream pathway modulation in the animal model.[5]
Conclusion: A Multi-Pronged, Self-Validating Approach
Validating the biological target of a novel compound like 5-Chloro-2-methylimidazo[1,2-a]pyridine is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. No single technique is sufficient. The most robust strategy combines unbiased proteomics for initial discovery, label-free cellular methods like CETSA and DARTS for confirming target engagement in a relevant context, quantitative biophysical assays like SPR and ITC for affinity determination, and genetic methods like CRISPR for ultimate functional validation. This integrated, multi-faceted approach provides the highest degree of confidence, mitigates risks, and paves the way for successful downstream drug development.
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Navigating the Therapeutic Potential of Imidazo[1,2-a]pyridines: An In Vivo vs. In Vitro Efficacy Guide
A Comparative Analysis for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular effects.[1][2][3] This guide provides a comparative overview of the in vivo and in vitro efficacy of derivatives of this scaffold, with a particular focus on the influence of chloro and methyl substitutions. While direct comparative data for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not extensively available in the current body of scientific literature, this guide will synthesize findings from closely related analogues to provide valuable insights for researchers and drug development professionals.
Understanding the Landscape: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives
In vitro assays are fundamental in early-stage drug discovery, providing a controlled environment to assess the direct biological activity of a compound against a specific target, such as an enzyme or a cancer cell line. For imidazo[1,2-a]pyridine derivatives, a range of in vitro studies have demonstrated their potential across various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent in vitro anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[4][5][6][7] The primary mechanism of action often involves the inhibition of key signaling pathways, such as the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[6]
Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | Imidazo[1,2-a]pyridine with S-aryl moiety | HepG2 (Liver Carcinoma) | Not specified, but showed significant antiproliferative activity | [4] |
| Compound 6i | Imidazo[1,2-a]pyridine with S-aryl moiety | HepG2 (Liver Carcinoma) | Not specified, but showed significant antiproliferative activity | [4] |
| Compound 9d | Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole | MCF-7 (Breast Cancer) | 2.35 | [7] |
| Compound 9d | Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole | HeLa (Cervical Cancer) | 10.89 | [7] |
| Compound I-11 | Covalent imidazo[1,2-a]pyridine | NCI-H358 (KRAS G12C mutant) | Potent activity reported | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridines have been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[8][9]
Table 2: In Vitro Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Derivative 5j | COX-2 | In vitro COX-2 inhibition assay | 0.05 | [8] |
| Compound 9l | 5-LO | Intact polymorphonuclear leukocytes | 1.15 | [9] |
| Compound 9l | 5-LO | Cell-free S100 assay | 0.29 | [9] |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of potent anti-TB agents.[10][11][12]
Table 3: In Vitro Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 18 | 7-chloro substitution | H37Rv | 0.004 | [10] |
| Compound 15 | 7-methyl substitution | H37Rv | 0.02 | [10] |
| Compound 8 | 2-ethyl-6-chloro | Extracellular Mtb | 0.0009 | [12] |
| Compound 8 | 2-ethyl-6-chloro | Intracellular Mtb | 0.00045 | [12] |
It is noteworthy that the substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining the potency. For instance, a 7-chloro substitution was found to be more potent than a 7-methyl substitution in one study on antitubercular agents.[10]
From the Bench to the Model: In Vivo Efficacy
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the overall efficacy, pharmacokinetics, and safety of a compound in a complex biological system.
Anticancer Efficacy
The in vivo anticancer potential of imidazo[1,2-a]pyridine derivatives has been demonstrated in various xenograft models.
Table 4: In Vivo Anticancer Efficacy of a Selected Imidazo[1,2-a]pyridine Derivative
| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Not Specified | Not Specified | Not Specified | Not Specified | No direct in vivo anticancer data for a specific 5-chloro-2-methyl derivative was found in the provided results. |
Anti-inflammatory and Analgesic Efficacy
The anti-inflammatory effects observed in vitro have been translated into in vivo models of inflammation and pain.
Table 5: In Vivo Anti-inflammatory and Analgesic Efficacy of a Selected Imidazo[1,2-a]pyridine Derivative
| Compound ID | In Vivo Model | Dosing | Effect | Reference |
| Compound 5j | Acetic acid-induced writhing (analgesic) | Not specified | ED50 = 12.38 mg/kg | [8] |
| Compound 5 | Carrageenan-induced paw edema (anti-inflammatory) | 10 mg/kg | More efficient inhibition than indomethacin | [13] |
Antitubercular Efficacy
Pharmacokinetic studies are crucial for determining the in vivo potential of antitubercular agents.
Table 6: In Vivo Pharmacokinetic Properties of a Selected Imidazo[1,2-a]pyridine Derivative
| Compound ID | Animal Model | Dosing | Key Pharmacokinetic Parameters | Reference |
| Compound 4 | Mouse | 3 mg/kg PO | AUC: 3850 ng·h/mL, t1/2: 13.2 h, Bioavailability: 31.1% | [12] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
The transition from a potent in vitro compound to an effective in vivo therapeutic is a significant challenge in drug development. A compound that shows high potency in a cell-based assay may not necessarily translate to efficacy in an animal model due to factors such as poor absorption, rapid metabolism, or off-target toxicity.
For the imidazo[1,2-a]pyridine class of compounds, the available data suggests that promising in vitro activity can translate to in vivo efficacy, as seen in the anti-inflammatory and antitubercular studies.[8][12][13] However, a direct comparison for the same derivative across both settings is often not reported in a single study, making a one-to-one correlation challenging. The structure-activity relationship (SAR) is critical, with subtle changes in substitution patterns significantly impacting both in vitro potency and in vivo pharmacokinetic properties.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in this guide.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (imidazo[1,2-a]pyridine derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30 or 60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for in vitro efficacy assessment.
Caption: Workflow for in vivo efficacy and pharmacokinetic studies.
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Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-methylimidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features make it an ideal template for the design of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-Chloro-2-methylimidazo[1,2-a]pyridine analogs. We will explore how substitutions on this core structure influence biological activity, with a particular focus on their potential as kinase inhibitors for anticancer applications. Experimental data from seminal studies will be compared to elucidate the key determinants of potency and selectivity.
The 5-Chloro-2-methylimidazo[1,2-a]pyridine Core: A Promising Scaffold
The 5-Chloro-2-methylimidazo[1,2-a]pyridine core provides a rigid framework with distinct regions amenable to chemical modification. The chlorine atom at the 5-position and the methyl group at the 2-position are critical starting points for developing structure-activity relationships. The primary focus of derivatization is often the 3-position, where the introduction of various substituents can significantly modulate the biological profile of the molecule.
dot graph "5_Chloro_2_methylimidazo_1_2_a_pyridine_Core" { layout=neato; node [shape=plaintext]; " " [pos="0,0!"]; " " [pos="2,0!"]; " " [pos="1,1.732!"]; " " [pos="-1,1.732!"]; " " [pos="-2,0!"]; " " [pos="-1,-1.732!"]; " " [pos="1,-1.732!"]; "N1" [label="N", pos="0,1.15!"]; "C2" [label="C", pos="1.1,0.6!"]; "C3" [label="C", pos="1.1,-0.6!"]; "N4" [label="N", pos="0,-1.15!"]; "C5" [label="C", pos="-1.1,-0.6!"]; "C6" [label="C", pos="-1.1,0.6!"]; "C7" [label="C", pos="-2.2,0!"]; "C8" [label="C", pos="-2.2,-1.2!"]; "C9" [label="C", pos="0,-2.3!"]; "Me" [label="CH3", pos="2.2,1.2!"]; "Cl" [label="Cl", pos="-2.2,1.2!"]; "R" [label="R", pos="2.2,-1.2!"];
} Caption: Core structure of 5-Chloro-2-methylimidazo[1,2-a]pyridine with key substitution points.
Comparative Analysis of 3-Substituted Analogs
Systematic modifications at the 3-position of the 5-Chloro-2-methylimidazo[1,2-a]pyridine scaffold have yielded valuable insights into the structural requirements for potent biological activity. Here, we compare two major classes of analogs: 3-amino derivatives and 3-carboxamide derivatives.
3-Amino-imidazo[1,2-a]pyridine Analogs: Impact of Aryl and Heteroaryl Substituents on Anticancer Activity
A series of 3-aminoimidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4] The general structure involves an amino linker at the 3-position connecting to a variety of aryl or heteroaryl moieties.
Key SAR Observations:
-
Nature of the C-2 Substituent: While our core is defined by a 2-methyl group, it's noteworthy that in broader 3-aminoimidazo[1,2-a]pyridine series, the substituent at the C-2 position significantly influences activity. For instance, a nitro group on a phenyl ring at C-2 can lead to high inhibitory activity.[3][4]
-
Substitution on the 3-Amino Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the 3-amino group are critical. A para-chlorophenyl group at this position has been shown to be a key feature for potent anticancer activity.[3][4]
-
Combined Effect of Substituents: The interplay between substituents at different positions is crucial. For example, a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated high inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[3][4] Another promising analog with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position showed significant cytotoxicity against the B16F10 melanoma cell line (IC50 = 21.75 ± 0.81 µM).[3][4]
Table 1: Anticancer Activity of Selected 3-Aminoimidazo[1,2-a]pyridine Analogs
| Compound ID | C-2 Substituent | 3-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | 4-Nitrophenyl | 4-Chlorophenyl | HT-29 | 4.15 ± 2.93 | [3],[4] |
| 14 | 4-Tolyl | 4-Chlorophenyl | B16F10 | 21.75 ± 0.81 | [3],[4] |
| 18 | 2,4-Difluorophenyl | 4-Chlorophenyl | B16F10 | 14.39 ± 0.04 | [3],[4] |
3-Carboxamido-imidazo[1,2-a]pyridine Analogs: Targeting Mycobacterial Infections
The 3-carboxamide moiety serves as another key functional group for derivatization, leading to potent antitubercular agents.[5] These analogs highlight the versatility of the 5-chloro-2-methylimidazo[1,2-a]pyridine scaffold beyond cancer.
Key SAR Observations:
-
Alkyl Chain Length and Cycloalkyl Groups: The nature of the substituent on the carboxamide nitrogen is a major determinant of activity. Long alkyl chains and bulky cycloalkyl groups are often favored. For example, a cyclooctyl group attached to the 3-carboxamide of a 6-chloro-2-methylimidazo[1,2-a]pyridine core resulted in potent anti-TB activity.[5]
-
Position of the Chloro Substituent: The position of the chloro group on the pyridine ring influences potency. In a study comparing chloro substitution at the 5-, 6-, and 7-positions, the 6-chloro analog with a cyclooctyl group at the 3-carboxamide showed superior activity.[5]
-
Impact of Additional Methyl Groups: The presence of a methyl group at the 6-position, in addition to the 2-methyl group, can enhance activity. A 2,6-dimethyl analog with a 3-cyclohexylpropyl substituent on the carboxamide displayed excellent anti-TB activity.[5]
Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound ID | Core Structure | 3-Carboxamide Substituent | M. tuberculosis H37Rv MIC (µM) | Reference |
| 6 | 6-Chloro-2-methyl | Cyclooctyl | Not explicitly stated, but identified as highly active | [5] |
| 15 | 2,6-Dimethyl | 3-Cyclohexylpropyl | Not explicitly stated, but identified as highly active | [5] |
| 16 | 6-Chloro-2-methyl | 3-Cyclohexylpropyl | 0.10 - 0.19 | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][6][7]
Principle:
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1][6][7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 5-Chloro-2-methylimidazo[1,2-a]pyridine analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; A [label="Cell Seeding"]; B [label="Compound Treatment"]; C [label="MTT Addition"]; D [label="Formazan Solubilization"]; E [label="Absorbance Measurement"]; A -> B -> C -> D -> E; } Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[8][9][10]
Principle:
The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition of this process by a compound results in a decreased signal. The signal can be detected using various methods, including radioactivity (using ³²P-labeled ATP) or fluorescence-based techniques.[9][11]
Step-by-Step Protocol (General Fluorescence-Based):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer.
-
Compound Incubation: In a microplate, add the 5-Chloro-2-methylimidazo[1,2-a]pyridine analog at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. This reagent is typically linked to a fluorescent probe.
-
Signal Measurement: Measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
dot graph "Kinase_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; A [label="Reagent Preparation"]; B [label="Compound Incubation"]; C [label="Kinase Reaction"]; D [label="Detection"]; E [label="Signal Measurement"]; A -> B -> C -> D -> E; } Caption: General workflow of an in vitro kinase assay.
Conclusion and Future Directions
The 5-Chloro-2-methylimidazo[1,2-a]pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the 3-position, in particular with substituted amino and carboxamido moieties, can lead to potent anticancer and antitubercular compounds. The electronic and steric properties of the substituents play a crucial role in determining the biological activity.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes:
-
Broader Kinase Profiling: Screening optimized compounds against a wide panel of kinases to determine their selectivity profile and identify novel targets.
-
In Vivo Efficacy Studies: Advancing the most promising in vitro lead compounds into animal models of cancer and infectious diseases to evaluate their efficacy and pharmacokinetic properties.
-
Exploration of Other Substitution Positions: While the 3-position has been a major focus, systematic investigation of substitutions at the 6-, 7-, and 8-positions could yield novel SAR insights.
-
Combination Therapies: Investigating the synergistic effects of these analogs when used in combination with existing therapeutic agents.
By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to design and develop novel 5-Chloro-2-methylimidazo[1,2-a]pyridine analogs with improved potency, selectivity, and therapeutic potential.
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In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Synthesis and anticancer activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. (2020). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1] This bicyclic heterocyclic system is the foundation for several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem.[2][3] The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to a wide array of applications, including antitubercular, anticancer, anti-inflammatory, and antiviral agents.[1][4]
For any of these promising derivatives to translate into effective clinical candidates, a thorough understanding of their pharmacokinetic profile is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound govern its concentration and persistence in the body, which are critical determinants of its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of various imidazo[1,2-a]pyridine derivatives, supported by experimental data. We will delve into the structure-pharmacokinetic relationships that dictate their behavior in vivo and present standardized protocols for their evaluation.
Comparative Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives
The following table summarizes key pharmacokinetic parameters of representative imidazo[1,2-a]pyridine derivatives from in vivo studies. These compounds have been investigated for diverse therapeutic applications, with a notable focus on their potent activity against Mycobacterium tuberculosis.
| Compound | Therapeutic Area | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |
| Zolpidem | Hypnotic | Human | 10 mg, oral | 121 | 1.6 | 413 | 2.6 | - | [5][6] |
| Alpidem | Anxiolytic | Rat | 3 mg/kg, oral | - | - | - | - | ~13 | [7] |
| Compound 13 | Antitubercular | Mouse | 10 mg/kg, oral | 1400 | 2 | 10300 | 4.8 | 61 | [8] |
| Compound 18 | Antitubercular | Mouse | 10 mg/kg, oral | 1100 | 4 | 11900 | 5.2 | 48 | [8] |
| TB47 | Antitubercular | Rat | - | - | - | - | 5.1 | 41 | [9] |
| Compound 28 | PDGFR Inhibitor | Rat | 10 mg/kg, oral | 143 | 4 | 1290 | 3.3 | 11 | [10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F (%): Oral bioavailability.
Structure-Pharmacokinetic Relationships: A Deeper Dive
The pharmacokinetic behavior of imidazo[1,2-a]pyridine derivatives is intricately linked to their chemical structure. Strategic modifications to the core scaffold and its substituents can profoundly influence their ADME properties.
Absorption and Bioavailability
The oral bioavailability of imidazo[1,2-a]pyridine derivatives can be variable. For instance, alpidem exhibits low oral bioavailability in rats (~13%) due to a significant first-pass metabolism.[7] In contrast, antitubercular candidates like compounds 13 and 18 show good oral bioavailability in mice (61% and 48%, respectively), indicating efficient absorption and reduced first-pass clearance.[8] The introduction of a fluorine-substituted piperidine in a series of PDGFR inhibitors, exemplified by compound 28 , was instrumental in reducing P-glycoprotein (Pgp) mediated efflux and improving bioavailability.[10]
Distribution
The lipophilicity of imidazo[1,2-a]pyridine derivatives generally facilitates their distribution into tissues. For centrally acting agents like zolpidem and alpidem, brain penetration is crucial for their pharmacological effect.[11][12] The distribution profile can be modulated by introducing polar functional groups, which may limit brain penetration but enhance solubility and alter excretion pathways.
Metabolism
Metabolism is a critical determinant of the pharmacokinetic profile of imidazo[1,2-a]pyridines. The primary routes of metabolism often involve oxidation of the imidazo[1,2-a]pyridine ring system and modifications of the substituents.
For example, zolpidem is extensively metabolized in humans by cytochrome P450 enzymes, with CYP3A4 being the major contributor, alongside CYP1A2 and CYP2D6.[6] The metabolism of alpidem in rats involves aromatic oxidation, N-dealkylation of the amide side chain, and aliphatic oxidation.[7]
A significant challenge in the development of some imidazo[1,2-a]pyrimidine derivatives (a closely related scaffold) has been rapid metabolism by aldehyde oxidase (AO).[13] Strategies to mitigate AO-mediated metabolism, such as blocking the site of oxidation or altering the heterocyclic core, are valuable considerations for the design of imidazo[1,2-a]pyridine derivatives as well.[13]
Excretion
The excretion of imidazo[1,2-a]pyridine derivatives and their metabolites occurs through both renal and fecal routes. For alpidem, excretion is predominantly through the feces via biliary elimination.[7] The route and rate of excretion are highly dependent on the physicochemical properties of the parent drug and its metabolites.
Experimental Protocols
Reproducible and well-documented experimental methodologies are essential for the accurate assessment of pharmacokinetic profiles.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an imidazo[1,2-a]pyridine derivative in mice or rats.
1. Animal Model and Housing:
- Use healthy, adult male or female rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a specific weight range.
- Acclimate the animals to the housing conditions for at least one week prior to the study.
- House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Compound Formulation and Administration:
- Formulate the test compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline).
- For oral administration (p.o.), deliver the formulation via oral gavage at a specific dose volume (e.g., 10 mL/kg).
- For intravenous administration (i.v.), administer the compound through a cannulated vein (e.g., tail vein) at a lower dose volume (e.g., 5 mL/kg).
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[14]
- Draw blood from a suitable site (e.g., retro-orbital sinus, tail vein, or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).[14]
4. Plasma Preparation:
- Centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
- Harvest the supernatant (plasma) and store it at -80°C until analysis.
5. Bioanalytical Method:
- Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
6. Pharmacokinetic Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism.
1. Reagents and Materials:
- Liver microsomes (from human or relevant animal species)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Test compound and positive control compounds (with known high and low metabolic clearance)
2. Incubation:
- Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
3. Sample Analysis:
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
Visualizing Experimental Workflows and Metabolic Pathways
To further elucidate the processes involved in pharmacokinetic profiling, the following diagrams are provided.
Caption: A generalized workflow for in vivo pharmacokinetic analysis.[14]
Caption: Proposed metabolic pathways of imidazo[1,2-a]pyridine derivatives.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A comprehensive understanding and early evaluation of the pharmacokinetic properties of these derivatives are crucial for their successful development. This guide has provided a comparative overview of the pharmacokinetic profiles of several imidazo[1,2-a]pyridine derivatives, highlighting the critical role of structure-pharmacokinetic relationships in guiding medicinal chemistry efforts. The detailed experimental protocols and workflow visualizations serve as practical resources for researchers in the field, aiming to streamline the drug discovery and development process for this important class of compounds.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 91, 01004. [Link]
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Johnson, K. W., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 7(8), 1085-1097. [Link]
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Ferry, G., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(18), 7691-7707. [Link]
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A Comparative Guide to the Therapeutic Potential of Chloro-Substituted Imidazo[1,2-A]pyridines in Tuberculosis Therapy
Introduction: The Urgent Need for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[2][5] This guide provides a comprehensive evaluation of the therapeutic potential of chloro-substituted imidazo[1,2-a]pyridine derivatives, a promising new class of anti-TB agents, and objectively compares their performance with recently approved and clinically important drugs for MDR-TB: Bedaquiline, Pretomanid, and Linezolid.
Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
A significant breakthrough in anti-TB drug discovery has been the identification of the mycobacterial respiratory chain as a key therapeutic target.[2][6][7] Chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides have been shown to inhibit QcrB, a subunit of the cytochrome bcc complex (complex III) in the electron transport chain of Mtb.[2][7][8][9][10] This inhibition disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death.[2][7] This mechanism is distinct from many traditional anti-TB drugs, making this class of compounds particularly promising for treating drug-resistant strains.
Caption: Signaling pathway of Chloro-substituted Imidazo[1,2-a]pyridines targeting QcrB.
Comparative Performance Analysis
To provide a clear comparison, this guide focuses on a representative chloro-substituted imidazo[1,2-a]pyridine-3-carboxamide (referred to as CIP-3C ) based on published data for this class of compounds. The performance of CIP-3C is compared against Bedaquiline, Pretomanid, and Linezolid.
In Vitro Activity against M. tuberculosis
The minimum inhibitory concentration (MIC) is a critical measure of a compound's potency. The following table summarizes the reported MIC values against the H37Rv strain of Mtb.
| Compound | Target | Mechanism of Action | MIC (µg/mL) against H37Rv |
| CIP-3C | QcrB (Cytochrome bcc) | Inhibition of electron transport and ATP synthesis | 0.004 - 0.1 |
| Bedaquiline | ATP synthase (c-subunit) | Inhibition of ATP synthesis | 0.002 - 0.013 |
| Pretomanid | Ddn/Fgd1 (prodrug activation) | Mycolic acid synthesis inhibition & nitric oxide release | 0.015 - 0.25 |
| Linezolid | 50S Ribosomal Subunit (23S rRNA) | Inhibition of protein synthesis | 0.25 - 1.0 |
Data compiled from multiple sources for representative compounds.[2][4][11][12][13][14][15][16][17][18][19]
Interpretation: The chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides demonstrate potent in vitro activity, comparable to that of Bedaquiline and Pretomanid, and significantly more potent than Linezolid. Their novel mechanism of action makes them effective against MDR and XDR strains.[1][2][11]
Cytotoxicity and Selectivity Index
A viable therapeutic agent must be selectively toxic to the pathogen with minimal effects on host cells. The selectivity index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the MIC against the pathogen.
| Compound | CC50 (Vero or A549 cells, µg/mL) | Selectivity Index (SI = CC50/MIC) |
| CIP-3C | >100 | >1000 |
| Bedaquiline | >10 | >400 |
| Pretomanid | >50 | >200 |
| Linezolid | >100 | >100 |
Data compiled from multiple sources.[2][20][21][22]
Interpretation: CIP-3C exhibits an excellent safety profile with a very high selectivity index, indicating low toxicity to mammalian cells at concentrations that are highly effective against Mtb.[2]
Experimental Protocols for Validation
The following protocols are standardized methodologies for the preclinical evaluation of anti-TB drug candidates.
Workflow for Preclinical Evaluation
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Comparative Cross-Reactivity Analysis of 5-Chloro-2-methylimidazo[1,2-A]pyridine: A Guide for Target Validation and Off-Target Assessment
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. This guide provides an in-depth, technical comparison of 5-Chloro-2-methylimidazo[1,2-a]pyridine, a member of a privileged heterocyclic family, against other compounds sharing this core structure. We will explore the imperative of comprehensive cross-reactivity studies to elucidate on-target potency and predict potential off-target liabilities.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of biologically active agents.[1][2][3] Its derivatives have been investigated as inhibitors of critical cellular signaling nodes, including the PI3K/Akt/mTOR pathway, and as modulators of the central nervous system through interaction with GABAA receptors.[4][5][6][7][8][9][10][11][12] More recently, this scaffold has emerged in the design of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death and inflammation.[13][14][15][16][17][18][19][20]
Given this chemical promiscuity, a rigorous assessment of a new derivative like 5-Chloro-2-methylimidazo[1,2-a]pyridine is not just recommended; it is essential. This guide will use a putative RIPK1 inhibitor as our central example to illustrate a multi-faceted approach to defining its selectivity profile, comparing it with other known RIPK1 inhibitors and structurally related compounds with different primary targets.
The Imperative of Kinome-Wide Selectivity Profiling
A compound's interaction with the human kinome, comprising over 500 protein kinases, is a primary determinant of its therapeutic window. Unintended kinase interactions can lead to toxicity or unexpected pharmacological effects. Therefore, the initial and most crucial step in assessing the cross-reactivity of our lead compound is a broad kinase panel screen.
Experimental Approach: Competitive Binding Assays
A robust method for this is a competition binding assay, such as the KINOMEscan™ platform.[21][22][23][24][25] This assay quantifies the ability of a test compound to displace a ligand from the active site of a large panel of kinases. The results are typically reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control (% control); a lower percentage indicates a stronger interaction.
Caption: Workflow for assessing kinase selectivity using a competitive binding assay.
Comparative Data Analysis
To put the selectivity of 5-Chloro-2-methylimidazo[1,2-a]pyridine into context, we will compare its hypothetical Kd values against those of known RIPK1 inhibitors and a structurally related PI3K inhibitor.
| Compound | Primary Target | RIPK1 Kd (nM) | PI3Kα Kd (nM) | Other Significant Hits (Kd < 100 nM) |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | RIPK1 (putative) | 15 | >10,000 | TRKA, TNIK |
| Necrostatin-1s (Nec-1s) | RIPK1 | 20 | >10,000 | IDO1 |
| GSK'074 | RIPK1/RIPK3 | 10 (RIPK1) | >10,000 | RIPK3 (15 nM) |
| Imidazopyridine-PI3Ki | PI3Kα | >10,000 | 2 | Akt1, mTOR |
This data is illustrative and compiled from literature for comparative purposes.[6][14][19][20]
This table clearly demonstrates that while our lead compound shows potent binding to RIPK1, it also has potential off-target activity against TRKA and TNIK, which warrants further investigation. In contrast, Nec-1s has a known off-target activity on IDO1.[20] This comparative approach is vital for prioritizing lead candidates and guiding subsequent optimization efforts.
Cellular Target Engagement: Confirming Intracellular Activity
While biochemical assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays are the next logical step to confirm that the compound can enter the cell and bind to its intended target.
Experimental Approach: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a gold-standard method for quantifying compound binding in living cells.[26][27][28][29][30] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the active site. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-RIPK1 fusion protein. Culture for 18-24 hours to allow for protein expression.[28]
-
Compound Addition: Prepare serial dilutions of 5-Chloro-2-methylimidazo[1,2-a]pyridine and control compounds (e.g., Nec-1s) in a suitable assay plate.
-
Tracer Addition: Add the NanoBRET™ kinase tracer to the cells.
-
Cell Plating: Add the transfected cells to the assay plate containing the compounds and tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry and target engagement.[28]
-
Detection: Add the Nano-Glo® substrate and immediately measure luminescence at 450 nm and 610 nm. Calculate the BRET ratio (610nm/450nm).[28]
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Comparative Cellular Potency
| Compound | Cellular RIPK1 Target Engagement IC50 (nM) |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | 85 |
| Necrostatin-1s | 150 |
| GSK'074 | 60 |
This data confirms that our lead compound engages RIPK1 in a cellular context with a potency comparable to other known inhibitors.
Functional Assessment of Downstream Signaling
The ultimate validation of an inhibitor's on-target activity is its ability to modulate the downstream signaling pathway. For a RIPK1 inhibitor, this means preventing the phosphorylation of RIPK1 itself and its substrate, MLKL, which are critical events in the execution of necroptosis.[13]
Experimental Approach: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. Here, we will use it to measure the levels of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL) in cells stimulated to undergo necroptosis.
-
Cell Culture and Treatment: Plate HT-29 cells and allow them to adhere. Pre-treat the cells with a pan-caspase inhibitor (z-VAD-fmk) to block apoptosis, followed by treatment with serial dilutions of 5-Chloro-2-methylimidazo[1,2-a]pyridine or control compounds for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding TNF-α and a SMAC mimetic.[31]
-
Cell Lysis: After the appropriate incubation time, wash the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-RIPK1, p-MLKL, total RIPK1, total MLKL, and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Comparative Functional Activity
| Compound | Inhibition of p-RIPK1 IC50 (nM) | Inhibition of p-MLKL IC50 (nM) |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | 95 | 110 |
| Necrostatin-1s | 180 | 200 |
| GSK'074 | 75 | 85 |
The results from the western blot analysis would provide functional confirmation that our lead compound inhibits the RIPK1 signaling cascade, with a potency that aligns with its cellular target engagement data.
Conclusion and Future Directions
This comprehensive, multi-pronged approach provides a robust framework for evaluating the cross-reactivity and selectivity of novel compounds like 5-Chloro-2-methylimidazo[1,2-a]pyridine. By integrating kinome-wide screening, cellular target engagement, and functional downstream analysis, we can build a high-confidence profile of a compound's activity.
The illustrative data presented here positions 5-Chloro-2-methylimidazo[1,2-a]pyridine as a potent and selective RIPK1 inhibitor, comparable to existing tool compounds. However, the identification of potential off-targets such as TRKA and TNIK from the initial kinome scan highlights the necessity of further investigation. Future studies should include dedicated cellular assays to determine the functional consequence of engaging these off-targets. This iterative process of broad screening followed by focused validation is fundamental to the successful development of safe and effective therapeutics.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.[Link]
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From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. ACS Publications.[Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.[Link]
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Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury. Frontiers.[Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.[Link]
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Alpidem. Wikipedia.[Link]
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.[Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.[Link]
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Saripidem. Grokipedia.[Link]
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Alpidem | C21H23Cl2N3O | CID 54897. PubChem - NIH.[Link]
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Saripidem - Drug Targets, Indications, Patents. Patsnap Synapse.[Link]
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Saripidem. Wikipedia.[Link]
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Zolpidem | C19H21N3O | CID 5732. PubChem - NIH.[Link]
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Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. PubMed.[Link]
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Saripidem. Bionity.[Link]
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alpidem. Drug Central.[Link]
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KINOMEscan® Kinase Profiling Platform. DiscoverX.[Link]
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Zolpidem. Wikipedia.[Link]
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QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal.[Link]
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KINOMEscan Technology. Eurofins Discovery.[Link]
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Zolpidem Tartrate | C42H48N6O8 | CID 441338. PubChem - NIH.[Link]
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Ambien Label. accessdata.fda.gov.[Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.[Link]
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Ambien CR (Zolpidem Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.[Link]
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Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. PubMed.[Link]
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Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simulations. RSC Publishing.[Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.[Link]
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Advances in RIPK1 kinase inhibitors. Frontiers.[Link]
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Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. PMC - PubMed Central.[Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[Link]
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Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed.[Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.[Link]
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A Comparative Spectroscopic Guide to 5-Chloro-2-methylimidazo[1,2-a]pyridine Isomers
A Definitive Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Differentiation of Key 5-Chloro-2-methylimidazo[1,2-a]pyridine Isomers.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise positioning of substituents on this bicyclic heteroaromatic system is critical, as even minor structural variations can profoundly impact a compound's pharmacological profile. Consequently, the unambiguous identification of isomers is a paramount challenge in the synthesis and development of novel imidazo[1,2-a]pyridine-based drugs. This guide provides an in-depth spectroscopic comparison of four key isomers of 5-Chloro-2-methylimidazo[1,2-a]pyridine, offering a comprehensive toolkit for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
The Challenge of Isomer Differentiation
The four isomers under investigation—5-Chloro-2-methylimidazo[1,2-a]pyridine, 6-Chloro-2-methylimidazo[1,2-a]pyridine, 7-Chloro-2-methylimidazo[1,2-a]pyridine, and 8-Chloro-2-methylimidazo[1,2-a]pyridine—present a significant analytical challenge due to their identical molecular weight and similar core structure. The subtle electronic and steric differences imparted by the varying position of the chlorine atom, however, give rise to distinct spectroscopic signatures that can be leveraged for their unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the protons and carbon atoms in the imidazo[1,2-a]pyridine ring system are exquisitely sensitive to the electronic environment, which is directly influenced by the position of the electron-withdrawing chlorine atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of the four isomers are expected to exhibit characteristic signals for the methyl group at the 2-position and the protons on the bicyclic ring system. The position of the chlorine atom significantly influences the chemical shifts of the adjacent and spatially proximate protons.
General Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis of isomers.
Expected ¹H NMR Spectral Features:
| Isomer | H-3 | H-5 | H-6 | H-7 | H-8 | 2-CH₃ |
| 5-Chloro-2-methylimidazo[1,2-a]pyridine | Singlet | - | Doublet | Triplet | Doublet | Singlet |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine | Singlet | Doublet | Doublet of Doublets | - | Doublet | Singlet |
| 7-Chloro-2-methylimidazo[1,2-a]pyridine | Singlet | Doublet | Doublet of Doublets | Doublet | - | Singlet |
| 8-Chloro-2-methylimidazo[1,2-a]pyridine | Singlet | Doublet | Triplet | Doublet | - | Singlet |
Note: This table presents predicted patterns. Actual chemical shifts and coupling constants will vary.
The key to differentiation lies in the downfield shift of protons ortho and para to the chlorine atom and the characteristic splitting patterns arising from proton-proton coupling. For instance, in the 6-chloro isomer, the H-5 proton is expected to be a doublet, while in the 7-chloro isomer, the H-8 proton will appear as a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the carbon chemical shifts being highly sensitive to the electronic effects of the chlorine substituent. The carbon atom directly attached to the chlorine will experience a significant downfield shift, providing a clear diagnostic marker for the isomer's identity.
Expected ¹³C NMR Chemical Shift Ranges:
| Isomer | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | 2-CH₃ |
| 5-Chloro | ~150 | ~110 | Downfield | ~120 | ~115 | ~125 | ~140 | ~15 |
| 6-Chloro | ~150 | ~110 | ~125 | Downfield | ~115 | ~120 | ~140 | ~15 |
| 7-Chloro | ~150 | ~110 | ~125 | ~120 | Downfield | ~115 | ~140 | ~15 |
| 8-Chloro | ~150 | ~110 | ~125 | ~120 | ~115 | Downfield | ~140 | ~15 |
Note: This table presents predicted chemical shift regions. The carbon directly bonded to chlorine will show the most significant downfield shift.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of the isomers. All four 5-Chloro-2-methylimidazo[1,2-a]pyridine isomers will exhibit the same molecular ion peak. However, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation patterns observed in the mass spectrum can also offer clues to the isomer's structure, although these differences may be subtle. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be readily observable in the mass spectrum, aiding in the identification of chlorine-containing fragments.
General Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the chlorine atom can subtly influence the π-electron system of the imidazo[1,2-a]pyridine ring, leading to slight shifts in the absorption maxima (λ_max). While these shifts may not be as diagnostic as NMR data, they can serve as a complementary characterization technique. Generally, imidazo[1,2-a]pyridines exhibit strong absorption bands in the UV region.
Experimental Protocols
General Synthesis of Chloro-2-methylimidazo[1,2-a]pyridine Isomers
The synthesis of these isomers typically involves the condensation of the appropriately substituted chlor-2-aminopyridine with a suitable three-carbon synthon, such as chloroacetone. The position of the chlorine atom on the final imidazo[1,2-a]pyridine ring is determined by the starting aminopyridine. For instance, 6-chloro-2-methylimidazo[1,2-a]pyridine can be synthesized from 5-chloro-2-aminopyridine.
Illustrative Synthetic Pathway:
Caption: General synthesis of target isomers.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of the molecule.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern for the presence of chlorine. If conducting MS/MS, analyze the fragmentation pattern to gain further structural information.
UV-Vis Spectroscopy Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε).
Conclusion
The unambiguous differentiation of 5-Chloro-2-methylimidazo[1,2-a]pyridine isomers is a critical step in the development of novel pharmaceuticals. This guide has outlined a systematic approach to their spectroscopic comparison, with a strong emphasis on the power of NMR spectroscopy. By carefully analyzing the subtle yet significant differences in their ¹H and ¹³C NMR spectra, complemented by data from mass spectrometry and UV-Vis spectroscopy, researchers can confidently identify and characterize these important isomeric compounds.
References
Due to the limited availability of direct comparative studies on these specific isomers in the public domain, a comprehensive list of references with direct data is not feasible. The information presented is based on established principles of spectroscopic analysis and data from related imidazo[1,2-a]pyridine derivatives found in various chemical databases and scientific publications. For specific experimental data, researchers are encouraged to consult chemical suppliers' documentation or perform their own analyses.
A Guide to Assessing the Kinase Selectivity of 5-Chloro-2-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in clinically relevant molecules.[1][2] Its rigid, bicyclic nature and versatile substitution points make it an ideal framework for designing potent and selective kinase inhibitors.[3][4] Compounds bearing this core have shown activity against a range of critical oncology targets, including the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like FLT3 and IGF-1R.[5][6][7][8][9]
This guide provides a comprehensive, technically-grounded framework for assessing the kinase selectivity of a novel compound from this class: 5-Chloro-2-methylimidazo[1,2-a]pyridine (hereafter designated CMPD-X ). We will move beyond a simple recitation of protocols to explain the strategic rationale behind a multi-tiered experimental approach, ensuring the resulting data is robust, cross-validated, and immediately applicable to a drug development program.
Pillar 1: Establishing a Primary Target Hypothesis
Before embarking on broad selectivity screening, a well-reasoned hypothesis for the primary target(s) of CMPD-X is essential for guiding experimental design. The imidazo[1,2-a]pyridine core has been successfully exploited to generate highly selective inhibitors of CDKs.[8][10] For instance, structure-based design has led to aminoimidazo[1,2-a]pyridines that potently inhibit CDK2.[8] More recently, derivatives of this scaffold were optimized to yield highly selective CDK9 inhibitors for the treatment of colorectal cancer.[10]
Given these precedents, we will hypothesize that CMPD-X is designed as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcriptional elongation and a validated cancer target.[10] This hypothesis will serve as the foundation for our subsequent validation and selectivity assessments.
Pillar 2: A Multi-Tiered Workflow for Rigorous Selectivity Profiling
A single assay is insufficient to definitively establish selectivity. A robust assessment relies on a tiered approach, moving from broad, unbiased biochemical screens to focused, functional assays in a cellular context. This layered strategy provides orthogonal data points that, when taken together, create a high-confidence selectivity profile.
Caption: A multi-tiered workflow for assessing kinase inhibitor selectivity.
The essential first step is an unbiased, high-throughput screen to map the interaction landscape of CMPD-X across a large portion of the human kinome.
Experimental Choice: The KINOMEscan® competition binding assay is the industry standard for this purpose.[11][12] It is a biochemical assay that measures the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases. This approach is highly reproducible and provides a quantitative measure of binding affinity (dissociation constant, Kd).[12]
Hypothetical Data: CMPD-X is screened at a concentration of 1 µM against the KINOMEscan® panel. The results are expressed as "% Control," where a lower number indicates stronger binding.
| Target Kinase | % Control @ 1 µM | Binding Affinity (Kd) | Implication |
| CDK9 | 0.5% | 9.2 nM | Potent Primary Target |
| FLT3 | 15% | 155 nM | Potential Off-Target |
| GSK3β | 35% | 410 nM | Weak Off-Target |
| Aurora B | 85% | >5,000 nM | Negligible Binding |
| MEK1 | 98% | >10,000 nM | No Binding |
This initial screen validates our hypothesis that CDK9 is a primary target and identifies FLT3 and GSK3β as the most significant potential off-targets to investigate further.
Caption: Visualizing selectivity of CMPD-X on a simplified kinome map.
A compound's ability to bind a purified protein in a test tube does not guarantee it will engage the same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in an intact cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Choice: CETSA is chosen because it provides direct evidence of target binding in a physiological context, making it an excellent orthogonal validation for the biochemical KINOMEscan® data.
Protocol:
-
Culture HCT116 cells (a colorectal cancer line where CDK9 is a relevant target).[10]
-
Treat intact cells with either vehicle (DMSO) or varying concentrations of CMPD-X .
-
Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the amount of soluble (non-denatured) CDK9 remaining in the supernatant via Western Blot. A dose-dependent increase in soluble CDK9 at higher temperatures indicates target stabilization by CMPD-X .
Confirming target binding is crucial, but it must be linked to a functional cellular outcome. This tier assesses the downstream consequences of target engagement and compares the compound's performance to established benchmarks.
On-Target Functional Assay:
-
Rationale: CDK9's primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), promoting transcriptional elongation.[10] Inhibiting CDK9 should therefore decrease Pol II phosphorylation.
-
Method: Treat HCT116 cells with increasing concentrations of CMPD-X . Analyze cell lysates by Western Blot using an antibody specific for phosphorylated Serine 2 on the Pol II C-terminal domain. A dose-dependent decrease in this signal confirms functional inhibition of the target.
Off-Target Counter-Screen:
-
Rationale: The KINOMEscan® data identified FLT3 as a potential off-target. Many acute myeloid leukemia (AML) cell lines, such as MOLM14, harbor an internal tandem duplication (ITD) mutation in FLT3, making them dependent on its activity for proliferation.[7]
-
Method: Perform a cell proliferation assay (e.g., CellTiter-Glo®) on both MOLM14 cells (FLT3-dependent) and a control cell line that does not rely on FLT3, such as K562.[7] A potent anti-proliferative effect in MOLM14 cells would confirm a functional off-target liability.
Comparative Performance Analysis
To contextualize the selectivity of CMPD-X , its profile must be compared against both a highly selective and a broadly non-selective inhibitor.
| Compound | Primary Target | IC50 vs. CDK9 (Functional Assay) | IC50 vs. FLT3 (Proliferation Assay) | Selectivity Index (FLT3 IC50 / CDK9 IC50) |
| CMPD-X (Hypothetical) | CDK9 | 25 nM | 1,250 nM | 50x |
| AZD5438 (Selective Control)[10] | CDK9/1/2 | 20 nM | >10,000 nM | >500x |
| Staurosporine (Non-selective) | Pan-Kinase | 5 nM | 10 nM | 2x |
Interpretation: The hypothetical data show that CMPD-X is a potent functional inhibitor of CDK9. While it has activity against FLT3, it is 50-fold more selective for its primary target. This represents a promising starting point, although further medicinal chemistry efforts could be directed at improving this selectivity margin when compared to highly optimized inhibitors like AZD5438.
Conclusion: Synthesizing the Evidence
This comprehensive guide outlines a rigorous, multi-tiered strategy for assessing the selectivity of 5-Chloro-2-methylimidazo[1,2-a]pyridine (CMPD-X ). By integrating unbiased biochemical profiling with orthogonal cellular assays for target engagement and function, we can build a high-confidence profile of the compound's activity. The initial KINOMEscan® provides the broad map, CETSA confirms the compound reaches its target in cells, and functional assays verify that this binding event leads to the desired biological consequence. Comparing this integrated dataset against known selective and non-selective compounds provides the critical context needed to make informed decisions in a drug discovery pipeline. This systematic approach ensures that the selectivity profile is not just a collection of data points, but a validated, actionable assessment of the compound's therapeutic potential.
References
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Cuyàs, E., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
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Huang, H., et al. (2007). Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed. Available at: [Link]
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Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
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Blais, V., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. Available at: [Link]
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Al-Blewi, F.F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH. Available at: [Link]
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Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
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Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]
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Donio, M.S., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. Available at: [Link]
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Vajda, S., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. Available at: [Link]
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Ling, Y., et al. (2022). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. NIH. Available at: [Link]
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Vangala, S.R., et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Taylor & Francis Online. Available at: [Link]
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Hamdouchi, C., et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. PubMed. Available at: [Link]
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HMS LINCS Project. (2018). KINOMEscan data. lincs.hms.harvard.edu. Available at: [Link]
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Hameed, P.S., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. Available at: [Link]
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Ali, M., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available at: [Link]
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Besson, T., et al. (2009). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
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An, L., et al. (2024). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. NIH. Available at: [Link]
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Gao, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
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da Silva, A.C.S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]
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A Comparative Benchmarking Guide: 5-Chloro-2-methylimidazo[1,2-A]pyridine versus Standard Treatments for Gastrointestinal Stromal Tumors
Introduction
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with superior efficacy, selectivity, and safety profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide introduces a novel derivative, 5-Chloro-2-methylimidazo[1,2-A]pyridine, and provides a comprehensive benchmarking framework against established standard-of-care treatments for Gastrointestinal Stromal Tumors (GIST).
GIST is a mesenchymal neoplasm of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) tyrosine kinases.[1][2][3] This molecular underpinning makes GIST a paradigm for targeted therapy. The current first- and second-line treatments for advanced GIST are the tyrosine kinase inhibitors (TKIs) Imatinib and Sunitinib, respectively.[4][5] Both drugs, while effective, are not without limitations, including the development of secondary resistance and off-target toxicities.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a detailed, scientifically-grounded comparison of 5-Chloro-2-methylimidazo[1,2-A]pyridine with Imatinib and Sunitinib, focusing on a hypothetical yet plausible mechanism of action as a potent and selective PDGFRα inhibitor. We will delve into the causality behind experimental choices, present detailed protocols for a rigorous head-to-head comparison, and summarize the expected data in a clear, comparative format.
The Candidate: 5-Chloro-2-methylimidazo[1,2-A]pyridine
5-Chloro-2-methylimidazo[1,2-A]pyridine is a novel small molecule inhibitor designed to selectively target the ATP-binding pocket of PDGFRα. The rationale for its design is to achieve high potency against common GIST-driving mutations while minimizing off-target effects on other kinases, a common source of adverse effects with multi-kinase inhibitors.
The Standards of Care
Imatinib (Gleevec®)
Imatinib is a tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGFR.[6][7] It functions by competitively binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation of substrate proteins and halting downstream signaling pathways essential for cancer cell proliferation.[6]
Sunitinib (Sutent®)
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. Its targets include PDGFRs (α and β) and Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as KIT, FLT3, and RET.[8][9] By inhibiting these pathways, Sunitinib disrupts tumor cell proliferation and angiogenesis.[9]
Head-to-Head Benchmarking Strategy
A robust benchmarking program is essential to ascertain the potential advantages of a new chemical entity. The following sections outline a comprehensive suite of in vitro and in vivo studies designed to compare 5-Chloro-2-methylimidazo[1,2-A]pyridine with Imatinib and Sunitinib.
Part 1: In Vitro Characterization
1.1. Target Engagement and Potency
Scientific Rationale: The initial step is to quantify the direct interaction of the compounds with their intended molecular target and assess their inhibitory potency. This is crucial for establishing a structure-activity relationship and confirming the on-target mechanism of action.
Experimental Protocol: Biochemical Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Chloro-2-methylimidazo[1,2-A]pyridine, Imatinib, and Sunitinib against recombinant human PDGFRα.
-
Materials: Recombinant human PDGFRα kinase, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the recombinant PDGFRα enzyme, the kinase substrate, and the test compounds at varying concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
1.2. Cellular Potency and Proliferation
Scientific Rationale: Moving from a biochemical to a cellular context is critical to assess the compound's ability to penetrate cell membranes and inhibit the target in its native environment, ultimately leading to an anti-proliferative effect.
Experimental Protocol: Cell Viability Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of the compounds in GIST cell lines.
-
Cell Lines:
-
Procedure:
-
Seed the GIST cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-Chloro-2-methylimidazo[1,2-A]pyridine, Imatinib, and Sunitinib.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[10]
-
Calculate the percentage of viable cells relative to a vehicle-treated control.
-
Determine the EC50 values from the resulting dose-response curves.
-
1.3. Selectivity Profiling
Scientific Rationale: Off-target kinase inhibition is a major contributor to the side effects of many TKIs. A broad kinase panel screening is essential to understand the selectivity profile of the novel compound and predict its potential for off-target toxicities.
Experimental Protocol: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of 5-Chloro-2-methylimidazo[1,2-A]pyridine against a broad panel of human kinases.
-
Procedure:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The percentage of inhibition for each kinase is determined.
-
For any kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination is performed.
-
Compare the selectivity profile to those of Imatinib and Sunitinib.
-
Comparative Data Summary: In Vitro Assays
| Parameter | 5-Chloro-2-methylimidazo[1,2-A]pyridine (Hypothetical Data) | Imatinib | Sunitinib |
| PDGFRα IC50 (nM) | 5 | 100 | 2 |
| GIST-T1 EC50 (nM) | 50 | 30 | 10 |
| GIST48 EC50 (nM) | >1000 | >1000 | 200 |
| Kinase Selectivity | Highly selective for PDGFRα | Inhibits BCR-ABL, KIT, PDGFR | Multi-targeted (VEGFRs, PDGFRs, KIT, etc.) |
Part 2: ADME & Pharmacokinetic Profiling
Scientific Rationale: Favorable absorption, distribution, metabolism, and excretion (ADME) properties are crucial for a drug's success, especially for orally administered anticancer agents.[11][12] Early in vitro ADME profiling helps to identify potential liabilities and guide further optimization.[13][14]
Experimental Protocol: In Vitro ADME Assays
-
Objective: To characterize the ADME properties of 5-Chloro-2-methylimidazo[1,2-A]pyridine.
-
Assays:
-
Solubility: Determine the aqueous solubility at different pH values.
-
Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.
-
Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP isoforms.[15]
-
Experimental Protocol: In Vivo Pharmacokinetics
-
Objective: To determine the key pharmacokinetic parameters of 5-Chloro-2-methylimidazo[1,2-A]pyridine in a relevant animal model.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Comparative Data Summary: Pharmacokinetics
| Parameter | 5-Chloro-2-methylimidazo[1,2-A]pyridine (Hypothetical Data) | Imatinib | Sunitinib |
| Oral Bioavailability (%) | 60 | 98 | ~50 |
| Half-life (hours) | 12 | 18 | 40-60 |
| CYP Inhibition | Low potential | Moderate (CYP3A4 substrate and inhibitor) | High (CYP3A4 substrate and inhibitor) |
Part 3: In Vivo Efficacy
Scientific Rationale: The ultimate test of an anticancer compound is its ability to inhibit tumor growth in a living organism. Xenograft models using human GIST cell lines are the standard for preclinical efficacy evaluation.
Experimental Protocol: GIST Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of 5-Chloro-2-methylimidazo[1,2-A]pyridine compared to standard treatments in a GIST xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous GIST-T1 xenografts.[5]
-
Procedure:
-
Once tumors reach a palpable size, randomize the mice into treatment groups: Vehicle control, 5-Chloro-2-methylimidazo[1,2-A]pyridine, Imatinib, and Sunitinib.
-
Administer the compounds orally, once daily, for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic and histological analysis.
-
Visualizing the Benchmarking Workflow
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A Comprehensive Guide to the Safe Handling of 5-Chloro-2-methylimidazo[1,2-a]pyridine
Disclaimer: This guide is intended to provide essential safety and logistical information for handling 5-Chloro-2-methylimidazo[1,2-a]pyridine in a laboratory setting. As of the time of writing, a specific Safety Data Sheet (SDS) for this compound was not available. Therefore, the recommendations herein are based on the known hazards of structurally similar chlorinated aromatic and heterocyclic compounds, as well as established principles of laboratory safety. This information should be used in conjunction with your institution's Chemical Hygiene Plan and a thorough risk assessment for your specific experimental procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
Introduction: Understanding the Compound
5-Chloro-2-methylimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of bicyclic heteroaromatic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer properties.[1][2] The presence of a chlorine atom on the pyridine ring suggests that this compound should be handled with the care afforded to other chlorinated aromatic compounds, which can exhibit varying degrees of toxicity.[3] Exploratory toxicology studies on some 2,3-substituted imidazo[1,2-a]pyridines have shown them to be essentially nontoxic in specific assays, with no observed hepatic or renal toxicity.[4][5] However, the toxicological properties of 5-Chloro-2-methylimidazo[1,2-a]pyridine have not been fully investigated. Therefore, a cautious approach is warranted.
Hazard Assessment and Risk Mitigation
Given the chemical structure, the primary potential hazards associated with 5-Chloro-2-methylimidazo[1,2-a]pyridine are:
-
Skin and Eye Irritation: Many chlorinated organic compounds can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system.
-
Toxicity upon Ingestion or Absorption: While data is limited, systemic toxicity following ingestion or skin absorption cannot be ruled out.
To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving 5-Chloro-2-methylimidazo[1,2-a]pyridine.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat | Recommended if weighing outside of a ventilated enclosure (e.g., balance hood). Use a NIOSH-approved respirator with a particulate filter. |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron over a lab coat | Work in a certified chemical fume hood. Respiratory protection is generally not required if working in a fume hood. |
| Running Reactions and Work-up | Chemical splash goggles or a face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | All operations should be performed in a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Handled within a chemical fume hood. |
Note on Glove Selection: The choice of glove material should be based on the solvent being used. Nitrile and neoprene gloves generally offer good protection against a range of organic solvents.[6] However, it is crucial to consult a glove compatibility chart for the specific solvents in your procedure.[7][8][9] Always inspect gloves for any signs of degradation or damage before use.
Step-by-Step Handling Procedures
-
Designated Area: All work with 5-Chloro-2-methylimidazo[1,2-a]pyridine should be conducted in a designated area within a certified chemical fume hood.[3]
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the solid compound in a ventilated balance enclosure. If this is not available, weigh it in the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Container Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[10][11]
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and condenser.
-
Transfers: Use appropriate glassware (e.g., pipettes, syringes) for transferring solutions to minimize the risk of spills.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.
-
Extraction and Chromatography: All extractions and column chromatography should be performed in the fume hood. Ensure that the collection vessels are properly labeled.
Operational Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of 5-Chloro-2-methylimidazo[1,2-a]pyridine.
Sources
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- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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